Tungsten-182
Description
Properties
IUPAC Name |
tungsten-182 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[182W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931572 | |
| Record name | (~182~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.948206 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14265-80-6 | |
| Record name | Tungsten, isotope of mass 182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~182~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tungsten-182 isotopic abundance and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten-182 (¹⁸²W) is one of the five naturally occurring isotopes of tungsten. While chemically identical to other tungsten isotopes, its nuclear properties, particularly its formation from the decay of the now-extinct radionuclide Hafnium-182 (¹⁸²Hf), make it an invaluable tool in geochemistry and cosmochemistry. This guide provides an in-depth overview of the isotopic abundance, properties, and analytical methodologies related to this compound, with a particular focus on its application in the Hafnium-Tungsten (Hf-W) geochronometer for dating early Solar System events. While direct applications in drug development are not currently established, this document also briefly covers the broader medical uses of tungsten.
Isotopic Abundance and Properties of this compound
Tungsten is a dense, refractory metal with the highest melting point of all elements.[1][2] Its isotopic composition is a critical aspect of its utility in scientific research.
Natural Abundance of Tungsten Isotopes
The natural isotopic composition of tungsten is summarized in the table below. This compound is one of the four stable isotopes.
| Isotope | Natural Abundance (atom %) |
| ¹⁸⁰W | 0.12[2][3][4] |
| ¹⁸²W | 26.50[2][3][4] |
| ¹⁸³W | 14.31[2][3][4] |
| ¹⁸⁴W | 30.64[2][3][4] |
| ¹⁸⁶W | 28.43[3][4] |
Physical and Nuclear Properties of this compound
The key physical and nuclear properties of this compound are detailed in the following table.
| Property | Value |
| General | |
| Symbol | ¹⁸²W |
| Atomic Number (Z) | 74[5][6] |
| Mass Number (A) | 182[5][6] |
| Neutrons (N) | 108[5][6] |
| Mass and Energy | |
| Isotopic Mass | 181.948204(6) u[5] |
| Mass Excess | -48.24766 MeV[5][7] |
| Binding Energy per Nucleon | 8.01831722 MeV[5] |
| Nuclear | |
| Half-life | Stable[5][6] |
| Nuclear Spin (I) | 0+[5] |
| Parent Nuclides | |
| Direct Parent Isotopes | ¹⁸²Ta, ¹⁸²Re, ¹⁸⁶Os[5] |
| Primordial Parent Isotope | ¹⁸²Hf[8] |
The Hafnium-Tungsten (Hf-W) Geochronometer
The most significant application of this compound is in the Hafnium-Tungsten (Hf-W) radiometric dating system. This chronometer is particularly powerful for dating events that occurred within the first ~50-60 million years of the Solar System's history, such as planetary core formation and differentiation.[8][9][10]
The system is based on the beta decay of ¹⁸²Hf to ¹⁸²W with a half-life of 8.9 million years.[8][9] Hafnium is a lithophile element, meaning it preferentially bonds with silicates and remains in a planet's mantle, while tungsten is moderately siderophile, meaning it tends to partition into the metallic core during planetary differentiation.[9][11] This elemental fractionation is the key to the Hf-W dating method.
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Principle of Hf-W Dating
During the early stages of the Solar System, the protoplanetary disk was relatively homogeneous with respect to its isotopic composition.[9] If a planetary body differentiates early in its history (i.e., while ¹⁸²Hf is still abundant), Hf will be retained in the silicate (B1173343) mantle, while W will be sequestered into the metallic core.[10] The ¹⁸²Hf in the mantle then decays to ¹⁸²W, leading to an enrichment of ¹⁸²W in the mantle relative to other tungsten isotopes and to undifferentiated bodies like chondritic meteorites.[9][10] By measuring the isotopic composition of tungsten in mantle-derived rocks, scientists can calculate the timing of core formation.[8]
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Experimental Protocols for this compound Analysis
The precise measurement of tungsten isotopic ratios is a complex analytical challenge requiring meticulous sample preparation and sophisticated instrumentation. The two primary techniques used are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).[12][13]
Sample Preparation for Hf-W Analysis
High-quality geochronological data begins with careful sample selection, avoiding weathered or altered materials.[10] The general workflow for preparing a rock or meteorite sample for tungsten isotopic analysis involves several key steps:
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Sample Crushing and Mineral Separation : The rock sample is crushed, and specific mineral grains or the groundmass are isolated.[10] This is often achieved through sieving to obtain specific grain size fractions.[10] Further purification can be done using magnetic separation, heavy liquids, or a water flume to separate phases based on their physical properties.[10]
-
Sample Digestion : A powdered sample (typically 1 gram or more) is digested using a mixture of strong acids, commonly hydrofluoric acid (HF) and nitric acid (HNO₃), in a sealed vessel at high temperatures for several days.[14] This process dissolves the silicate and metallic components of the sample.
-
Chemical Separation of Tungsten : This is a critical step to isolate tungsten from other elements that could interfere with the mass spectrometric analysis. This is typically achieved through multi-step ion-exchange chromatography.[4][12][15]
-
Anion-Exchange Chromatography : An anion-exchange resin (e.g., AG1-X8) is often used in the first stage to separate tungsten, along with other high field strength elements like titanium (Ti), zirconium (Zr), and hafnium (Hf), from the bulk sample matrix.[4][15]
-
Extraction Chromatography : Further purification is often necessary to separate tungsten from interfering elements. Resins like TODGA are used in a two-step extraction chromatography process to achieve high-purity tungsten separates.[4][15]
-
dot
Mass Spectrometry Analysis
TIMS is a high-precision technique for measuring isotope ratios.[13]
-
Filament Loading : The purified tungsten solution is loaded onto a metal filament (typically rhenium).[13] The filament is then heated to evaporate the solvent. To enhance ionization, an activator solution (e.g., containing Lanthanum and Gadolinium) may be added.[13]
-
Ionization and Analysis : The filament is heated to a high temperature in the mass spectrometer's vacuum chamber, causing the tungsten atoms to be thermally ionized.[16] The resulting ions are accelerated, focused, and separated by their mass-to-charge ratio in a magnetic field.[16]
-
Data Acquisition : The ion beams of the different tungsten isotopes are measured simultaneously by multiple detectors (Faraday cups).[16] Data is collected over several hours in blocks of cycles to achieve high precision.[13]
-
Data Reduction : The raw data is corrected for instrumental mass fractionation and any potential isobaric interferences (elements with the same mass as a tungsten isotope).[13]
MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis.
-
Sample Introduction : The purified tungsten solution is introduced into an argon plasma, which ionizes the tungsten atoms.
-
Ion Focusing and Mass Analysis : The ions are extracted from the plasma and focused into a beam, which then passes through a mass analyzer that separates the ions based on their mass-to-charge ratio.
-
Detection : Similar to TIMS, the separated ion beams are detected simultaneously by a series of Faraday cups.
-
Data Correction : The measured isotope ratios are corrected for instrumental mass bias and potential interferences. A double-spike technique, using a mixture of two rare tungsten isotopes (e.g., ¹⁸⁰W and ¹⁸³W), can be employed to correct for both instrumental mass fractionation and any fractionation that may have occurred during the chemical separation process.[12]
Tungsten in Medical and Drug Development Contexts
The direct application of this compound in drug development is not documented in the current scientific literature. However, the element tungsten, due to its physical properties, has several applications in the medical field. Stable isotopes, in a broader sense, are used in drug research to trace the metabolism and pharmacokinetics of new drug candidates.[14][17]
Medical Applications of Tungsten
Tungsten's high density and high atomic number make it an excellent material for radiation shielding.[6][18] It is used in:
-
Radiotherapy : In multi-leaf collimators to shape radiation beams and protect healthy tissue.[1][6]
-
Medical Imaging : As shielding for X-ray tubes and in detectors.[6][18]
-
Syringe Shields and Radioactive Source Containers : To protect medical personnel from radiation exposure.[1][6]
Tungsten and its alloys are also used in some medical implants and surgical instruments due to their strength and biocompatibility.[18]
Potential Relevance to Drug Development
While there are no specific uses for ¹⁸²W, the general field of isotope analysis is relevant to drug development. For instance, tungsten oxides from the manufacturing of glass syringes can potentially interact with biologic drugs, leading to protein aggregation and loss of efficacy.[19] Isotopic analysis could, in principle, be used to trace the source and fate of such contaminants.
Furthermore, stable isotopes are used as tracers in drug metabolism studies. A drug molecule can be "labeled" with a stable isotope, allowing researchers to track its absorption, distribution, metabolism, and excretion in the body.[14][17] Although heavier elements like tungsten are not typically used for this purpose in pharmaceuticals, the analytical principles are similar.
Conclusion
This compound is a stable isotope with a natural abundance of 26.50%. Its primary significance lies in its role as the daughter product of the extinct radionuclide Hafnium-182. The Hf-W isotopic system provides a powerful chronometer for dating the earliest events in our Solar System, such as the formation of planetary cores. The analysis of this compound requires sophisticated and precise analytical techniques, including multi-step chemical separation and high-precision mass spectrometry. While direct applications of this compound in drug development are not currently established, the broader field of isotope analysis is crucial for pharmaceutical research, and the element tungsten finds important applications in medical devices, particularly for radiation shielding.
References
- 1. Tungsten Alloys in Medical Applications [rselectro.in]
- 2. chernonozhkin.eu [chernonozhkin.eu]
- 3. researchgate.net [researchgate.net]
- 4. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Chemical Procedures for Isotope Harvesting: Separation of Trace Hafnium from Tungsten (Journal Article) | OSTI.GOV [osti.gov]
- 6. Tungsten Alloys in Medical Applications - Heavy Tungsten [heavytungsten.com]
- 7. americanelements.com [americanelements.com]
- 8. osti.gov [osti.gov]
- 9. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 10. geochronology.geoscience.wisc.edu [geochronology.geoscience.wisc.edu]
- 11. Early Moon formation inferred from Hafnium-Tungsten systematics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nf-itwg.org [nf-itwg.org]
- 17. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Uses of Tungsten in Medical Appliances | Radiation Protection – RADIGUARD [radiguard.de]
- 19. stevanatogroup.com [stevanatogroup.com]
The Geochemical Significance of Tungsten-182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of the Tungsten-182 (¹⁸²W) isotope. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this isotope's origins, its measurement, and its application in planetary science. This document details the nuclear properties of tungsten isotopes, the cosmochemical significance of ¹⁸²W, and the sophisticated analytical techniques employed for its quantification.
Introduction to Tungsten and its Isotopes
Tungsten (W) is a chemical element with atomic number 74. Naturally occurring tungsten is a composite of five isotopes. Among these, four are considered stable: ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. The fifth, ¹⁸⁰W, is technically radioactive but possesses an exceptionally long half-life, rendering it effectively stable for most practical purposes.[1] The isotopic composition of naturally occurring tungsten is detailed in the table below.
Quantitative Data on Tungsten Isotopes
A precise understanding of the isotopic composition of tungsten is fundamental for its application in geochemistry and cosmochemistry. The following table summarizes the key nuclear properties of naturally occurring tungsten isotopes.
| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Nuclear Spin |
| ¹⁸⁰W | 179.946701 | 0.12 | 0 |
| ¹⁸²W | 181.948202 | 26.50 | 0 |
| ¹⁸³W | 182.950220 | 14.31 | 1/2 |
| ¹⁸⁴W | 183.950928 | 30.64 | 0 |
| ¹⁸⁶W | 185.954357 | 28.43 | 0 |
Data sourced from various nuclear data repositories.[2][3][4][5]
The Hafnium-182 to this compound Decay System
The significance of ¹⁸²W in scientific research stems primarily from its origin as the decay product of the now-extinct radionuclide Hafnium-182 (¹⁸²Hf). ¹⁸²Hf decays to ¹⁸²W through a two-stage beta decay process, with an intermediate Tantalum-182 (¹⁸²Ta) nuclide. The half-life of the initial decay from ¹⁸²Hf to ¹⁸²Ta is 8.9 million years, while the subsequent decay to ¹⁸²W is very rapid, with a half-life of only 114 days. This short second half-life means the decay of ¹⁸²Hf is the rate-limiting step, making the ¹⁸²Hf-¹⁸²W system a valuable chronometer for events in the early Solar System.[1]
The geochemical behavior of hafnium and tungsten is key to the utility of this isotopic system. Hafnium is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle of a planetary body. In contrast, tungsten is moderately siderophile, leading it to be sequestered into the metallic core during planetary differentiation. This partitioning creates distinct Hf/W ratios in the mantle and core, which, when combined with the decay of ¹⁸²Hf to ¹⁸²W, allows scientists to date the timing of core formation.[1]
Experimental Protocols for Tungsten Isotope Analysis
The precise measurement of tungsten isotopic ratios, particularly the ¹⁸²W/¹⁸⁴W ratio, is a complex analytical task requiring sophisticated instrumentation and meticulous sample preparation. The primary techniques employed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).
Sample Digestion and Preparation
The initial step involves the complete digestion of the geological or meteoritic sample. This is typically achieved using a mixture of strong acids, such as hydrofluoric acid (HF) and nitric acid (HNO₃), at elevated temperatures and pressures. For a sample of approximately 1 gram, the following protocol is representative:
-
The powdered sample is placed in a Savillex beaker.
-
A mixture of HF and HNO₃ is added.
-
The beaker is sealed and heated at approximately 180°C for several days to ensure complete dissolution.[6]
-
Following digestion, the sample is repeatedly dried down and re-dissolved in hydrochloric acid (HCl) to convert the sample into a chloride form.
Chemical Separation of Tungsten
To eliminate isobaric interferences and matrix effects during mass spectrometric analysis, tungsten must be chemically separated from the sample matrix. This is typically accomplished using anion-exchange chromatography.
-
The dissolved sample is loaded onto an anion-exchange column.
-
A series of acid washes are used to elute matrix elements. For instance, a mixture of HCl and HF can be used to separate tungsten from elements like titanium, zirconium, and hafnium.[2]
-
Finally, a different acid mixture is used to selectively elute the purified tungsten fraction.
The following diagram illustrates a generalized workflow for the chemical separation and isotopic analysis of tungsten.
Mass Spectrometric Analysis
The purified tungsten fraction is introduced into a mass spectrometer for isotopic analysis. Both MC-ICP-MS and TIMS are capable of the high-precision measurements required.
-
MC-ICP-MS: The sample is introduced as an aerosol into an argon plasma, which ionizes the tungsten atoms. The ions are then accelerated and separated by mass in a magnetic field before being detected simultaneously by multiple collectors.
-
TIMS: The sample is loaded onto a metal filament, which is heated to high temperatures to ionize the tungsten. This technique can offer very high precision but is generally more time-consuming than MC-ICP-MS.[7]
During analysis, several corrections must be applied to the raw data:
-
Mass Fractionation: Instrumental mass bias is corrected by normalizing the measured isotope ratios to a known, stable isotope ratio, such as ¹⁸⁶W/¹⁸⁴W.
-
Isobaric Interferences: Corrections must be made for any remaining isobaric interferences, such as from isotopes of osmium or hafnium that were not completely removed during chemical separation. This is often done by monitoring a non-interfered isotope of the interfering element.
-
Oxide Interferences: In TIMS analysis where tungsten is measured as a trioxide ion (WO₃⁻), corrections for the isotopic composition of oxygen are necessary.[8]
Conclusion
The natural occurrence of this compound, primarily as the stable daughter product of the extinct radionuclide Hafnium-182, provides a powerful tool for investigating the earliest processes of planetary formation and differentiation. The ability to precisely measure variations in the ¹⁸²W/¹⁸⁴W ratio allows scientists to unravel the chronology of core formation in terrestrial planets and asteroids. The analytical techniques required for these measurements are highly specialized, involving meticulous sample preparation, chemical separation, and high-precision mass spectrometry. A thorough understanding of these methodologies is essential for researchers utilizing the Hf-W isotopic system to explore fundamental questions in cosmochemistry and planetary science.
References
- 1. PSRD: Hafnium, Tungsten, and the Differentiation of the Moon and Mars [psrd.hawaii.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hou.usra.edu [hou.usra.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Tungsten-182
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tungsten-182 (¹⁸²W) is a stable isotope of tungsten that plays a pivotal role in our understanding of the formation and early differentiation of planetary bodies. This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to ¹⁸²W. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter isotopic analysis in their work. The guide covers the fundamental principles of the Hafnium-Tungsten (Hf-W) chronometer, detailed experimental protocols for ¹⁸²W analysis, and key applications in geochemistry and cosmochemistry, supported by quantitative data and visual diagrams.
Introduction: The Significance of this compound
Tungsten (W), with atomic number 74, is a refractory and moderately siderophile ("iron-loving") element. It possesses five naturally occurring isotopes, four of which are stable (¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W) and one of which is extremely long-lived (¹⁸⁰W)[1][2]. This compound is of particular scientific importance as it is the stable daughter product of the now-extinct radionuclide Hafnium-182 (¹⁸²Hf). This parent-daughter relationship forms the basis of the powerful 182Hf-¹⁸²W radiometric dating system, a critical tool for unraveling events that occurred within the first ~60 million years of our solar system's history.
The utility of the Hf-W system stems from the distinct geochemical behaviors of hafnium and tungsten. Hafnium is a lithophile ("rock-loving") element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation, while tungsten is moderately siderophile and thus partitions into the metallic core[3]. This elemental fractionation allows the 182Hf-¹⁸²W system to act as a sensitive chronometer for core formation and other early planetary differentiation processes[3].
Discovery and Historical Context
The element tungsten was first identified as a new element in 1781 by Carl Wilhelm Scheele and first isolated in 1783 by the brothers Juan José and Fausto Elhuyar[4][5][6]. However, the discovery of its individual isotopes came much later with the advent of mass spectrometry.
The significance of ¹⁸²W as a chronometer was not realized until much later, with the theoretical proposition and subsequent development of the 182Hf-¹⁸²W dating method. This development was contingent on advancements in mass spectrometry that allowed for the precise measurement of small isotopic variations.
The Hafnium-Tungsten (Hf-W) Chronometer
The 182Hf-¹⁸²W chronometer is based on the beta decay of ¹⁸²Hf to ¹⁸²W with a half-life of approximately 8.9 million years[3]. The decay proceeds through a short-lived intermediate, Tantalum-182 (¹⁸²Ta), which has a half-life of only 114 days and is therefore generally ignored in geochronological calculations[3].
The fundamental principle of Hf-W dating lies in the initial homogeneous distribution of ¹⁸²Hf throughout the early solar nebula. The initial 182Hf/¹⁸⁰Hf ratio of the solar system has been determined from the analysis of primitive meteorites, specifically calcium-aluminum-rich inclusions (CAIs), to be approximately (1.018 ± 0.043) x 10⁻⁴[1][13][14]. Any planetary differentiation event, such as core formation, that fractionates Hf from W will "start the clock".
Quantitative Data
The precise measurement and comparison of tungsten isotope ratios are fundamental to the application of the Hf-W chronometer. The following tables summarize key quantitative data for naturally occurring tungsten isotopes and relevant parameters for the Hf-W system.
| Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| ¹⁸⁰W | 179.946701 | 0.12 |
| ¹⁸²W | 181.948206 | 26.50 |
| ¹⁸³W | 182.950224 | 14.31 |
| ¹⁸⁴W | 183.950933 | 30.64 |
| ¹⁸⁶W | 185.954365 | 28.43 |
| Data sourced from IUPAC Commission on Isotopic Abundances and Atomic Weights. |
| Parameter | Value | Reference(s) |
| ¹⁸²Hf Half-life | 8.9 ± 0.09 million years | [1] |
| Initial Solar System 182Hf/¹⁸⁰Hf Ratio | (1.018 ± 0.043) x 10⁻⁴ | [1][13][14] |
| Chondritic Uniform Reservoir (CHUR) ε¹⁸²W | -1.9 ± 0.1 | [15] |
| Bulk Silicate Earth (BSE) ε¹⁸²W | 0 | By definition |
| Bulk Silicate Moon (BSM) ε¹⁸²W | +0.24 ± 0.01 | [1] |
| ε¹⁸²W represents the parts-per-10,000 deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample from that of the terrestrial standard. |
Experimental Protocols for this compound Analysis
The determination of ¹⁸²W anomalies requires high-precision analytical techniques to measure minute variations in isotopic ratios. The following is a synthesized, step-by-step protocol based on methodologies described in the literature for the analysis of geological samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).
Sample Preparation and Dissolution
-
Sample Crushing and Powdering: Rock or meteorite samples are first cleaned to remove any terrestrial contamination. They are then crushed into a fine, homogeneous powder using a ceramic jaw crusher and/or an agate mortar and pestle to ensure representative sampling.
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Acid Digestion: A precisely weighed aliquot of the sample powder (typically 0.1-1 gram) is placed in a clean Savillex® PFA beaker. A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the beaker[16]. The sample is then heated on a hotplate at a controlled temperature (e.g., 120-150°C) for several days to ensure complete dissolution of all silicate and metallic phases.
-
Spike Addition (for Isotope Dilution): For the determination of Hf and W concentrations, a calibrated isotopic spike (e.g., a solution enriched in ¹⁸⁰Hf and ¹⁸³W) is added to a separate aliquot of the sample powder before dissolution.
Chemical Separation of Tungsten
The separation of tungsten from the sample matrix and from elements that can cause isobaric interferences (e.g., Hf, Ta, Os, Re) is a critical step. This is typically achieved using anion exchange chromatography[13][17][18].
-
Column Preparation: A column is prepared with a strong anion exchange resin (e.g., AG1-X8). The resin is thoroughly cleaned and conditioned with appropriate acids.
-
Sample Loading: The dissolved sample is evaporated to dryness and redissolved in a specific acid mixture, typically a combination of hydrochloric acid (HCl) and hydrofluoric acid (HF) (e.g., 0.4 M HCl - 0.5 M HF)[13]. This solution is then loaded onto the conditioned anion exchange column.
-
Elution of Matrix Elements: The majority of matrix elements do not form strong anionic complexes in the loading solution and are washed from the column with the same or a similar acid mixture.
-
Elution of Tungsten: Tungsten is then selectively eluted from the column using a different acid mixture that breaks down the tungsten-anion complex (e.g., 9 M HCl - 1 M HF followed by 6 M HNO₃ - 3 M HF)[13][17]. The collected tungsten fraction is then evaporated and prepared for mass spectrometric analysis. This process may be repeated to ensure high purity of the tungsten fraction.
Isotopic Analysis by MC-ICP-MS and N-TIMS
Both MC-ICP-MS and N-TIMS are used for high-precision tungsten isotope analysis.
MC-ICP-MS offers high sample throughput and efficient ionization of a wide range of elements[5][12][19][20].
-
Instrument Setup: The MC-ICP-MS is equipped with multiple Faraday cup detectors to simultaneously measure the ion beams of different tungsten isotopes. The instrument is tuned for optimal sensitivity and stability.
-
Sample Introduction: The purified tungsten sample is dissolved in a dilute acid solution and introduced into the plasma source via a nebulizer.
-
Data Acquisition: The intensities of the ion beams for ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W are measured simultaneously.
-
Mass Bias Correction: Instrumental mass bias is corrected for by normalizing the measured isotope ratios to a stable isotope ratio (e.g., ¹⁸⁶W/¹⁸³W) and applying a mass fractionation law (e.g., the exponential law).
-
Interference Correction: Mathematical corrections are applied to account for any remaining isobaric interferences, for example from Os on ¹⁸⁶W.
N-TIMS can provide very high precision and is particularly well-suited for tungsten, which forms stable negative oxide ions (WO₃⁻)[21][22][23][24].
-
Filament Loading: The purified tungsten sample is loaded onto a rhenium (Re) filament. An activator solution (e.g., containing gadolinium and lanthanum) may be added to enhance ionization[21][24].
-
Mass Spectrometry: The filament is heated in the mass spectrometer's source, causing the sample to ionize and form WO₃⁻ ions. These ions are then accelerated, separated by mass in a magnetic field, and detected.
-
Data Acquisition and Correction: Data are acquired in a static or multi-static mode. Corrections for oxygen isotope contributions to the measured ion beams and for instrumental mass fractionation are applied during data processing[23][24].
Applications and Case Studies
The primary application of the 182Hf-¹⁸²W isotopic system is in geochemistry and cosmochemistry to date early solar system events.
Dating Planetary Core Formation
The fractionation of Hf and W during core formation leads to an enrichment of Hf in the silicate mantle relative to W. This results in a higher Hf/W ratio in the mantle compared to the bulk planet. As ¹⁸²Hf decays to ¹⁸²W, the mantle develops a positive ¹⁸²W anomaly (a higher ¹⁸²W/¹⁸⁴W ratio) compared to the chondritic starting material. The magnitude of this anomaly is a function of the timing of core formation.
Case Study: Chondritic Meteorites
Chondritic meteorites are primitive, undifferentiated meteorites that represent the building blocks of planets. They are crucial for establishing the initial isotopic composition of the solar system. The analysis of various chondrite groups has revealed subtle but significant variations in their Hf/W ratios and ¹⁸²W compositions, providing insights into the heterogeneity of the early solar nebula.
| Chondrite Type | ε¹⁸²W | Hf/W Ratio (approx.) | Reference(s) |
| Carbonaceous Chondrites (average) | -1.9 ± 0.1 | ~1.2 | [15][25] |
| Enstatite Chondrites | -2.23 ± 0.13 | ~0.7 | [15] |
| Ordinary Chondrites | Variable (-2.0 to -1.5) | Variable | [3] |
Case Study: Lunar Samples
The analysis of lunar samples returned by the Apollo missions has been instrumental in understanding the formation of the Moon. Lunar rocks show a consistent positive ε¹⁸²W anomaly of approximately +0.24 relative to the bulk silicate Earth[1]. This difference has profound implications for the Giant Impact Hypothesis for the Moon's formation. The data from various lunar samples are summarized below.
| Lunar Sample Type | ε¹⁸²W | Hf/W Ratio (approx.) | Reference(s) |
| Low-Ti Mare Basalts | +0.26 ± 0.09 | ~20-30 | [14] |
| High-Ti Mare Basalts | +0.20 ± 0.10 | ~40-50 | [14] |
| KREEP-rich Samples | +0.25 ± 0.04 | ~10-20 | [26] |
| Lunar Meteorites | Variable, but generally positive | Variable | [26] |
Conclusion
This compound, through its connection to the decay of Hafnium-182, has become an indispensable tool in the fields of geochemistry and cosmochemistry. Its discovery, rooted in the pioneering work of F.W. Aston, and the subsequent development of high-precision analytical techniques have enabled scientists to probe the earliest history of our solar system with unprecedented detail. The detailed experimental protocols outlined in this guide provide a framework for the accurate and precise measurement of ¹⁸²W, which is essential for advancing our understanding of planetary formation and differentiation. The ongoing analysis of terrestrial, lunar, and meteoritic samples continues to refine our models of early solar system processes, with ¹⁸²W at the forefront of these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. nobelprize.org [nobelprize.org]
- 3. karmaka.de [karmaka.de]
- 4. Francis Aston - University of Birmingham [birmingham.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. hou.usra.edu [hou.usra.edu]
- 10. Francis William Aston - Wikipedia [en.wikipedia.org]
- 11. Historical account: Francis William Aston: the man behind the mass spectrograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Francis William Aston | Nobel Prize, Mass Spectrometry, Isotope Analysis | Britannica [britannica.com]
- 13. 182Hf–182W age dating of a 26Al-poor inclusion and implications for the origin of short-lived radioisotopes in the early Solar System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. hou.usra.edu [hou.usra.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. arxiv.org [arxiv.org]
- 26. hou.usra.edu [hou.usra.edu]
An In-Depth Technical Guide to the 182Hf-182W Chronometer: Principles, Methodology, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 182Hf-182W chronometer is a powerful tool in cosmochemistry and planetary science for dating events in the early Solar System, particularly the accretion and differentiation of planetary bodies into a core and mantle.[1][2] This short-lived radioisotopic system is based on the decay of Hafnium-182 (182Hf) to Tungsten-182 (182W). Its utility stems from the distinct geochemical behaviors of hafnium (a lithophile element, meaning it preferentially bonds with silicates) and tungsten (a moderately siderophile element, meaning it has an affinity for iron and thus partitions into a planet's metallic core).[1][3] This guide provides a comprehensive overview of the fundamental principles of the 182Hf-182W chronometer, detailed experimental protocols for its application, and a summary of its key findings in planetary science.
Core Principles of the 182Hf-182W Chronometer
The 182Hf-182W dating method relies on the beta decay of 182Hf to 182W. This is a two-step process where 182Hf first decays to Tantalum-182 (182Ta), which then rapidly decays to the stable 182W.[1] The half-life of 182Hf is approximately 8.9 million years, making it an ideal chronometer for events that occurred within the first ~50-60 million years of the Solar System's history.[3][4] After this period, the parent 182Hf is considered extinct.
The key to this chronometer lies in the chemical fractionation of hafnium and tungsten during planetary differentiation. When a planetary body heats up and melts, the denser, iron-rich material sinks to the center to form a core, while the lighter silicate (B1173343) material forms the mantle and crust.[3] Hafnium, being lithophilic, remains in the silicate mantle.[3] In contrast, tungsten, being siderophilic, is largely sequestered into the metallic core.[3]
This partitioning leads to a high Hf/W ratio in the mantle and a very low Hf/W ratio in the core.[3] If this core formation event occurs while 182Hf is still present, the silicate mantle will be enriched in 182Hf relative to tungsten. As this 182Hf decays over time, it produces an excess of 182W in the mantle compared to the initial, undifferentiated composition of the planetary body.[1] By measuring the isotopic composition of tungsten in mantle-derived rocks and comparing it to a chondritic reference (which represents the primitive, undifferentiated material of the Solar System), scientists can calculate the timing of core formation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the 182Hf-182W chronometer.
| Parameter | Value | Reference(s) |
| Half-life of 182Hf | 8.9 ± 0.09 million years | [1][6] |
| Decay Constant (λ) of 182Hf | 0.078 ± 0.002 Ma-1 | [6] |
| Initial Solar System 182Hf/180Hf ratio | (1.018 ± 0.043) x 10-4 | [6] |
Table 1: Decay Characteristics of 182Hf
| Planetary Body | Core Formation Timescale (after CAI formation) | Reference(s) |
| Iron Meteorite Parent Bodies | < 1 - 3 million years | [1][2] |
| Mars | ~10 million years | [1][2] |
| Earth | > 34 million years | [2] |
| Moon (Magma Ocean Solidification) | ~4.527 ± 0.010 billion years ago | [2] |
| Allende Meteorite (melt regions) | ~2.2 million years | [1] |
Table 2: Hf-W Model Ages for Core Formation in Various Solar System Bodies *CAI (Calcium-Aluminum-rich Inclusions) are considered the first solids to have formed in the Solar System and serve as a "time zero" reference.
Experimental Protocols
The analytical workflow for 182Hf-182W chronometry involves several critical steps: sample digestion, chemical separation of hafnium and tungsten, and high-precision isotopic analysis by mass spectrometry.
Sample Digestion
The first step is to dissolve the rock or meteorite sample to bring the elements of interest into solution. Due to the refractory nature of many geological samples, a mixture of strong acids is required.
-
Procedure:
-
A powdered sample aliquot is weighed into a clean Teflon beaker or Savillex vial.
-
A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added.[5]
-
The vessel is sealed and heated on a hot plate or in a high-pressure bomb at elevated temperatures for several days to ensure complete dissolution.[7]
-
For samples with high silicate content, perchloric acid (HClO₄) may be used in an open-vessel digestion to drive off silica (B1680970) as volatile SiF₄.[7]
-
Chemical Separation of Hafnium and Tungsten
To accurately measure the isotopic ratios of tungsten without interferences from other elements, particularly hafnium and other isobars, a highly efficient chemical separation is necessary. This is typically achieved using anion exchange chromatography.
-
Procedure:
-
The digested sample solution is dried down and redissolved in a specific acid matrix, often a mixture of HCl and HF.[7]
-
The solution is loaded onto an anion exchange column (e.g., using AG1-X8 resin).[7]
-
A series of acid mixtures with varying concentrations are passed through the column to selectively elute different elements.
-
Matrix elements and rare earth elements (REEs) are typically washed from the column first.
-
Tungsten and hafnium are retained on the resin under specific acid conditions and are then eluted separately by changing the acid mixture.[5]
-
-
Multiple column passes may be necessary to achieve the required purity of the tungsten and hafnium fractions.
-
Isotopic Analysis
The isotopic compositions of the purified tungsten and hafnium fractions are measured using high-precision mass spectrometry techniques, primarily Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
Thermal Ionization Mass Spectrometry (TIMS):
-
The purified tungsten sample is loaded onto a metal filament (typically rhenium).[8]
-
The filament is heated in the mass spectrometer's source, causing the tungsten to ionize.
-
The ions are accelerated and separated by their mass-to-charge ratio in a magnetic field.
-
Detectors measure the ion beams of the different tungsten isotopes simultaneously, allowing for very precise ratio measurements.[8]
-
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
-
The purified tungsten sample solution is introduced into a high-temperature argon plasma, which efficiently ionizes the tungsten atoms.[9]
-
The ions are then passed into the mass spectrometer for mass separation and detection, similar to TIMS.
-
MC-ICP-MS is particularly useful for samples with low tungsten concentrations.[1]
-
-
Data Correction:
-
Raw isotopic data must be corrected for instrumental mass fractionation. This is typically done by normalizing to a stable isotope ratio that is not affected by radioactive decay (e.g., 186W/184W).[8]
-
Corrections for isobaric interferences (isotopes of other elements with the same mass as a tungsten isotope) are also critical and are performed by monitoring a non-interfered isotope of the interfering element.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step beta decay of Hafnium-182 to the stable this compound.
Caption: Geochemical fractionation of Hf and W during planetary core formation.
Caption: General experimental workflow for 182Hf-182W chronometry.
References
- 1. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 2. Tungsten Isotopes in Planets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psrd.hawaii.edu [psrd.hawaii.edu]
- 4. THE Hf-W ISOTOPIC SYSTEM AND THE ORIGIN OF THE EARTH AND MOON | Annual Reviews [annualreviews.org]
- 5. hou.usra.edu [hou.usra.edu]
- 6. mdpi.com [mdpi.com]
- 7. igg.cas.cn [igg.cas.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide to the Decay Properties of Tungsten-182
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Tungsten-182 (¹⁸²W). It details its decay chain, half-life, and the experimental methodologies used to determine these characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the isotopic stability and behavior of tungsten.
Introduction to this compound
This compound is one of the five naturally occurring isotopes of tungsten. While it is predominantly considered a stable isotope, theoretical calculations suggest it may undergo alpha decay. However, this decay has not been experimentally observed to date. For most practical purposes, this compound is treated as stable.[1] It is important to distinguish the intrinsic decay of ¹⁸²W from its formation as a daughter product in the decay chain of the extinct radionuclide Hafnium-182 (¹⁸²Hf), a process significant in geochronology.
Decay Chain and Half-Life of this compound
The theoretical decay mode for this compound is alpha decay, which would result in the formation of Hafnium-178 (¹⁷⁸Hf).
Decay Equation:
¹⁸²W → ¹⁷⁸Hf + α
The decay of this compound has not been experimentally confirmed. Consequently, only a lower limit for its half-life has been established through experimental investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties and theoretical decay of this compound.
| Property | Value |
| Isotope | This compound (¹⁸²W) |
| Natural Abundance | 26.5% |
| Protons | 74 |
| Neutrons | 108 |
| Atomic Mass | 181.948204 u |
| Stability | Observationally Stable |
| Theoretical Decay Mode | Alpha (α) Decay |
| Theoretical Daughter | Hafnium-178 (¹⁷⁸Hf) |
| Experimental Half-Life | > 7.7 x 10²¹ years (90% C.L.) |
Table 1: Properties of this compound
| Decay Parameter | Value |
| Experimental Half-Life Limit | > 7.7 x 10²¹ years |
| Theoretical Q-value (α) | 1.77 MeV |
Table 2: Decay Parameters of this compound
Experimental Protocols for Half-Life Determination
The extremely long theoretical half-life of this compound necessitates highly sensitive experimental setups designed to detect rare decay events amidst background radiation. The experimental limit for the half-life of ¹⁸²W was established as a part of an experiment primarily focused on measuring the alpha decay of ¹⁸⁰W. A common methodology for such measurements involves the use of scintillating crystals that serve as both the source of the decay and the detector.
Methodology: Low-Background Scintillating Crystal Spectrometry
A representative experimental protocol for determining the half-life of a long-lived tungsten isotope, based on the work of Danevicha et al. (2002), is as follows:
-
Detector and Source Preparation: A Cadmium Tungstate (CdWO₄) crystal scintillator is used. This crystal naturally contains tungsten, including the ¹⁸²W isotope, and thus acts as both the source of the potential decay and the detection medium. For enhanced sensitivity to a specific isotope like ¹⁸⁰W in the original experiment, an enriched ¹¹⁶CdWO₄ crystal was synthesized. The crystal is optically coupled to a photomultiplier tube (PMT).
-
Low-Background Environment: The detector assembly is housed within a meticulously constructed low-background shield. This typically consists of multiple layers of high-purity materials such as oxygen-free high thermal conductivity (OFHC) copper, lead, and polyethylene (B3416737) or borated polyethylene to shield against ambient gamma radiation and neutrons. The entire setup is often located in an underground laboratory to minimize the cosmic-ray-induced background.
-
Data Acquisition: When a decay event occurs within the crystal, the emitted alpha particle deposits its energy, causing the crystal to scintillate (produce a flash of light). The PMT detects this light and converts it into an electrical signal. The amplitude of this signal is proportional to the energy of the alpha particle. The signals are processed by a data acquisition system that records the energy and time of each event over a long measurement period (thousands of hours).
-
Signal Analysis and Background Discrimination: The key challenge is to distinguish the rare alpha decay signals from background events. This is achieved through:
-
Pulse Shape Analysis: Alpha particles and background gamma/beta radiation produce scintillation pulses with slightly different shapes (rise and decay times). By analyzing the shape of each pulse, it is possible to discriminate between alpha events and other types of radiation.
-
Energy Spectrum Analysis: The data is used to construct an energy spectrum of the recorded events. A genuine alpha decay of ¹⁸²W would manifest as a peak in the alpha energy spectrum at its characteristic Q-value.
-
-
Half-Life Calculation: If a statistically significant peak is observed at the expected energy, the half-life (T₁/₂) can be calculated using the following formula:
T₁/₂ = (ln(2) * N * t) / S
Where:
-
N is the number of ¹⁸²W atoms in the crystal.
-
t is the measurement time.
-
S is the number of detected alpha decays of ¹⁸²W (the area of the peak).
If no peak is observed, a lower limit for the half-life can be determined based on the background level in the region of interest.
-
Visualizations
This compound Decay Chain
References
The Hf-W Isotopic System: A Technical Guide to its Role in Planetary Differentiation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The short-lived ¹⁸²Hf-¹⁸²W isotopic system, with a half-life of approximately 8.9 million years, serves as a powerful chronometer for elucidating the timescales of planetary accretion and core formation in the early Solar System.[1] This technical guide provides a comprehensive overview of the principles underpinning the Hafnium-Tungsten (Hf-W) dating method, its application in studying the differentiation of terrestrial planets and asteroids, and the analytical methodologies required for high-precision tungsten isotope measurements. By examining the distribution of the radiogenic isotope ¹⁸²W, scientists can unravel the timing of metal-silicate segregation, a fundamental process in the evolution of planetary bodies.[1][2]
Introduction: The Hafnium-Tungsten Chronometer
The utility of the ¹⁸²Hf-¹⁸²W system as a chronometer for early planetary processes stems from the distinct geochemical behaviors of Hafnium (Hf) and Tungsten (W).[3][4] Hf is a lithophile element, showing a strong affinity for silicate (B1173343) phases, while W is moderately siderophile, preferentially partitioning into metallic phases.[1][3][4][5] During planetary differentiation, as dense molten iron segregates to form a core, it effectively removes W from the silicate mantle, leaving Hf behind.[4][5][6]
The now-extinct radionuclide ¹⁸²Hf decays to the stable isotope ¹⁸²W.[1][3] If core formation occurs while ¹⁸²Hf is still active, the newly formed silicate mantle will have a high Hf/W ratio and will accumulate a radiogenic excess of ¹⁸²W over time as the remaining ¹⁸²Hf decays.[1][6][7] In contrast, the metallic core will have a low Hf/W ratio and will preserve a ¹⁸²W signature closer to the initial Solar System composition.[3][6][7] By measuring the ¹⁸²W/¹⁸⁴W ratio in silicate rocks and comparing it to the initial Solar System value (derived from chondritic meteorites), the timing of core formation can be constrained.[1][8]
The ¹⁸²Hf to ¹⁸²W Decay System
The decay of ¹⁸²Hf to ¹⁸²W is a two-stage process:
-
¹⁸²Hf → ¹⁸²Ta + β⁻ + ν̅e (Half-life of 8.9 ± 0.1 million years)[1]
-
¹⁸²Ta → ¹⁸²W + β⁻ + ν̅e (Half-life of 114 days)
Due to the significantly shorter half-life of the intermediate nuclide ¹⁸²Ta, it is effectively ignored in the overall chronometry.[1]
Planetary Differentiation and the Hf-W System
The process of planetary differentiation involves the separation of a planet's interior into distinct layers, most notably a metallic core and a silicate mantle. This segregation is driven by density differences, with heavier elements like iron sinking to the center. The timing of this event is a critical parameter in models of planet formation.
Tungsten Isotopic Data Presentation
Tungsten isotopic data are typically reported in epsilon units (ε¹⁸²W), which represent the deviation in parts per 10,000 of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[1]
ε¹⁸²W = [ (¹⁸²W/¹⁸⁴W)sample / (¹⁸²W/¹⁸⁴W)standard - 1 ] x 10,000
The initial Solar System ε¹⁸²W value is estimated to be approximately -3.45 ± 0.25, based on analyses of undifferentiated chondritic meteorites.[1] The Bulk Silicate Earth (BSE) is enriched in ¹⁸²W relative to the initial Solar System composition.[1]
| Body/Reservoir | ε¹⁸²W Value | Reference |
| Initial Solar System (CAIs) | -3.49 ± 0.07 | [9] |
| Chondrites (average) | -1.9 ± 0.1 | [1][8] |
| Bulk Silicate Earth (BSE) | 0 (by definition) | [6] |
| Earth's Mantle (relative to chondrites) | ~+1.9 | [2] |
| Lunar Mantle | ~+0.24 ± 0.01 (excess relative to BSE) | [3] |
| Martian Mantle | Higher than Earth's mantle | [4] |
| Vesta Mantle | ~+20 (relative to initial Solar System) | [4] |
| Iron Meteorites | Negative values | [3][7] |
Core Formation Timescales of Solar System Bodies
The Hf-W chronometer has been instrumental in determining the timescales for core formation in various planetary bodies.
| Body | Mean Time of Core Formation (after CAI formation) | Reference |
| Earth | ~30 - 34 million years | [2][10][11] |
| Moon (Giant Impact) | ~30 - 50 million years | [2][4] |
| Mars | < 5 - 10 million years | [1][4] |
| Vesta | < 3 million years | [4] |
| Iron Meteorite Parent Bodies | < 1 to ~3 million years | [1] |
Experimental Protocols
The precise measurement of tungsten isotopes is analytically challenging due to the low concentrations of W in many geological samples and the potential for isobaric interferences. High-precision measurements are typically achieved using Negative Thermal Ionization Mass Spectrometry (N-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][12][13][14]
Sample Preparation and Tungsten Separation
A general workflow for the chemical separation and purification of tungsten from geological samples is as follows:
-
Sample Digestion: Rock or meteorite samples are powdered and dissolved using a mixture of strong acids, such as hydrofluoric (HF) and perchloric (HClO₄) acids, often in the presence of a ¹⁸¹W tracer for isotope dilution analysis.[15]
-
Matrix Element Removal: A multi-step chromatographic process is employed to separate W from the bulk of the sample matrix. This often involves anion exchange chromatography.[12][16] A novel alkali precipitation method using sodium hydroxide (B78521) (NaOH) has also been developed to exploit the amphoteric nature of tungsten for separation.[12]
-
Purification: Further purification is achieved using specialized resins, such as TEVA resin, to remove any remaining interfering elements.[12]
Mass Spectrometry
High-precision tungsten isotope ratio measurements are performed on purified W samples. For N-TIMS, W is loaded onto a filament and ionized. In MC-ICP-MS, the sample is introduced as an aerosol into a plasma. In both techniques, the ion beams of different W isotopes are simultaneously measured in multiple Faraday cup detectors, allowing for precise determination of isotopic ratios.[12][13][17]
Corrections: Several corrections must be applied to the raw data, including:
-
Mass bias correction: Normalization to a stable isotope ratio (e.g., ¹⁸³W/¹⁸⁴W).[14]
-
Blank correction: Subtraction of the contribution from procedural blanks.[12]
-
Cosmogenic effects: For lunar samples and some meteorites, correction for the production of ¹⁸²W from neutron capture on ¹⁸¹Ta is necessary.[18][19]
Metal-Silicate Partitioning of Hafnium and Tungsten
The partitioning of an element between a metallic liquid and a silicate liquid is described by the partition coefficient, D:
D(X) = [X]metal / [X]silicate
Where [X] is the concentration of element X in the respective phases. The partitioning of W is influenced by temperature, pressure, oxygen fugacity (fO₂), and the composition of the metal and silicate phases.[3][20][21]
| Element | Geochemical Affinity | Partitioning Behavior during Core Formation |
| Hafnium (Hf) | Lithophile | Remains in the silicate mantle (D(Hf) << 1) |
| Tungsten (W) | Moderately Siderophile | Preferentially enters the metallic core (D(W) > 1) |
High-pressure and high-temperature experiments are conducted to determine these partition coefficients under conditions relevant to planetary core formation.[21] These experiments are crucial for accurately modeling the Hf/W fractionation during differentiation and, consequently, for the precise interpretation of Hf-W chronometry.[20]
Applications and Case Studies
Earth's Accretion and Core Formation
The enrichment of ¹⁸²W in the Earth's mantle compared to chondrites indicates that the majority of Earth's core formed within the first ~30-34 million years of the Solar System's history.[2][10][11] This relatively rapid accretion has significant implications for the thermal and dynamic evolution of the early Earth.[22][23]
The Age and Origin of the Moon
The Moon-forming giant impact is thought to have been the final major accretionary event for the Earth.[2][19] The Hf-W systematics of lunar samples suggest that the Moon formed around 30 to 50 million years after the beginning of the Solar System.[2][4] The slightly more radiogenic ¹⁸²W signature of the lunar mantle compared to the BSE can be explained by the decay of ¹⁸²Hf in the high Hf/W lunar magma ocean after the giant impact.[3][24]
Early Differentiation of Mars and Vesta
Analyses of Martian meteorites indicate a very rapid core formation for Mars, likely within the first 10 million years of the Solar System.[1][4] This supports the idea that Mars may be a planetary embryo that did not undergo further significant growth.[1] Data from eucrite meteorites, which are thought to originate from the asteroid 4 Vesta, point to an even earlier core formation, within the first 3 million years.[4]
Future Directions
Continued advancements in analytical techniques, particularly in achieving higher precision on smaller sample sizes, will allow for the investigation of a wider range of planetary materials.[12][13] This will enable a more detailed understanding of the accretion and differentiation histories of various planetary bodies. Furthermore, integrating Hf-W data with other short-lived chronometers and with dynamic models of planet formation will provide a more complete picture of the processes that shaped our Solar System.
Conclusion
The ¹⁸²Hf-¹⁸²W isotopic system is an indispensable tool in planetary science, providing unparalleled insights into the timing of core formation and the early differentiation of planets and asteroids. The distinct geochemical behaviors of Hf and W, coupled with the short half-life of ¹⁸²Hf, allow for high-resolution chronometry of the earliest events in our Solar System's history. As analytical precision improves, the Hf-W chronometer will continue to refine our understanding of how rocky planets form and evolve.
References
- 1. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 2. courses.washington.edu [courses.washington.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 6. Osmium & Tungsten [mantleplumes.org]
- 7. psrd.hawaii.edu [psrd.hawaii.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A novel method for high-precision tungsten isotope measurements on small-size samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric determination of tungsten in rocks by an isotope dilution procedure [pubs.usgs.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) High Precision Tungsten Isotope Measurements by [research.amanote.com]
- 18. ora.ox.ac.uk [ora.ox.ac.uk]
- 19. mso.anu.edu.au [mso.anu.edu.au]
- 20. escholarship.org [escholarship.org]
- 21. geol.umd.edu [geol.umd.edu]
- 22. Rapid accretion and early core formation on asteroids and the terrestrial planets from Hf-W chronometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A short timescale for terrestrial planet formation from Hf-W chronometry of meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Early Moon formation inferred from Hafnium-Tungsten systematics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial ¹⁸²W/¹⁸⁴W Ratio of the Solar System
Authored for: Researchers and Scientists
This technical guide provides a comprehensive overview of the initial ¹⁸²W/¹⁸⁴W ratio of the solar system, a cornerstone of modern cosmochemistry. It details the underlying principles of the ¹⁸²Hf-¹⁸²W chronometer, presents key isotopic data, outlines the sophisticated analytical methods required for its measurement, and discusses its profound implications for understanding the formation and evolution of planets.
Introduction: The ¹⁸²Hf-¹⁸²W Chronometer
The hafnium-tungsten (Hf-W) isotopic system is a powerful tool for dating the earliest events in our solar system's history, particularly the accretion and differentiation of planetary bodies.[1][2][3][4] This chronometer is based on the beta decay of the now-extinct radionuclide hafnium-182 (¹⁸²Hf) to the stable isotope tungsten-182 (¹⁸²W), with a half-life of approximately 8.9 million years.[1][5]
The utility of this system stems from the distinct geochemical behaviors of hafnium and tungsten. Hafnium is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation. In contrast, tungsten is moderately siderophile, causing it to be largely sequestered into the metallic core.[1][3][4] This elemental fractionation creates reservoirs with vastly different Hf/W ratios. Consequently, over time, silicate mantles develop an excess of ¹⁸²W (a radiogenic surplus) compared to the initial solar system composition, while metallic cores become depleted in ¹⁸²W.[5] By measuring the ¹⁸²W/¹⁸⁴W ratio in various solar system materials, scientists can precisely constrain the timing of core formation and other differentiation events that occurred within the first ~50-60 million years of the solar system's existence.[5][6]
The ¹⁸²Hf → ¹⁸²W Decay System
The Hf-W chronometer is founded on the two-stage beta decay of ¹⁸²Hf to ¹⁸²W. The intermediate nuclide, tantalum-182 (B1222744) (¹⁸²Ta), has a very short half-life (114 days) and is generally ignored in the overall age calculation.[1] The decay process creates variations in the abundance of ¹⁸²W relative to other stable tungsten isotopes (e.g., ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) that are not produced by this decay.
Caption: The ¹⁸²Hf to ¹⁸²W decay chain and geochemical fractionation.
Quantitative Data: Tungsten Isotopic Compositions
Tungsten isotopic data are typically reported in epsilon units (ε¹⁸²W), which represent the parts-per-10,000 deviation of a sample's ¹⁸²W/¹⁸⁴W ratio from that of the modern terrestrial standard (Bulk Silicate Earth, BSE).[7]
ε¹⁸²W = [ (¹⁸²W/¹⁸⁴W)ₛₐₘₚₗₑ / (¹⁸²W/¹⁸⁴W)ₛₜₐₙₐₐᵣₔ - 1 ] × 10,000
The initial ¹⁸²W/¹⁸⁴W ratio of the solar system is best constrained by analyzing calcium-aluminum-rich inclusions (CAIs), the oldest known solids, found in chondritic meteorites.[8] Carbonaceous chondrites, which are undifferentiated meteorites, are considered to represent the bulk composition of the solar system and provide the present-day chondritic uniform reservoir (CHUR) value.[7]
Table 1: Key ε¹⁸²W Values in the Early Solar System
| Reservoir | ε¹⁸²W Value (relative to terrestrial standard) | Significance | References |
| Solar System Initial (CAIs) | -3.49 ± 0.07 | Represents the starting W isotopic composition at t=0 of the solar system. | [9] |
| Present-Day Chondrites (CHUR) | -1.9 ± 0.1 | Represents the bulk solar system value after 4.56 billion years of ¹⁸²Hf decay. | [9] |
| Bulk Silicate Earth (BSE) | 0 (by definition) | The standard against which other materials are compared. Its positive value relative to CHUR indicates early core formation. | [7][10] |
| Bulk Silicate Moon (BSM) | +0.24 ± 0.01 | The Moon's distinct positive value provides constraints on the timing and dynamics of the Moon-forming giant impact. | [7] |
| Iron Meteorites (Cores) | Typically -3.5 to -2.5 | Represent the metallic cores of early-formed planetesimals, showing ¹⁸²W depletion. | [1] |
| Martian Meteorites (Mantle) | ~ +0.4 to +3.0 | Indicates that Mars also underwent rapid core formation, likely within the first 10 million years of the solar system. | [1][11] |
Experimental Protocols for High-Precision Tungsten Isotope Analysis
Measuring the minute variations in ¹⁸²W/¹⁸⁴W ratios requires meticulous and highly specialized analytical procedures to separate tungsten from the sample matrix and analyze it with high precision. The two primary techniques are Negative Thermal Ionization Mass Spectrometry (N-TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[12][13]
Key Experimental Steps:
-
Sample Digestion: A powdered rock or meteorite sample (typically >1 gram) is dissolved using a mixture of strong acids (e.g., HF, HNO₃) in a clean laboratory environment to prevent contamination.
-
Chemical Separation: A multi-stage ion-exchange chromatography process is employed to isolate tungsten from the complex silicate or metal matrix. This is a critical step to remove elements that could cause isobaric interferences (e.g., osmium, hafnium) during mass spectrometry.[12]
-
Mass Spectrometry (N-TIMS):
-
The purified tungsten fraction is loaded onto a high-purity rhenium filament.[14]
-
An ionization enhancer, often a solution containing lanthanum and gadolinium, is added to promote the formation of negative WO₃⁻ ions.[12][14]
-
The filament is heated in the mass spectrometer's source chamber, and the emitted WO₃⁻ ion beams are accelerated and separated by mass in a magnetic field.
-
The ion beams of different tungsten oxide isotopes are measured simultaneously in multiple Faraday cup detectors.
-
-
Data Correction: Raw isotopic ratios are corrected for instrumental mass fractionation. A second-order correction is often necessary to account for the mass-dependent variability of oxygen isotopes in the measured WO₃⁻ ions.[15]
Caption: Generalized experimental workflow for high-precision W isotope analysis.
Conclusion
The ¹⁸²Hf-¹⁸²W isotopic system provides an unparalleled high-resolution chronometer for the first tens of millions of years of solar system history. The initial ¹⁸²W/¹⁸⁴W ratio, established from the oldest meteoritic components, serves as the fundamental anchor for this timeline. Precise measurements of tungsten isotopes in terrestrial and extraterrestrial materials have demonstrated that planetary accretion and the segregation of metallic cores were remarkably rapid processes.[6][10] Continued advancements in analytical techniques promise even higher precision, enabling a more detailed reconstruction of the dynamic events that shaped the planets we see today.[14][15]
References
- 1. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. hou.usra.edu [hou.usra.edu]
- 4. Effects of core formation on the Hf–W isotopic composition of the Earth and dating of the Moon-forming impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSRD: Hafnium, Tungsten, and the Differentiation of the Moon and Mars [psrd.hawaii.edu]
- 6. courses.washington.edu [courses.washington.edu]
- 7. mdpi.com [mdpi.com]
- 8. 182Hf-182W age dating of a 26Al-poor inclusion and implications for the origin of short-lived radioisotopes in the early Solar System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THE Hf-W ISOTOPIC SYSTEM AND THE ORIGIN OF THE EARTH AND MOON | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Nucleosynthesis and Stellar Origin of Tungsten-182
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten-182 (¹⁸²W) is one of five naturally occurring isotopes of tungsten, comprising approximately 26.5% of its total terrestrial abundance.[1][2] Beyond its role as a stable nuclide, ¹⁸²W is a critical tool in cosmochemistry and planetary science. It is the stable daughter product of the now-extinct radionuclide Hafnium-182 (¹⁸²Hf), which had a half-life of approximately 8.9 million years.[3][4] This genetic relationship forms the basis of the ¹⁸²Hf-¹⁸²W chronometer, a powerful system for dating the earliest events in our Solar System, such as the accretion and differentiation of planets and asteroids.[4][5]
The nucleosynthetic origins of ¹⁸²W, like other heavy elements, are found in the extreme environments of stellar interiors and explosive stellar events.[6] Its abundance is a product of two primary neutron-capture processes: the slow (s-process) and the rapid (r-process).[4][7] Understanding the stellar sites and nuclear pathways that create ¹⁸²W is fundamental to refining models of galactic chemical evolution and interpreting the isotopic record preserved in meteorites and planetary materials. This guide provides a detailed overview of the core principles of ¹⁸²W nucleosynthesis, its stellar origins, and the experimental techniques used in its study.
Core Nucleosynthesis Processes
The synthesis of elements heavier than iron is dominated by processes involving the capture of neutrons, which bypasses the strong Coulomb repulsion that inhibits charged-particle fusion in heavy nuclei.[8][9] this compound is forged through both the slow (s) and rapid (r) neutron-capture processes.[4]
The Slow Neutron-Capture Process (s-process)
The s-process involves the capture of neutrons on a slow timescale relative to the beta-decay rates of the isotopes produced.[10][11] This process occurs in environments with relatively low neutron densities (Nn ~ 10⁶ to 10¹² neutrons cm⁻³).[11] The reaction path proceeds along the valley of beta stability, as unstable nuclei typically have time to decay before capturing another neutron.[10]
The primary stellar sites for the s-process are Asymptotic Giant Branch (AGB) stars, particularly those with low mass.[10][11] In these evolved stars, neutrons are mainly produced through the ¹³C(α,n)¹⁶O and ²²Ne(α,n)²⁵Mg reactions.[12][13] Seed nuclei, primarily iron, capture these neutrons sequentially, gradually building up heavier elements. The s-process is responsible for producing about half of the isotopes heavier than iron.[10]
dot
Caption: The s-process pathway leading to the formation of this compound.
The Rapid Neutron-Capture Process (r-process)
In contrast to the s-process, the r-process occurs in environments with extremely high neutron densities and temperatures, such as core-collapse supernovae or the merger of neutron stars.[14][15] The neutron capture timescale is much faster than the beta-decay timescale, pushing the nucleosynthesis path far from the valley of stability towards the neutron-drip line.[14]
Once the intense neutron flux subsides, the highly unstable, neutron-rich nuclei produced undergo a series of beta decays, decaying back towards the valley of stability at a constant atomic mass number (A).[15][16] This process is responsible for creating the most neutron-rich stable isotopes and all elements heavier than bismuth.[14] The r-process contributes to the solar system's inventory of ¹⁸²W, alongside other tungsten isotopes.[7]
dot
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 3. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 4. Tungsten Isotopes in Planets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tungsten Isotopes in Planets | Annual Reviews [annualreviews.org]
- 6. itia.info [itia.info]
- 7. osti.gov [osti.gov]
- 8. Nucleosynthesis - Wikipedia [en.wikipedia.org]
- 9. hep.shef.ac.uk [hep.shef.ac.uk]
- 10. s-process - Wikipedia [en.wikipedia.org]
- 11. epj-conferences.org [epj-conferences.org]
- 12. Frontiers | Production of solar abundances for nuclei beyond Sr: The s- and r-process perspectives [frontiersin.org]
- 13. The s process in massive stars, a benchmark for neutron capture reaction rates [arxiv.org]
- 14. r-process - Wikipedia [en.wikipedia.org]
- 15. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Hafnium-Tungsten Dating System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hafnium-tungsten (Hf-W) radiometric dating system is a powerful tool for deciphering the earliest events in our Solar System's history, particularly the formation and differentiation of planetary bodies. This short-lived chronometer is based on the beta decay of the now-extinct radionuclide hafnium-182 (¹⁸²Hf) to the stable isotope tungsten-182 (¹⁸²W). The distinct geochemical behaviors of hafnium (a lithophile element, meaning it preferentially partitions into silicate (B1173343) phases) and tungsten (a moderately siderophile element, meaning it has an affinity for metallic phases) make this system uniquely suited for dating the segregation of metallic cores from silicate mantles in planetesimals and planets.[1][2][3]
The utility of the Hf-W system as a chronometer for the early Solar System was first proposed in the 1980s. However, its widespread application had to await the development of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) in the mid-1990s, which enabled the high-precision measurement of tungsten isotope ratios in samples with low tungsten concentrations.[2]
Core Principles of the Hafnium-Tungsten Dating System
The fundamental principle of Hf-W dating lies in the radioactive decay of ¹⁸²Hf. This decay occurs in a two-stage process:
-
¹⁸²Hf → ¹⁸²Ta + β⁻ + ν̅ₑ (Half-life of 8.9 million years)[2]
-
¹⁸²Ta → ¹⁸²W + β⁻ + ν̅ₑ (Half-life of 114 days)[2]
Due to the significantly shorter half-life of the intermediate isotope tantalum-182 (B1222744) (¹⁸²Ta), it is considered to be in secular equilibrium, and the decay can be effectively treated as a direct decay of ¹⁸²Hf to ¹⁸²W.[2]
Because ¹⁸²Hf is an extinct radionuclide, its former presence is inferred by measuring the isotopic composition of its daughter product, ¹⁸²W, relative to other stable tungsten isotopes.[1][2] Tungsten has four other stable or very long-lived isotopes: ¹⁸⁰W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W.[2] The isotopic composition of tungsten is typically expressed in epsilon units (ε¹⁸²W), which represents the deviation in parts per 10,000 of the ¹⁸²W/¹⁸⁴W ratio of a sample relative to a terrestrial standard.[2]
The key to the Hf-W dating system is the chemical fractionation of hafnium and tungsten during planetary differentiation. When a planetary body heats up and melts, the denser, iron-rich metal segregates to form a core, leaving behind a silicate mantle.
-
Hafnium (lithophile): Preferentially remains in the silicate mantle.
-
Tungsten (siderophile): Is largely partitioned into the metallic core.
This separation leads to a high Hf/W ratio in the mantle and a low Hf/W ratio in the core. If this differentiation event occurs while ¹⁸²Hf is still active (within the first ~60 million years of the Solar System's formation), the silicate mantle will be enriched in ¹⁸²Hf. Over time, this ¹⁸²Hf decays to ¹⁸²W, resulting in an excess of ¹⁸²W in the mantle compared to undifferentiated bodies (chondritic meteorites). Conversely, the metallic core, depleted in hafnium, will have a tungsten isotopic composition that reflects the primordial Solar System value, with no subsequent addition of radiogenic ¹⁸²W. By measuring the ε¹⁸²W of silicate rocks from differentiated bodies, scientists can calculate the timing of core formation.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the hafnium-tungsten dating system.
| Parameter | Value | Reference(s) |
| Half-life of ¹⁸²Hf (T₁⸝₂) | 8.90 ± 0.09 million years | [1][5] |
| Decay Constant of ¹⁸²Hf (λ) | 7.78 x 10⁻² Myr⁻¹ | [1] |
| Atomic Weight of Hafnium | 178.486 ± 0.006 u | [3][5] |
| Isotope | Natural Abundance (%) |
| ¹⁷⁴Hf | 0.16 |
| ¹⁷⁶Hf | 5.26 |
| ¹⁷⁷Hf | 18.60 |
| ¹⁷⁸Hf | 27.28 |
| ¹⁷⁹Hf | 13.62 |
| ¹⁸⁰Hf | 35.08 |
| ¹⁸²Hf | Extinct |
| Isotope | Natural Abundance (%) |
| ¹⁸⁰W | 0.12 |
| ¹⁸²W | 26.50 |
| ¹⁸³W | 14.31 |
| ¹⁸⁴W | 30.64 |
| ¹⁸⁶W | 28.43 |
| Sample Type | ¹⁸²W/¹⁸⁴W | ε¹⁸²W (relative to terrestrial standard) | Reference(s) |
| Terrestrial Standard | Defined as 0 | 0 | [2] |
| Carbonaceous Chondrites | Varies | -1.9 ± 0.1 | [2][6] |
| Allende CV3 Chondrite | Varies | -1.9 (average) | [7] |
| Eucrites (silicate fraction) | Varies | ~+15 to ~+25 | [8] |
| Martian Meteorites | Varies | Excess relative to chondrites | [4] |
| Iron Meteorites | Varies | Deficit relative to chondrites | [4] |
| Initial Solar System | Inferred | -3.49 ± 0.07 | [6] |
Experimental Protocols
The precise and accurate determination of tungsten isotopic compositions is a technically demanding process that requires meticulous sample preparation and sophisticated analytical instrumentation. The following is a generalized experimental protocol for Hf-W analysis of meteorite samples.
I. Sample Preparation and Digestion
-
Sample Selection and Cleaning: A representative sample of the meteorite (typically a few grams) is selected. For iron meteorites, interior portions are preferred to minimize cosmic ray effects.[2] The sample is cleaned to remove any terrestrial contamination.
-
Crushing and Powdering: The cleaned sample is crushed into smaller fragments and then powdered in an agate mortar to ensure homogeneity.[9]
-
Digestion: The powdered sample is digested in a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃), often in a sealed vessel at elevated temperatures (e.g., 180°C) for several days.[9][10] For some samples, a subsequent digestion step with inverse aqua regia may be necessary to ensure complete dissolution.[9]
II. Chemical Separation of Hafnium and Tungsten
The separation of hafnium and tungsten from the bulk sample matrix and from each other is critical to avoid isobaric interferences during mass spectrometric analysis. This is typically achieved through a multi-step ion-exchange chromatography process.
-
Initial Matrix Separation: The digested sample solution is loaded onto a cation-exchange resin to separate the bulk of the major elements from Hf and W.
-
Tungsten Separation: Anion-exchange chromatography is used to isolate tungsten. The sample solution is loaded onto the column, and W is selectively eluted using specific acid mixtures.[9][11]
-
Hafnium Separation: Hafnium can be separated using a similar anion-exchange chromatography procedure, often with different acid concentrations to achieve separation from other elements.
III. Mass Spectrometry
The isotopic compositions of tungsten are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
Sample Introduction: The purified tungsten fraction is introduced into the MC-ICP-MS as a liquid sample, which is nebulized into a fine aerosol.
-
Ionization: The aerosol is introduced into a high-temperature argon plasma, which ionizes the tungsten atoms.
-
Mass Analysis: The ions are accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ion beams of the different tungsten isotopes are simultaneously collected by multiple detectors (Faraday cups).
-
Data Acquisition and Correction: The measured isotope ratios are corrected for instrumental mass bias. This is often done by normalizing to a stable isotope ratio (e.g., ¹⁸⁶W/¹⁸⁴W) and applying a mass fractionation law.[9][12] The results are reported as ε¹⁸²W values relative to a well-characterized terrestrial standard.[12]
Mandatory Visualizations
Conclusion
The hafnium-tungsten dating system provides an invaluable window into the tumultuous early history of the Solar System. Its ability to precisely date the timing of planetary core formation has revolutionized our understanding of how planets accrete and evolve. The continued refinement of analytical techniques, particularly in mass spectrometry, will undoubtedly lead to even more precise and accurate Hf-W ages, further sharpening our view of the processes that shaped the planets we see today.
References
- 1. Hafnium-182 - isotopic data and properties [chemlin.org]
- 2. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 3. Hafnium - Wikipedia [en.wikipedia.org]
- 4. PSRD: Hafnium, Tungsten, and the Differentiation of the Moon and Mars [psrd.hawaii.edu]
- 5. Hafnium | Hf (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 9. hou.usra.edu [hou.usra.edu]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tungsten isotopic constraints on the age and origin of chondrules - PMC [pmc.ncbi.nlm.nih.gov]
The 182-Hafnium to 182-Tungsten Chronometer: A Technical Guide to Dating the Early Solar System
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 182Hf-182W isotopic system, a critical tool for establishing a high-resolution chronology of the earliest events in our solar system's history. We delve into the fundamental principles of this short-lived radionuclide chronometer, detail the sophisticated experimental protocols required for its application, and present a summary of key chronological constraints on planetary accretion and differentiation.
Fundamental Principles of the 182Hf-182W Chronometer
The utility of the 182Hf-182W system as a chronometer for early solar system events stems from the unique geochemical behaviors of hafnium (Hf) and tungsten (W) and the relatively short half-life of 182Hf.
Hafnium is a strongly lithophile element, meaning it preferentially partitions into silicate (B1173343) phases (the mantle and crust of planetary bodies). In contrast, tungsten is moderately siderophile, causing it to preferentially segregate into metallic phases (the core of planetary bodies).[1] This chemical fractionation of the parent (Hf) and daughter (W) elements during planetary differentiation is the cornerstone of the Hf-W dating method.
The chronometer is based on the two-stage beta decay of 182Hf to the stable 182W, with a half-life of 8.9 ± 0.09 million years (Ma).[1][2] The intermediate nuclide, 182Ta, has a very short half-life and can be disregarded in this context.[2]
During the initial stages of the solar system, 182Hf was present and decayed to 182W. In an undifferentiated body like a chondritic asteroid, the 182W produced remains mixed with the initial W, resulting in a specific 182W/184W ratio. However, if a planetary body differentiates into a silicate mantle and a metallic core, Hf remains in the mantle while W is sequestered into the core.[3]
The mantle, now with a high Hf/W ratio, will develop an excess of 182W over time as the remaining 182Hf decays. Conversely, the core, with a very low Hf/W ratio, will preserve the W isotopic composition it had at the time of segregation. By measuring the 182W/184W ratio in meteorites (fragments of asteroids and other planetary bodies), we can determine the timing of these differentiation events relative to the formation of the solar system.
Tungsten isotopic data are typically reported in epsilon units (ε182W), which represent the deviation in parts per 10,000 of the 182W/184W ratio of a sample from a terrestrial standard.[2]
Quantitative Data: A Chronology of the Early Solar System
The 182Hf-182W chronometer has been instrumental in establishing a timeline for the formation and differentiation of planetesimals and planets. The data presented in the following tables summarize key findings from various studies. Ages are typically given relative to the formation of Calcium-Aluminum-rich Inclusions (CAIs), which are considered the oldest solids in the solar system.
| Meteorite/Body | Type | ε182W Value (relative to terrestrial standard) | Model Age (relative to CAI formation) | Reference(s) |
| Chondrites | ||||
| Carbonaceous | Undifferentiated | -1.9 ± 0.1 | N/A | [2][4] |
| Enstatite | Undifferentiated | -2.23 ± 0.13 | N/A | [4] |
| Iron Meteorites | ||||
| Non-Carbonaceous (NC) | Differentiated Core | Variable, corrected for cosmic ray exposure | ~1-2 Ma | [5] |
| Carbonaceous (CC) | Differentiated Core | Variable, corrected for cosmic ray exposure | ~3-4 Ma | [6] |
| IIE | Non-magmatic | Variable | Clusters at ~4-5 Ma, ~10 Ma, ~15 Ma, ~27 Ma | [7] |
| Achondrites | ||||
| Angrite Parent Body | Differentiated Crust/Mantle | - | Core formation within 2 Ma | [8] |
| Eucrite Parent Body (Vesta) | Differentiated Crust/Mantle | - | Mantle differentiation at 4563.2 ± 1.4 Ma | [9] |
| Planetary Bodies | ||||
| Mars | Differentiated Planet | Mantle ε182W ~+0.4 | Core formation within <5 Ma | [4][10] |
| Earth | Differentiated Planet | Mantle ε182W is positive | Mean time of core formation ~34 Ma | [11][12] |
| Moon | Differentiated Body | Mantle ε182W excess of 0.24 ± 0.01 | Formation ~30-70 Ma | [1][13] |
Table 1: Summary of 182W Isotopic Compositions and Model Ages for Various Solar System Bodies.
Experimental Protocols
The precise and accurate measurement of tungsten isotopes is a significant analytical challenge due to the low concentrations of W in many geological samples and potential isobaric interferences. The following outlines a generalized experimental workflow for 182Hf-182W chronometry.
Sample Preparation and Digestion
-
Sample Selection and Cleaning: Meteorite samples are carefully selected to be representative and free of terrestrial contamination. Iron meteorites are often cut, and any fusion crust is removed.
-
Crushing and Powdering: For chondrites and achondrites, samples are gently crushed into a fine powder to ensure homogeneity.[14]
-
Digestion: The powdered sample or a clean piece of metal is dissolved in a mixture of strong acids, typically including hydrofluoric (HF) and nitric (HNO3) acids, often in a high-pressure vessel to ensure complete dissolution.
Chemical Separation of Tungsten
A crucial step is the chemical separation of tungsten from the sample matrix to eliminate isobaric interferences (elements with isotopes of the same mass as W isotopes) and other elements that can suppress the W signal during mass spectrometry.[15] This is typically achieved using anion exchange chromatography.[15][16]
-
Column Chemistry: The dissolved sample solution is loaded onto an anion exchange resin column.
-
Elution: A series of different acid mixtures are passed through the column to selectively wash out matrix elements while tungsten remains bound to the resin.
-
Tungsten Collection: Finally, a specific acid mixture is used to elute and collect a purified tungsten fraction. This process may be repeated to achieve the required purity.[16]
Mass Spectrometry
High-precision measurement of tungsten isotope ratios is performed using either a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or a Negative Thermal Ionization Mass Spectrometer (N-TIMS).[17][18]
-
Sample Introduction: The purified tungsten solution is introduced into the mass spectrometer.
-
Ionization: The tungsten atoms are ionized.
-
Mass Separation: The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Detection: The ion beams of the different tungsten isotopes are simultaneously measured in multiple Faraday cups.
-
Data Acquisition: The instrument measures the ratios of the different tungsten isotopes (e.g., 182W/184W, 183W/184W, and 186W/184W).
Data Correction
The raw isotopic data must be corrected for several effects to obtain accurate chronological information.
-
Instrumental Mass Fractionation: The instrument itself can cause a slight bias in the measured isotope ratios. This is corrected by normalizing the measured ratios to a known, stable isotope ratio, such as 186W/183W.[17]
-
Cosmic Ray Exposure (CRE) Correction: For iron meteorites, prolonged exposure to cosmic rays in space can alter the isotopic composition of tungsten. This effect is corrected for by measuring the isotopic composition of platinum (Pt) or osmium (Os) in the same sample, which act as in-situ neutron dosimeters.[5][6]
Chronological Relationships and Implications
The application of the 182Hf-182W chronometer has revealed a detailed timeline of the early solar system, highlighting the rapid formation and differentiation of planetesimals.
The data indicate that the parent bodies of non-carbonaceous (NC) iron meteorites, which are thought to have formed in the inner solar system, accreted and differentiated very early, within the first 1-2 million years of the solar system's history.[5] The parent bodies of carbonaceous (CC) iron meteorites, likely from the outer solar system, appear to have differentiated slightly later.[6]
The formation of Mars was also rapid, with its core forming in less than 5 million years.[10] In contrast, the Earth's core formation was a more protracted process, with a mean time of about 34 million years after the start of the solar system.[11] The Moon-forming giant impact is constrained by Hf-W data to have occurred between approximately 30 and 70 million years after the formation of CAIs.[1][13]
These chronological constraints provided by the 182Hf-182W system are vital for testing and refining models of planet formation and the early evolution of our solar system.
References
- 1. mdpi.com [mdpi.com]
- 2. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 3. hou.usra.edu [hou.usra.edu]
- 4. researchgate.net [researchgate.net]
- 5. [2109.15250] Nucleosynthetic Pt isotope anomalies and the Hf-W chronology of core formation in inner and outer solar system planetesimals [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. Age and origin of IIE iron meteorites inferred from Hf-W chronology (Journal Article) | OSTI.GOV [osti.gov]
- 8. web.colby.edu [web.colby.edu]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
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- 18. researchgate.net [researchgate.net]
Tungsten-182 as a Tracer for Core Formation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The formation and differentiation of planetary bodies into a metallic core and a silicate (B1173343) mantle is a fundamental process in planetary science. Constraining the timing of this event is crucial for understanding the early evolution of our solar system. The short-lived ¹⁸²Hf-¹⁸²W isotopic system serves as a powerful chronometer for dating core formation, a process that occurred within the first ~60 million years of solar system history.[1] This technical guide provides a comprehensive overview of the principles, methodologies, and data related to the use of Tungsten-182 as a tracer for core formation.
The utility of the ¹⁸²Hf-¹⁸²W system stems from the distinct geochemical behaviors of hafnium (Hf) and tungsten (W). Hafnium is a strongly lithophile element, meaning it preferentially partitions into the silicate mantle during planetary differentiation.[2][3][4] In contrast, tungsten is moderately siderophile, causing it to preferentially segregate into the metallic core.[2][5][6][7] The parent isotope, ¹⁸²Hf, decays to ¹⁸²W with a half-life of approximately 8.9 million years.[1][2][5] This relatively short half-life makes the system particularly sensitive to events in the early solar system.
If core formation occurs while ¹⁸²Hf is still extant, the lithophile Hf remains in the mantle, while the siderophile W is sequestered into the core.[2][3] The subsequent decay of ¹⁸²Hf in the mantle leads to an enrichment of its daughter product, ¹⁸²W, relative to other stable tungsten isotopes (e.g., ¹⁸³W, ¹⁸⁴W).[2][3][8] By measuring the isotopic composition of tungsten in mantle-derived rocks and comparing it to the composition of primitive, undifferentiated meteorites (chondrites), scientists can calculate the timing of core-mantle differentiation.[5][9]
The ¹⁸²Hf-¹⁸²W Decay System
The chronometry is based on the beta decay of Hafnium-182 to this compound. This is a two-stage decay process involving an intermediate Tantalum-182 nuclide. However, the half-life of ¹⁸²Ta is only 114 days, which is negligible compared to the half-life of ¹⁸²Hf.[5] Therefore, for the purpose of dating core formation, the decay can be simplified as a direct decay from ¹⁸²Hf to ¹⁸²W.
Quantitative Data Summary
The isotopic composition of tungsten is typically reported in epsilon units (ε¹⁸²W), which represents the deviation in the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard, in parts per 10,000.[5] Undifferentiated chondritic meteorites, which represent the bulk composition of the early solar system, have a negative ε¹⁸²W value relative to the Earth's mantle.[5] This difference is the key to dating core formation.
| Parameter / Body | Value | Reference |
| ¹⁸²Hf Half-life | 8.9 ± 0.1 million years | [5] |
| Initial Solar System ε¹⁸²W | -3.45 ± 0.25 | [5] |
| Chondritic Meteorites ε¹⁸²W | -1.9 ± 0.1 | [5][10] |
| Earth's Mantle ε¹⁸²W | ~+1.9 (relative to chondrites) | [11] |
| Lunar Mantle ε¹⁸²W | Nearly identical to Earth's mantle | [11][12] |
| Martian Mantle ε¹⁸²W | ~+0.4 (for shergottites) | [11] |
| Core Formation Timescale | ||
| - Iron Meteorite Parent Bodies | < 1 to ~3 million years after CAIs | [5] |
| - Mars | Within 10 million years of CAI formation | [5][12] |
| - Earth | 30 to >100 million years after CAIs | [5][9][12] |
| - Moon (Magma Ocean Solidification) | ~30 to 50 million years after solar system formation | [13] |
CAI: Calcium-Aluminum-rich Inclusions, the first solids to form in the solar system.
Experimental Protocols
The precise and accurate measurement of tungsten isotopic compositions is analytically challenging due to the low concentrations of tungsten in silicate rocks and the potential for isobaric interferences. High-precision measurements are typically performed using either Negative Thermal Ionization Mass Spectrometry (N-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[5]
Sample Preparation and Tungsten Separation
A detailed protocol for the separation of tungsten from geological samples is crucial for accurate isotopic analysis. The following is a generalized workflow based on established methods:[14][15]
-
Sample Dissolution: A powdered rock or meteorite sample (typically 20-400 mg) is weighed and dissolved in a mixture of strong acids (e.g., aqua regia, HF-HCl) in a PFA vessel.[14]
-
Matrix Element Removal: A two-column ion-exchange chromatography procedure is commonly employed to separate tungsten from the sample matrix and interfering elements.[14][15]
-
First Column (Anion Exchange): Anion exchange resin (e.g., AG1-X8) is used to separate the bulk of the matrix elements from tungsten, which is retained on the resin.
-
Second Column (TEVA Resin): A second column with a different resin (e.g., TEVA) is often used to further purify the tungsten fraction and remove any remaining interfering elements, particularly tantalum (Ta) and hafnium (Hf), which have isotopes that can interfere with the measurement of tungsten isotopes.
-
-
Purity and Yield Assessment: The purity of the separated tungsten fraction is checked, and the recovery yield is determined to ensure no isotopic fractionation occurred during the chemical separation process. A recovery of greater than 97% is typically targeted.[14][15]
Mass Spectrometric Analysis (N-TIMS)
Negative Thermal Ionization Mass Spectrometry is a widely used technique for high-precision tungsten isotope measurements.[1][14]
-
Filament Loading: The purified tungsten sample is loaded onto a single rhenium (Re) filament in an HCl matrix.[1] To enhance ionization, an activator solution containing lanthanum (La) and gadolinium (Gd) may be added.[1]
-
Ionization and Measurement: The filament is heated, and tungsten is measured as trioxide negative ions (WO₃⁻).[1] Oxygen is introduced into the mass spectrometer's source to enhance the production of these oxide ions.[1] The different isotopes of WO₃⁻ are measured simultaneously using multiple Faraday cups.
-
Data Reduction: The raw data undergoes a series of corrections:
-
Interference Correction: Corrections are made for isobaric interferences from Re and Ta oxides.[1]
-
Oxygen Isotope Correction: The contribution of the different oxygen isotopes (¹⁶O, ¹⁷O, ¹⁸O) to the measured oxide masses is corrected for.[1]
-
Mass Fractionation Correction: Instrumental mass fractionation is corrected by normalizing to a constant ¹⁸⁶W/¹⁸³W ratio.[1]
-
Logical Framework for Dating Core Formation
The interpretation of tungsten isotope data to determine the timing of core formation relies on a clear logical framework.
Conclusion
The ¹⁸²Hf-¹⁸²W isotopic system provides an invaluable tool for peering into the earliest history of our solar system and constraining the timescales of planetary formation and differentiation. The distinct geochemical properties of hafnium and tungsten allow for a robust chronometer of core formation. Advances in high-precision mass spectrometry have enabled the resolution of subtle isotopic variations, leading to increasingly precise age constraints for the formation of Earth, Mars, the Moon, and the parent bodies of meteorites. The continued application and refinement of these techniques promise to further illuminate the dynamic processes that shaped the planets we see today.
References
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- 2. hou.usra.edu [hou.usra.edu]
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- 5. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 6. eos.org [eos.org]
- 7. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 8. PSRD: Hafnium, Tungsten, and the Differentiation of the Moon and Mars [psrd.hawaii.edu]
- 9. courses.washington.edu [courses.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. lpi.usra.edu [lpi.usra.edu]
- 12. Tungsten Isotopes in Planets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. goldschmidtabstracts.info [goldschmidtabstracts.info]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ε182W Notation in Geochemistry
This guide provides a comprehensive overview of the ε182W notation in geochemistry, its significance in understanding planetary evolution, the analytical methods used for its determination, and a summary of key data.
Introduction to the 182Hf-182W Isotope System
The 182Hf-182W isotope system is a powerful tool for dating events in the early Solar System, particularly the accretion and core formation of planetary bodies.[1] This chronometer is based on the decay of the short-lived radionuclide 182-Hafnium (182Hf) to the stable 182-Tungsten (182W), with a half-life of approximately 8.9 million years.[2]
The utility of this system stems from the distinct geochemical behaviors of Hafnium (Hf) and Tungsten (W). Hf is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation. In contrast, W is a moderately siderophile element, causing it to preferentially segregate into the metallic core.[1] This fractionation of the parent (Hf) and daughter (W) elements during core formation leads to variations in the 182W/184W ratio in different planetary reservoirs.
The ε182W Notation: Definition and Calculation
The ε182W notation is used to express small variations in the 182W/184W ratio of a sample relative to a standard terrestrial value. It is calculated as the parts per 10,000 deviation from the standard ratio.
The formula for calculating ε182W is:
ε182W = [ ( (182W/184W)sample / (182W/184W)standard ) - 1 ] x 10,000 [3][4]
Where:
-
(182W/184W)sample is the measured isotopic ratio in the sample.
-
(182W/184W)standard is the isotopic ratio of a terrestrial standard, such as Alfa Aesar stock no. 35770.[3][4]
A positive ε182W value indicates an enrichment in 182W relative to the standard, while a negative value indicates a depletion.
Application in Tracing Core Formation
The 182Hf-182W system provides a robust chronometer for planetary core formation. In an undifferentiated planetary body, the decay of 182Hf to 182W occurs within a reservoir with a chondritic Hf/W ratio. However, once the metallic core segregates from the silicate mantle, the Hf/W ratio in the mantle is significantly increased due to the removal of W into the core.
This high Hf/W ratio in the mantle leads to the production of radiogenic 182W from the decay of the remaining 182Hf. Consequently, the silicate mantle develops a positive ε182W anomaly compared to the bulk planet and chondrites. The metallic core, being depleted in Hf, will have a non-radiogenic, and therefore negative, ε182W signature. The magnitude of the ε182W anomaly in the mantle is directly related to the timing of core formation; an earlier core formation allows more time for 182Hf to decay in the high Hf/W mantle, resulting in a larger positive ε182W value.[2][5]
Data Presentation: ε182W Values in Geochemical Reservoirs
The following table summarizes representative ε182W values for various geochemical reservoirs. These values are crucial for modeling planetary accretion and differentiation timescales.
| Sample Type | Reservoir | ε182W Value | Reference |
| Carbonaceous Chondrites | Bulk Silicate Earth Proxy | -1.9 ± 0.1 | [6] |
| Enstatite Chondrites | Bulk Silicate Earth Proxy | -2.23 ± 0.13 | [6] |
| Terrestrial Mantle | Bulk Silicate Earth (BSE) | ~+0.2 (relative to chondrites) | [7] |
| Terrestrial Rocks (various) | Bulk Silicate Earth (BSE) | +1.99 ± 0.31 (relative to chondrite average) | [3] |
| Earth's Core | Core | Estimated ~ -2.1 | [8] |
| Martian Meteorites (Shergottites) | Martian Mantle | ~+0.4 | [6] |
| Martian Meteorites (Nakhla, Lafayette) | Martian Mantle | +2 to +3 | [6] |
| Eucrites (Vesta) | Vestan Mantle | - | [6] |
| Iron Meteorites | Planetesimal Cores | Negative values | [9] |
| Lunar Rocks | Bulk Silicate Moon (BSM) | Slightly higher than BSE | [7] |
Experimental Protocols for ε182W Analysis
The precise and accurate measurement of ε182W values requires sophisticated analytical techniques to separate tungsten from the sample matrix and to measure its isotopic composition with high precision. The primary method used is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Digestion
-
Powdering: Rock and meteorite samples are first crushed into a fine, homogeneous powder.
-
Acid Digestion: A precisely weighed amount of the sample powder is dissolved using a mixture of strong acids, typically hydrofluoric acid (HF) and nitric acid (HNO3), in a sealed vessel at high temperature and pressure. This process breaks down the silicate and metallic phases of the sample, bringing the tungsten into solution.
Chemical Separation of Tungsten
Tungsten must be chemically separated from other elements that could interfere with the mass spectrometric analysis. This is typically achieved through a multi-step ion-exchange chromatography process.
-
Initial Matrix Removal: The dissolved sample solution is loaded onto a cation exchange resin column. Major elements like Fe, Mg, Ca, and Al are retained by the resin, while W and other high field strength elements (HFSEs) pass through.
-
Tungsten Purification: The solution containing W is then passed through one or more anion exchange or extraction chromatography columns. These columns use specialized resins that selectively bind tungsten, allowing for its separation from elements with similar chemical properties, such as Molybdenum (Mo), Zirconium (Zr), and Hafnium (Hf), which can cause isobaric interferences during mass spectrometry. A common procedure involves using TEVA resin.[10]
Mass Spectrometry (MC-ICP-MS)
-
Sample Introduction: The purified tungsten solution is introduced into the MC-ICP-MS. A desolvating nebulizer is often used to introduce the sample as a dry aerosol, which enhances sensitivity and reduces oxide interferences.
-
Ionization: The sample aerosol passes through a high-temperature argon plasma, which ionizes the tungsten atoms.
-
Mass Analysis: The ions are then accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Detection: Multiple detectors (Faraday cups) simultaneously collect the ion beams of the different tungsten isotopes (e.g., 182W, 183W, 184W, 186W).
-
Data Correction: The measured isotope ratios are corrected for instrumental mass bias. This is often done by normalizing to a stable isotope ratio (e.g., 186W/184W) assuming a constant value, or by using a double-spike technique (e.g., a 180W-183W double spike) for the most precise measurements.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preliminary Investigations of Tungsten-182 in Meteorites: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The study of Tungsten-182 (¹⁸²W) anomalies in meteorites provides profound insights into the earliest processes of our solar system, including the timescales of planetesimal formation, core-mantle differentiation, and the accretion history of planetary bodies. This technical guide offers an in-depth overview of the preliminary investigations of ¹⁸²W in meteorites, consolidating key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. The primary chronometer, the hafnium-182 to this compound (¹⁸²Hf-¹⁸²W) decay system, with a half-life of approximately 8.9 million years, is particularly suited for dating events within the first ~50 million years of solar system history. Variations in the ¹⁸²W/¹⁸⁴W ratio, expressed as ε¹⁸²W (the deviation in parts per 10,000 from a terrestrial standard), serve as a powerful tracer for these early planetary processes.
Quantitative Data on this compound in Meteorites
The isotopic composition of tungsten in meteorites provides crucial constraints on their origin and evolution. The ε¹⁸²W values are a key metric, reflecting the timing of metal-silicate segregation. Below are summary tables of representative ε¹⁸²W values for various meteorite groups. It is important to note that for iron meteorites, corrections for cosmic-ray exposure (CRE) effects are often necessary, as the burnout of W isotopes can alter the measured ¹⁸²W/¹⁸⁴W ratio.[1]
Table 1: ε¹⁸²W Values in Chondritic Meteorites
| Meteorite Type | Class | ε¹⁸²W (relative to terrestrial standard) | Reference |
| Carbonaceous Chondrites | CI, CM, CV, CO | -1.9 ± 0.1 | [2] |
| Ordinary Chondrites | H, L, LL | Variable, generally between -2.2 and -1.9 | [2] |
| Enstatite Chondrites | EH, EL | -2.23 ± 0.13 | [2] |
Table 2: Pre-Cosmic Ray Exposure ε¹⁸²W Values in Iron Meteorites
| Meteorite Group | ε¹⁸²W (pre-CRE, relative to terrestrial standard) | Inferred Metal-Silicate Separation Time (after CAI formation) |
| IAB (main group) | -2.90 ± 0.06 | 6.0 ± 0.8 Ma |
| IIAB | -3.2 to -3.8 | ~5.1 ± 2.3 My |
| IID | -3.2 to -3.8 | ~8.5 ± 2.1 My |
| IIIAB | -3.2 to -3.8 | - |
| IVA | -3.2 to -3.8 | - |
| IVB | -3.2 to -3.8 | ~5.3 ± 1.3 My |
| IIE | -2.6 ± 0.1 | 9 ± 4 to 14 ± 5 My |
Note: Data synthesized from multiple sources.[1][3][4] The timing of metal-silicate separation is calculated based on the deviation of the meteorite's initial ¹⁸²W composition from the bulk solar system initial value, which is inferred from calcium-aluminum-rich inclusions (CAIs).
The ¹⁸²Hf-¹⁸²W Chronometer
The utility of the ¹⁸²W isotope system as a chronometer for early solar system events is rooted in the decay of ¹⁸²Hf. Hafnium is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation, while tungsten is siderophile, partitioning into the metallic core. This chemical fractionation leads to a high Hf/W ratio in the mantle and a low Hf/W ratio in the core.
Initially, the solar nebula had a homogeneous distribution of isotopes, including ¹⁸²Hf. As planetesimals accreted and differentiated, the ¹⁸²Hf in the silicate portions decayed to ¹⁸²W, leading to an excess of radiogenic ¹⁸²W in the mantle compared to the core. The extent of this ¹⁸²W excess in a silicate reservoir (or deficit in a metallic reservoir) relative to the bulk meteorite composition can be used to date the time of metal-silicate separation.
Caption: The ¹⁸²Hf-¹⁸²W decay scheme and its role in planetary differentiation.
Experimental Protocols
The precise measurement of tungsten isotopic compositions in meteorites is a complex analytical challenge requiring meticulous sample preparation and sophisticated instrumentation. The following protocol outlines the key steps.
Sample Preparation and Digestion
-
Surface Cleaning: The external surface of the meteorite sample is carefully removed using a tungsten-free tool, such as a diamond-coated stainless-steel saw, to eliminate potential terrestrial contamination.[5]
-
Crushing: The cleaned sample is crushed into a fine powder using a corundum mortar and pestle to ensure homogeneity.[5]
-
Digestion: The powdered sample is dissolved in a mixture of strong acids. The specific acid mixture depends on the meteorite type:
-
Iron Meteorites and Metal Fractions: A mixture of nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) is typically used.[6]
-
Silicate-Dominated Fractions (Chondrites): A mixture of HF and HNO₃ is employed.[6][7] The digestion is carried out in sealed Savillex vials on a hotplate at temperatures ranging from 110-160°C for 24-48 hours to ensure complete dissolution.[7][8]
-
Chemical Separation of Tungsten
To avoid isobaric interferences during mass spectrometry, tungsten must be chemically separated from the sample matrix. This is typically achieved through anion exchange chromatography.[6][9]
-
Column Preparation: A column is packed with an anion exchange resin.
-
Sample Loading: The dissolved sample solution is loaded onto the column.
-
Elution of Matrix Elements: A series of acid mixtures are passed through the column to wash away matrix elements while the tungsten remains bound to the resin.
-
Elution of Tungsten: A specific acid mixture is used to selectively elute the purified tungsten fraction. This process often involves a multi-stage chromatographic procedure to achieve the necessary purity.[9][10]
Mass Spectrometry
The isotopic composition of the purified tungsten is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[6][9]
-
Sample Introduction: The purified tungsten solution is introduced into the plasma source of the MC-ICP-MS, where it is ionized.
-
Mass Analysis: The ion beam is passed through a magnetic sector that separates the ions based on their mass-to-charge ratio.
-
Detection: The abundance of each tungsten isotope is simultaneously measured using a series of Faraday collectors.
-
Data Correction: The raw data is corrected for instrumental mass bias. Isotopic ratios are typically normalized to a stable isotope ratio, such as ¹⁸⁶W/¹⁸³W.[3] The results are reported in ε¹⁸²W units, which represents the parts per 10,000 deviation of the sample's ¹⁸²W/¹⁸⁴W ratio from that of a terrestrial standard.
Cosmic Ray Exposure Correction
For meteorites with long exposure ages to galactic cosmic rays (GCR), such as many iron meteorites, corrections for cosmogenic effects are necessary.[1] High-energy particles can cause nuclear reactions that alter the isotopic abundances of tungsten. These effects are often corrected by measuring the isotopic composition of another element, such as platinum or osmium, in the same sample, which acts as a dosimeter for cosmic ray exposure.[3]
Caption: Workflow for the isotopic analysis of this compound in meteorites.
Conclusion
The investigation of ¹⁸²W in meteorites remains a cornerstone of cosmochemistry. The precise determination of ε¹⁸²W values allows scientists to unravel the chronology of the earliest events in our solar system's history with remarkable resolution. Continued analytical advancements promise to further refine these timelines, offering a clearer picture of how planets form and evolve. This guide provides a foundational understanding of the data, methodologies, and theoretical underpinnings of this exciting field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Excess 180W in IIAB iron meteorites: Identification of cosmogenic, radiogenic, and nucleosynthetic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hou.usra.edu [hou.usra.edu]
- 7. oca.eu [oca.eu]
- 8. GEMOC - Department of EPS - Faculty of Science - Macquarie University [gemoc.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
High-precision analysis of 182W/184W ratios
An Application Note and Protocol for the High-Precision Analysis of ¹⁸²W/¹⁸⁴W Isotope Ratios
Introduction
The high-precision analysis of tungsten (W) isotope ratios, specifically the ¹⁸²W/¹⁸⁴W ratio, is a powerful tool in the fields of geochemistry and cosmochemistry. The significance of this isotopic system stems from the decay of the short-lived hafnium-182 (¹⁸²Hf) nuclide to a stable isotope of tungsten, ¹⁸²W, with a half-life of approximately 8.9 million years.[1] This ¹⁸²Hf-¹⁸²W chronometer is instrumental for dating events in the early Solar System, such as the accretion and differentiation of planets into a metallic core and a silicate (B1173343) mantle.[1][2][3]
Hafnium is a lithophilic element, meaning it preferentially partitions into the silicate mantle, while tungsten is moderately siderophilic, partitioning into the metallic core.[4] This differential partitioning leads to distinct ¹⁸²W/¹⁸⁴W signatures in these reservoirs, allowing scientists to trace the processes of planetary formation and evolution.[1][5] Applications include constraining the timing of core-mantle segregation on Earth and other planetary bodies, studying core-mantle interaction, and understanding the earliest history of the silicate Earth.[6][7] Achieving the high precision required for these studies, typically better than 5 parts per million (ppm), necessitates rigorous sample preparation and sophisticated mass spectrometry techniques.[6]
Methodology: An Overview
The analytical workflow for high-precision ¹⁸²W/¹⁸⁴W analysis involves three principal stages: sample digestion, chemical purification of tungsten through multi-stage chromatography, and isotopic measurement by mass spectrometry. Each step is critical for eliminating isobaric interferences and achieving the high precision necessary to resolve subtle isotopic variations.
Experimental Protocols
Protocol 1: Sample Digestion
This protocol is designed for the dissolution of silicate rock samples to ensure all tungsten is available for subsequent chemical separation.
-
Sample Preparation: Weigh approximately 1 gram of powdered silicate rock sample into a clean PFA (perfluoroalkoxy) vessel.
-
Acid Digestion:
-
Add a concentrated HF-HNO₃ acid mixture to the sample powder in the vessel.[7]
-
Seal the vessel and place it on a hotplate at a controlled temperature for 4-5 days to ensure complete dissolution.[7]
-
After digestion, carefully unseal the vessel in a fume hood and evaporate the acid solution to dryness.
-
Perform subsequent evaporation steps with concentrated HNO₃ and 6N HCl to remove any remaining fluorides.[7]
-
-
Final Dissolution: Dissolve the final residue in a solution of 0.5 M HCl–0.5 M HF in preparation for chromatography.[8]
Protocol 2: Two-Stage Chromatographic Separation of Tungsten
To achieve high-purity tungsten separates, free from matrix elements and isobaric interferences (e.g., Hf, Ta, Os), a two-stage chromatographic procedure is employed.[6][8][9]
Stage 1: Anion Exchange Chromatography (Bulk Matrix Removal)
This stage separates W, Ti, Zr, and Hf from the majority of matrix elements.[6][8]
-
Column Preparation: Use a column packed with 10 mL of AG1-X8 (100-200 mesh) anion exchange resin.[6][8] Pre-clean the column with 7 M HCl-2 M HF and condition it with 0.5 M HCl–0.5 M HF.[8]
-
Sample Loading: Load the dissolved sample solution from Protocol 1 onto the conditioned column.
-
Matrix Elution: Rinse the column with 0.5 M HCl–0.5 M HF to elute matrix elements such as Fe, Ca, Mg, Al, K, Na, and Cr.[8]
-
W-Ti-Zr-Hf Fraction Collection: Elute the fraction containing tungsten, titanium, zirconium, and hafnium using a 7 M HCl-2 M HF solution.[8] Collect this fraction for the next stage of purification.
Stage 2: TODGA Extraction Chromatography (W Purification)
This stage separates tungsten from the interfering elements Ti, Zr, and Hf.[6][8][9]
-
Column Preparation: Use a column packed with 0.6 mL of TODGA (N,N,N’,N’-tetra-n-octyldiglycolamide) resin.[6][8] Pre-clean the resin with 3 M HNO₃-1 M HF and condition it with 8 M HCl–0.01 M HF.[8]
-
Sample Preparation: Dry down the collected fraction from Stage 1 and re-dissolve it in 5 mL of 8 M HCl–0.01 M HF.[8]
-
Sample Loading & Elution: Load the sample onto the TODGA column. Elute Ti and Zr-Hf using specific acid mixtures as detailed in published methods.[8]
-
Pure W Collection: Strip the purified tungsten from the column using a 3 M HNO₃-1 M HF solution.[6] This final solution is dried down and prepared for mass spectrometric analysis. The total yield of W from this two-stage process is typically greater than 90%.[6][9][10]
Protocol 3: Mass Spectrometric Analysis
High-precision tungsten isotope measurements are primarily conducted using two techniques: Negative Thermal Ionization Mass Spectrometry (N-TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[2][6]
-
N-TIMS Analysis:
-
In N-TIMS, tungsten is analyzed as the tri-oxide negative ion (WO₃⁻).
-
The purified W sample is loaded onto a rhenium (Re) filament.
-
The instrument measures the ion beams of the different WO₃⁻ isotopologues.
-
A critical step is the accurate correction for oxygen isotope interferences and instrumental mass fractionation.[11] This can be achieved by monitoring the ¹⁸O/¹⁶O ratio during the analysis to make per-integration oxide corrections.[11]
-
Instrumental mass fractionation is typically corrected by normalizing to a stable isotope ratio, such as ¹⁸⁶W/¹⁸⁴W.[7]
-
-
MC-ICP-MS Analysis:
-
MC-ICP-MS offers high ionization efficiency for tungsten.[4]
-
The purified W sample, in a dilute acid solution, is introduced into the plasma source.
-
The instrument simultaneously measures the ion beams of the W isotopes using an array of Faraday cup collectors.
-
A significant challenge is correcting for the large instrumental mass bias.[2][3] This is often accomplished using an exponential law and an internal standard or by sample-standard bracketing.
-
It is crucial to ensure the complete separation of W from elements with isobaric interferences, such as Hf and Os.
-
Data Presentation
Quantitative data from high-precision ¹⁸²W/¹⁸⁴W analyses are presented below. Isotopic variations are often expressed in µ¹⁸²W units, which represent the parts per million (ppm) deviation of a sample's ¹⁸²W/¹⁸⁴W ratio from a terrestrial standard.[7]
Table 1: Natural Isotopic Composition of Tungsten
| Isotope | Natural Abundance (%) |
|---|---|
| ¹⁸⁰W | 0.12 |
| ¹⁸²W | 26.50 |
| ¹⁸³W | 14.31 |
| ¹⁸⁴W | 30.64 |
| ¹⁸⁶W | 28.43 |
Source: Data derived from general isotopic abundance tables.[12]
Table 2: High-Precision ¹⁸²W/¹⁸⁴W Measurements of Geochemical Reference Materials
| Reference Material | Rock Type | ¹⁸²W/¹⁸⁴W Ratio | 2 SD (±) | Analytical Method |
|---|---|---|---|---|
| USGS BHVO-2 | Hawaiian Basalt | 0.864896 | 0.000006 | N-TIMS |
| GSJ JB-3 | Basalt | 0.864898 | 0.000005 | N-TIMS |
| Alfa Aesar W Std. | Standard | - | 4.7 ppm (µ¹⁸²W) | N-TIMS |
Source: Data compiled from multiple high-precision studies.[6][9][10][13]
Table 3: Comparison of Analytical Precision for ¹⁸²W/¹⁸⁴W Measurements
| Analytical Technique | Typical External Precision (2SD) | Key Considerations |
|---|---|---|
| N-TIMS | 3.7 - 6.6 ppm | Requires oxide interference corrections; lower sample throughput.[11] |
| MC-ICP-MS | ~5 ppm (±0.05‰ on ¹⁸⁶W/¹⁸⁴W) | Requires significant mass bias correction; higher sample throughput.[2] |
Source: Data from studies detailing N-TIMS and MC-ICP-MS methodologies.[2][11]
Conclusion
The protocols outlined provide a robust framework for obtaining high-precision ¹⁸²W/¹⁸⁴W isotopic data. The combination of meticulous sample digestion, a highly effective two-stage chromatographic purification process, and advanced mass spectrometric techniques allows for the resolution of subtle isotopic variations crucial for cosmochemical and geochemical research. This methodology enables scientists to investigate fundamental processes of planetary formation and the long-term geodynamic evolution of Earth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the isotopic composition of tungsten using MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-situ precise isotopic analysis of tungsten using laser ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) with time resolved data acquisition - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Earth’s geodynamic evolution constrained by 182W in Archean seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epj-conferences.org [epj-conferences.org]
- 13. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
Application Notes and Protocols for the Measurement of ¹⁸²W by MC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques for the high-precision measurement of the Tungsten-182 (¹⁸²W) isotope using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). The ¹⁸²Hf-¹⁸²W isotopic system is a critical tool for dating early planetary differentiation and core formation processes.[1][2][3] The protocols outlined below are designed to guide researchers in obtaining high-quality isotopic data for geological and cosmochemical studies.
Introduction
The short-lived ¹⁸²Hf-¹⁸²W chronometer, with a half-life of 8.9 million years, is instrumental in studying the early evolution of Earth and other celestial bodies.[1][3] High-precision measurement of ¹⁸²W/¹⁸⁴W ratios is challenging due to the low abundance of Tungsten (W) and subtle isotopic variations in terrestrial samples.[1][2][3] MC-ICP-MS has become the preferred method for W isotope measurements due to its high sensitivity and reproducibility compared to Negative Thermal Ionization Mass Spectrometry (N-TIMS).[1]
Recent advancements in MC-ICP-MS instrumentation, such as the Nu Sapphire and Thermo Scientific Neptune series, coupled with refined chemical separation techniques, have enabled the detection of minute ¹⁸²W variations.[1][4] These methods are crucial for identifying isotopic anomalies that provide insights into early solar system processes.
Experimental Protocols
Sample Preparation and Digestion
Accurate ¹⁸²W measurement necessitates meticulous sample preparation to ensure complete dissolution and high recovery of Tungsten. The following protocol is a synthesis of established methods for silicate (B1173343) rock samples.[1][4][5]
Protocol 1: Sample Digestion
-
Sample Weighing: Weigh an appropriate amount of powdered rock sample (typically 0.2-15 g, depending on the expected W concentration) into a clean PFA or Savillex beaker.[4][5] For samples with low W abundance (~25 ng/g), a larger starting mass is required.[1]
-
Acid Digestion:
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., 5:1 HF:HNO₃) to the sample powder.[5]
-
Seal the beaker and place it on a hotplate at a controlled temperature (e.g., 145°C) for several days (e.g., 5 days) to ensure complete dissolution.[5]
-
Periodically and carefully open the vessel to release pressure.
-
-
Dry Down and Conversion to Chlorides:
-
Evaporate the acid mixture to dryness on a hotplate.
-
Add concentrated hydrochloric acid (HCl) and evaporate to dryness. Repeat this step multiple times to convert the sample salts into chloride form.[5]
-
-
Final Dissolution: Dissolve the dried residue in a specific acid mixture suitable for the subsequent chromatographic separation, for example, 9 M HCl-0.04 M HF.[1]
Chemical Separation of Tungsten
The separation of Tungsten from matrix elements and isobars (elements with the same mass number) is critical for accurate isotopic analysis. A two-stage ion-exchange chromatography procedure is commonly employed.[1][6][7]
Protocol 2: Two-Stage Anion Exchange Chromatography
Stage 1: Matrix Element Removal
-
Column Preparation: Prepare a column with an appropriate anion exchange resin (e.g., AG1-X8 or TEVA resin).[1][6] Pre-clean and equilibrate the resin with the appropriate acid mixture (e.g., 0.5 M HCl–0.5 M HF).[6]
-
Sample Loading: Load the dissolved sample solution onto the equilibrated column.
-
Matrix Elution: Wash the column with a specific acid mixture (e.g., 0.5 M HCl–0.5 M HF) to elute matrix elements such as Fe, Ca, Mg, Al, K, and Na.[6]
-
Collection of Ti, Zr, Hf, and W Fraction: Elute the fraction containing Ti, Zr, Hf, and W with a stronger acid mixture (e.g., 7 M HCl-2 M HF).[6]
Stage 2: Tungsten Purification
-
Column Preparation: Prepare a second, smaller column with a resin selective for Tungsten (e.g., TEVA resin).[1] Equilibrate the resin with the loading solution (e.g., 9 M HCl-0.04 M HF).[1]
-
Sample Loading: Load the collected fraction from Stage 1 onto the second column.
-
Elution of Interfering Elements: Wash the column with the loading solution to elute interfering elements like Ti, Zr, and Hf, while Tungsten is retained.[1]
-
Tungsten Elution: Elute the purified Tungsten fraction using a different acid mixture (e.g., 3 M HCl-0.02 M HF).[1]
-
Organic Compound Removal: Evaporate the collected W fraction and treat the residue with a mixture of HNO₃ and H₂O₂ to destroy any organic compounds from the resin and remove Osmium (Os).[1]
This two-stage process typically achieves a Tungsten recovery of approximately 90% for mafic rocks.[1][2]
MC-ICP-MS Analysis
The purified Tungsten fraction is then analyzed by MC-ICP-MS. The following are typical instrumental parameters and data acquisition protocols.
Instrumental Setup
The analysis is performed using a high-resolution multi-collector inductively coupled plasma mass spectrometer, such as a Nu Sapphire or Thermo Scientific Neptune.[1][4]
| Parameter | Setting | Reference |
| Instrument | Nu Sapphire MC-ICP-MS | [1] |
| Introduction System | Cetac Aridus III desolvating nebulizer | [1] |
| Flow Rate | 100 µL min⁻¹ | [1] |
| Cones | Standard Ni dry cones | [1] |
| Analysis Mode | High-energy mode | [1] |
Data Acquisition and Corrections
Protocol 3: Isotopic Measurement
-
Sample Introduction: Dissolve the purified W sample in a dilute acid mixture (e.g., 0.3 M HNO₃–0.02 M HF) and introduce it into the MC-ICP-MS.[1]
-
Isobaric Interference Monitoring: Simultaneously monitor isotopes of potentially interfering elements, such as ¹⁷⁹Hf, ¹⁸¹Ta, and ¹⁸⁸Os, to correct for isobaric overlaps on W isotopes.[1]
-
Interference Correction Equations: Apply corrections based on known isotopic ratios of the interfering elements (e.g., ¹⁸⁰Hf/¹⁷⁹Hf = 2.5754).[1]
-
Mass Fractionation Correction: Correct for instrumental mass fractionation by normalizing to a stable isotope ratio, typically ¹⁸⁶W/¹⁸⁴W = 0.92767, using the exponential law.[1]
-
Standard-Sample Bracketing: Analyze each sample by bracketing it with measurements of a well-characterized W standard solution (e.g., Alfa Aesar W standard).[1][4] The signal intensity of ¹⁸⁴W should be matched to within 5% between the sample and the bracketing standards.[1]
-
Data Reporting: Express the ¹⁸²W/¹⁸⁴W ratio of the sample as a deviation in parts per million (µ¹⁸²W) relative to the bracketing standard.[1]
Data Presentation
The following tables summarize key quantitative data from recent studies on ¹⁸²W measurement by MC-ICP-MS.
Table 1: Sample Requirements and Tungsten Recovery
| Parameter | Value | Sample Type | Reference |
| Minimum W Concentration | 25 ng g⁻¹ | Silicate Rocks | [1][2][3] |
| Typical W Amount for Analysis | ~150 ng | Per Isotope Analysis | [1][3] |
| Sample Mass (JB-2) | 0.2-0.3 g | Basalt Reference Material | [4] |
| W Amount from JB-2 | 50-80 ng | Basalt Reference Material | [4] |
| Total W Recovery | ~90% | Mafic Rocks | [1][2] |
Table 2: MC-ICP-MS Measurement Precision
| Parameter | Value | Instrument/Method | Reference |
| External Reproducibility (µ¹⁸²W) | < 5 ppm | Nu Sapphire MC-ICP-MS | [1][3] |
| External Reproducibility (ε¹⁸²W) | < 5 ppm (2SD) | MC-ICP-MS | [8] |
| Intermediate Precision (¹⁸²W/¹⁸⁴W) | < 5 ppm (2s) | MC-ICP-MS | [8] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this document.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - High-Precision Isotopic Measurement for 182W/184W Using Nu Sapphire MCâICPâMS - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-TIMS Tungsten Isotope Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the isotopic analysis of Tungsten (W) using Negative Thermal Ionization Mass Spectrometry (N-TIMS). This high-precision technique is crucial for various applications, including geochemistry, cosmochemistry, and potentially in tracking tungsten-based materials in biological and pharmaceutical systems.
Introduction
Tungsten has five stable isotopes: ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. The precise measurement of their relative abundances is critical for studies involving the short-lived ¹⁸²Hf-¹⁸²W isotopic system, which is a valuable chronometer for early solar system events and planetary differentiation.[1] Negative Thermal Ionization Mass Spectrometry (N-TIMS) has emerged as a leading technique for high-precision tungsten isotope analysis, offering significant advantages in ionization efficiency for this high-ionization-potential element.[2][3]
In N-TIMS, tungsten is analyzed as the tri-oxide negative ion (WO₃⁻).[4][5] This method provides high ionization efficiency, reaching up to 1% for sample loadings of 100 ng.[4] Achieving high precision, often at the parts-per-million (ppm) level, is essential for resolving the small isotopic variations found in natural samples.[1][6] This requires careful sample preparation, chemical separation, and meticulous analytical procedures to minimize isobaric interferences and correct for instrumental mass fractionation.
Principles of N-TIMS for Tungsten Analysis
The fundamental principle of N-TIMS for tungsten analysis involves the following key steps:
-
Sample Preparation and Digestion: The sample matrix containing tungsten is dissolved using appropriate acids.
-
Chemical Separation: Tungsten is chemically separated and purified from the sample matrix to eliminate isobaric interferences and other elements that could suppress ionization. Anion exchange chromatography is a commonly employed method.
-
Filament Loading: The purified tungsten sample is loaded onto a rhenium (Re) filament, often with an ionization activator or emitter.[1][7]
-
Thermal Ionization: The filament is heated in the mass spectrometer's source chamber. Tungsten ionizes as a negative tri-oxide molecule (WO₃⁻). The use of activators like Lanthanum oxide (La₂O₃) or Gadolinium (Gd) enhances the emission of these negative ions.[1][4][7]
-
Mass Analysis: The generated WO₃⁻ ions are accelerated, focused, and separated based on their mass-to-charge ratio in a magnetic field.
-
Detection: The ion beams of the different tungsten oxide isotopologues are measured simultaneously using a multicollector array of Faraday cups and/or ion counters.
-
Data Reduction: The measured ion intensities are corrected for instrumental mass fractionation, oxygen isotope interferences, and potential isobaric interferences from other elements.
Experimental Protocols
Materials and Reagents
-
Acids: High-purity, double-distilled hydrofluoric acid (HF), nitric acid (HNO₃), and hydrochloric acid (HCl).
-
Resins: Anion exchange resin for tungsten separation.
-
Filaments: High-purity single rhenium (Re) filaments.[1]
-
Activator Solution: A solution containing Lanthanum (La) and Gadolinium (Gd) in dilute HCl. A typical solution might contain 20 µg of La and 5 µg of Gd per microliter.[1]
-
Tungsten Standard: A certified tungsten standard solution for calibration and validation (e.g., NIST SRM 3163, Alfa Aesar W standard).[1][8]
Sample Digestion
For geological samples, dissolution is typically achieved in a mixture of HF and HNO₃. The exact procedure will vary depending on the sample matrix. For tungsten alloys, a mixture of concentrated HF and HNO₃ can be used, with the HNO₃ added incrementally due to the exothermic reaction.[9]
Tungsten Separation by Anion Exchange Chromatography
This is a critical step to isolate tungsten from elements that can cause isobaric interferences (e.g., Osmium, Rhenium, Hafnium) or suppress ionization.
-
Column Preparation: Prepare a column with a suitable anion exchange resin.
-
Sample Loading: Dissolve the sample in an appropriate acid matrix (e.g., a mixture of HCl and HF) and load it onto the column.
-
Elution of Matrix Elements: Wash the column with a series of acid mixtures to elute matrix elements while tungsten is retained on the resin.
-
Tungsten Elution: Elute the purified tungsten fraction using a different acid mixture.
-
Yield Check: The recovery yield of tungsten should be near 100% to avoid isotopic fractionation during the chemical separation process.[10]
Filament Preparation and Loading
-
Filament Outgassing: Outgas the rhenium filaments at approximately 4.5 A for at least 48 hours prior to loading to remove any contaminants.[1]
-
Sample Loading:
N-TIMS Analysis
The following is a general procedure for analysis using a multi-collector thermal ionization mass spectrometer such as the Thermo Scientific™ Triton™ XT.[1]
-
Instrument Setup:
-
Install the loaded filament turret into the mass spectrometer.
-
Evacuate the source housing to a high vacuum.
-
Allow a controlled amount of oxygen gas to bleed into the source to promote the formation of WO₃⁻ ions.[7]
-
-
Filament Heating and Ion Beam Optimization:
-
Gradually increase the filament current to achieve a stable and intense ion beam of the WO₃⁻ species. A typical signal for ¹⁸⁴W might be around 1V.[1]
-
-
Data Acquisition:
-
Measure the ion beams of the tungsten tri-oxide isotopes simultaneously using a static or multi-static collection routine.
-
A typical analysis may consist of multiple blocks of measurements, with each block containing numerous cycles. A full analysis can take several hours (e.g., ~11 hours).[1]
-
It is crucial to also monitor for potential isobaric interferences from Re and Os oxides.[1]
-
Data Reduction
-
Oxygen Isotope Correction: The measured intensities of the WO₃⁻ isotopologues must be corrected for the natural abundances of ¹⁷O and ¹⁸O. Some modern methods allow for the simultaneous measurement of ¹⁸O/¹⁶O ratios during the analysis to perform a more accurate, per-integration correction.[5][11]
-
Interference Correction: Correct for any isobaric interferences from Re and Ta isotopologues.[1]
-
Mass Fractionation Correction: Correct for instrumental mass fractionation using an exponential law. The ¹⁸⁶W/¹⁸³W ratio (with a known value of 1.9859) is commonly used for this normalization.[1]
-
Outlier Rejection: Apply a statistical outlier rejection (e.g., two-sigma) to the data cycles.[1]
Data Presentation
The following tables summarize key quantitative data related to N-TIMS analysis of tungsten.
Table 1: Typical Instrumental Parameters and Performance
| Parameter | Value | Reference |
| Instrument | Thermo Scientific™ Triton™ XT TIMS | [1] |
| Sample Load | 0.3 - 1.25 µg W | [1] |
| Ionization Efficiency | ~1% for 100 ng loads | [4] |
| Ion Species Measured | WO₃⁻ | [4][5] |
| Activator | La₂O₃ or La + Gd | [1][4] |
| Filament Type | Single Rhenium (Re) | [1] |
| Analysis Time | ~11 hours | [1] |
| Internal Precision (2 RSE) | 2.1 - 2.6 ppm | [1] |
| External Precision (2 RSD) | 1.8 - 2.1 ppm | [1] |
Table 2: Tungsten Isotopes and Reference Ratios
| Isotope | Natural Abundance (%) | Reference Ratio | Value |
| ¹⁸⁰W | 0.12 | ¹⁸⁶W/¹⁸³W | 1.9859[1] |
| ¹⁸²W | 26.50 | ¹⁸²W/¹⁸⁴W | ~0.864860[1] |
| ¹⁸³W | 14.31 | ¹⁸⁶W/¹⁸⁴W | 0.92767[11] |
| ¹⁸⁴W | 30.64 | ||
| ¹⁸⁶W | 28.43 |
Natural abundances are approximate and can vary slightly.
Visualizations
Caption: Workflow for Tungsten Isotope Analysis by N-TIMS.
Caption: Logical flow of data corrections in N-TIMS Tungsten analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten isotope ratio determinations by negative thermal ionization mass spectrometry - STEMart [ste-mart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TUNGSTEN ISOTOPIC EVIDENCE FOR DISPROPORTIONAL LATE ACCRETION TO THE EARTH AND MOON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tungsten isotopes in Baffin Island lavas: Evidence of Iceland plume evolution | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 9. osti.gov [osti.gov]
- 10. www2.jpgu.org [www2.jpgu.org]
- 11. goldschmidtabstracts.info [goldschmidtabstracts.info]
Application Notes and Protocols for Tungsten-182 Analysis in Geological Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of Tungsten-182 (¹⁸²W) in geological materials provides crucial insights into a variety of geological processes, from core-mantle differentiation to the formation of ore deposits. As a moderately siderophile element, tungsten's isotopic composition can trace the contributions of core materials to mantle plumes and help decipher the timing of planetary accretion and differentiation. High-precision measurement of the ¹⁸²W/¹⁸⁴W isotope ratio is paramount for these studies and relies on meticulous sample preparation to isolate tungsten from the complex matrix of geological samples and to eliminate isobaric interferences.
This document provides a detailed overview of the sample preparation workflow, from initial physical processing to chemical separation and purification, culminating in a sample ready for analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Experimental Workflow
The overall workflow for the preparation of geological samples for ¹⁸²W analysis can be summarized in the following diagram:
Application Notes and Protocols: Utilizing ¹⁸²W to Trace Mantle-Core Interaction
Introduction
The hafnium-182 to tungsten-182 (¹⁸²Hf-¹⁸²W) isotopic system, with a half-life of 8.9 million years, is a powerful chronometer for investigating events in the first ~60 million years of Solar System history.[1][2] Its application is particularly crucial for understanding the accretion and differentiation of terrestrial planets, most notably the segregation of the metallic core from the silicate (B1173343) mantle.[3][4][5] Due to the distinct geochemical behaviors of Hafnium (lithophile) and Tungsten (moderately siderophile), the ¹⁸²Hf-¹⁸²W system imparts unique isotopic signatures to the core and mantle, making ¹⁸²W an ideal tracer for studying long-term chemical interactions between these two major Earth reservoirs.[6][7]
These application notes provide an overview of the theoretical basis, key findings, and detailed experimental protocols for utilizing ¹⁸²W anomalies to investigate mantle-core interaction, targeted at researchers and scientists in geochemistry and planetary science.
Principle of the ¹⁸²Hf-¹⁸²W System for Tracing Core Formation
The utility of the ¹⁸²W isotope system stems from the elemental fractionation of its parent, ¹⁸²Hf, and daughter, ¹⁸²W, during planetary differentiation.
-
Hafnium (Hf) is a lithophile element, meaning it preferentially partitions into the silicate phase (the mantle).
-
Tungsten (W) is a moderately siderophile element, meaning it preferentially partitions into the metal phase (the core).[7]
During Earth's primary accretion and differentiation, the majority of tungsten was segregated into the core, while hafnium was retained in the silicate mantle.[4] The short-lived ¹⁸²Hf (now extinct) decayed to ¹⁸²W. This decay occurred after the main phase of core formation had established a high Hf/W ratio in the mantle and a very low Hf/W ratio in the core.
Consequently, the silicate mantle evolved to have a surplus of radiogenic ¹⁸²W compared to other tungsten isotopes, while the core became strongly depleted in ¹⁸²W.[4][8] It is estimated that the ¹⁸²W isotopic composition of the Earth's mantle and core differ by approximately 200 parts per million (ppm).[6][9] This fundamental difference allows any subsequent chemical exchange between the core and mantle to be identified by searching for anomalous ¹⁸²W signatures in mantle-derived materials.
Application in Detecting Mantle-Core Interaction
The primary application of ¹⁸²W in this context is to identify mantle rocks that show evidence of incorporating material from the Earth's core. Mantle plumes, upwellings of hot rock from the deep mantle, are considered primary candidates for sampling regions near the core-mantle boundary (CMB). Lavas erupted at "hotspot" volcanoes, such as those in Hawaii, Samoa, and Iceland, are known as Ocean Island Basalts (OIBs) and are believed to originate from these deep mantle plumes.[10]
If a mantle plume entrains even a small amount of outer core material, its subsequent melts should carry a distinctly unradiogenic (negative) µ¹⁸²W signature.[11] The discovery of negative µ¹⁸²W anomalies in some modern OIBs provides compelling evidence for such interaction.[8][10][12]
Several mechanisms for this chemical exchange have been proposed:
-
Diffusive Isotope Exchange: Direct diffusion of elements, including tungsten and helium, across the CMB over geological timescales.[8][13]
-
Exsolution of Oxides: The exsolution of W-rich, Si-Mg-Fe oxides from the liquid outer core into the lowermost mantle.[6][8]
-
Entrainment of Core Material: Direct physical entrainment of core material into the base of mantle plumes.[14][15]
A temporal shift in the mantle's ¹⁸²W signature has been observed, with Hadean and Archean mantle-derived rocks showing positive µ¹⁸²W values (+5 to +20 ppm), while modern plume-related magmas exhibit a range from positive to significantly negative values (down to -20 ppm).[9] This suggests that large-scale chemical interaction between the core and mantle may have become more prevalent or changed in nature after the Archean Eon.[8][9]
Data Presentation
Quantitative data from ¹⁸²W studies are typically presented as µ¹⁸²W values, which represent the deviation in parts per million (ppm) of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[16]
Table 1: Representative µ¹⁸²W Values of Earth and Meteorite Reservoirs
| Reservoir | µ¹⁸²W Value (ppm) | Reference |
|---|---|---|
| Bulk Silicate Earth (Modern Mantle) | 0 (by definition) | [11] |
| Earth's Core (Estimated) | ~ -200 to -220 | [6][13][14] |
| Chondritic Meteorites (Late Veneer) | ~ -200 |[9] |
Table 2: µ¹⁸²W Values in Terrestrial Mantle-Derived Rocks
| Sample Type / Location | Age | Average µ¹⁸²W (ppm) | Key Implication | Reference |
|---|---|---|---|---|
| Ancient Rocks | ||||
| Pilbara Craton (Mt. Ada Basalts) | ~3.48 Ga | +13.1 to +15.3 | Early mantle had a positive ¹⁸²W signature. | [8][9] |
| Isua Supracrustal Belt | ~3.8 Ga | Positive anomalies | Evidence of early mantle differentiation. | [17] |
| Modern Plume-Related Rocks (OIBs) | ||||
| Hawaii (BHVO-2) | Modern | -6.6 | Evidence of a deep, ancient reservoir. | [9] |
| Hawaii & Samoa | Modern | Ranging to -16 | Correlation with high ³He/⁴He suggests a core component. | [10][12] |
| Réunion Island | Modern | -8.9 to -15.7 | Indicates core-mantle interaction in the plume source. | [16] |
| Kerguelen Archipelago | Modern | -8.4 to -11.9 | Supports a widespread process of core-mantle exchange. |[16] |
Experimental Protocols
High-precision measurement of ¹⁸²W anomalies (at the ppm level) requires meticulous sample preparation, chemical purification of tungsten, and advanced mass spectrometry.[2][18]
Sample Preparation and Digestion
-
Sample Selection: Select fresh, unaltered whole-rock samples or mineral separates (e.g., olivine, clinopyroxene) with the highest possible W concentrations. For OIBs, high-MgO basalts are often chosen as they represent less differentiated liquids.[19]
-
Decontamination: Remove any surface contamination by leaching samples in dilute acids.
-
Pulverization: Crush the samples into a fine, homogeneous powder in an agate mill to avoid metal contamination.
-
Digestion: Accurately weigh 20-400 mg of rock powder into a PFA vessel.[20][21] Digest the sample using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids, often with aqua regia for complete dissolution, on a hotplate at ~140°C for several days.[21]
Chemical Separation of Tungsten
A multi-stage ion-exchange chromatography process is required to separate tungsten from the complex silicate rock matrix and, crucially, from elements that cause isobaric interferences during mass spectrometry (e.g., Hf, Os, Ta, Re).[20][22]
-
First Stage (Anion Exchange): Use a primary anion-exchange resin (e.g., AG1-X8) to perform a bulk separation of W from major matrix elements. Tungsten is typically loaded in an HCl-HF solution and eluted with a stronger acid mixture.[22]
-
Second Stage (TEVA Resin): Further purify the W fraction using a second column containing TEVA resin. This step is critical for the quantitative removal of remaining Hf and other interfering elements.[22]
-
Purity and Yield: The entire procedure must achieve a high recovery of W (>97%) and a very low procedural blank (<40 pg) to ensure data accuracy.[20][21]
Mass Spectrometric Analysis
High-precision W isotope ratios are measured using either a Negative Thermal Ionization Mass Spectrometer (N-TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS).[18][20]
-
Instrumentation: N-TIMS is often preferred for its high precision. The Thermo Scientific™ Triton™ XT TIMS equipped with 10¹³ Ω amplifiers is capable of achieving precisions better than 2 ppm.[2]
-
Sample Loading (N-TIMS): Load the purified W solution onto a single outgassed Rhenium (Re) filament. An activator solution (e.g., La and Gd) may be added to enhance ionization.[2]
-
Measurement: Tungsten is measured as a tri-oxide ion (WO₃⁻). All measured isotope ratios are corrected for instrumental mass fractionation, typically by normalizing to a constant ¹⁸⁶W/¹⁸³W ratio of 1.9859.[2]
-
Data Reporting: The final data are reported as µ¹⁸²W, the parts-per-million deviation of the sample's fractionation-corrected ¹⁸²W/¹⁸⁴W ratio relative to a bracketing standard (e.g., Alfa Aesar W standard).[16]
Logical Framework for Interpretation
The interpretation of a negative µ¹⁸²W anomaly in a mantle-derived rock follows a clear logical path, often supported by corroborating geochemical evidence. The absence of anomalies in other isotopic systems that are unaffected by core-mantle interaction (e.g., ¹⁴²Nd) strengthens the interpretation.[9]
References
- 1. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lpi.usra.edu [lpi.usra.edu]
- 4. courses.washington.edu [courses.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 9. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 10. This compound heterogeneity in modern ocean island basalts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2016 AGU Fall Meeting [agu.confex.com]
- 13. pnas.org [pnas.org]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 20. A novel method for high-precision tungsten isotope measurements on small-size samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. goldschmidtabstracts.info [goldschmidtabstracts.info]
Application Notes and Protocols for Dating Planetary Accretion Using the ¹⁸²Hf-¹⁸²W Chronometer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ¹⁸²Hf-¹⁸²W chronometer is a powerful tool for dating the earliest events in our solar system, particularly the accretion and differentiation of planetary bodies into a core and mantle.[1][2][3][4] This method relies on the radioactive decay of Hafnium-182 (¹⁸²Hf) to Tungsten-182 (¹⁸²W) with a half-life of 8.9 million years.[1] The distinct geochemical behaviors of Hafnium (lithophile, "rock-loving") and Tungsten (moderately siderophile, "iron-loving") lead to their separation during planetary core formation.[1][2][5] By analyzing the isotopic composition of tungsten in planetary materials, such as meteorites and terrestrial rocks, scientists can deduce the timing of these crucial formative events.[3][6][7] These application notes provide a detailed overview of the principles, experimental protocols, and data interpretation for using the ¹⁸²Hf-¹⁸²W system to date planetary accretion.
Principle of the ¹⁸²Hf-¹⁸²W Chronometer
The ¹⁸²Hf-¹⁸²W dating method is based on the following nuclear decay:
¹⁸²Hf → ¹⁸²W + 2β⁻ (Half-life = 8.9 ± 0.1 million years)[1]
In the nascent solar system, ¹⁸²Hf was homogeneously distributed. During the formation of a planetary body, if core formation (the segregation of metal from silicate) occurs while ¹⁸²Hf is still extant, the parent element (Hf) will preferentially remain in the silicate (B1173343) mantle, while the daughter element (W) will be partitioned into the metallic core.[2][8]
This fractionation of Hf and W leads to an enrichment of ¹⁸²W in the mantle over time as the remaining ¹⁸²Hf decays.[2][8] Conversely, the core will have a tungsten isotopic composition that is depleted in ¹⁸²W relative to the mantle and bulk planet. By measuring the excess of ¹⁸²W in silicate reservoirs (or the deficit in iron meteorites, which are remnants of planetesimal cores), we can calculate the time elapsed between the formation of the solar system and the core formation event.[1][9]
The tungsten isotopic composition is typically reported in epsilon units (ε¹⁸²W), which represents the parts-per-10,000 deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[1] Undifferentiated bodies, like chondritic meteorites, have ε¹⁸²W values that represent the initial solar system composition, while differentiated bodies show significant deviations.[1]
Key Experimental Protocols
I. Sample Preparation
The initial step involves the careful selection and preparation of meteorite or rock samples to avoid contamination and to separate the phases of interest (metal and silicate).
Protocol for Meteorite Sample Preparation:
-
Sample Selection: Select an interior piece of the meteorite to minimize terrestrial weathering and contamination. For iron meteorites, a cube of several grams is typically used. For chondrites, a larger fragment may be crushed to separate metal and silicate fractions.[10]
-
Crushing and Sieving (for Chondrites): Gently crush the chondrite sample using a ceramic mortar and pestle. Sieve the crushed material to separate different grain sizes.[10]
-
Magnetic Separation (for Chondrites): Use a hand magnet or a magnetic separator to isolate the metallic (magnetic) fraction from the silicate (non-magnetic) fraction.[10]
-
Leaching: To remove any terrestrial contamination, leach the surfaces of the metal or silicate fractions with dilute acids, such as 0.5 N HNO₃.[11]
-
Digestion of Silicate Fraction:
-
Place a precisely weighed aliquot of the silicate powder (typically 0.1-1 g) into a clean Teflon beaker.[5]
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., in a 2:1 ratio).[5]
-
Heat the sample on a hotplate at a sub-boiling temperature (e.g., 120 °C) for several days until complete dissolution is achieved.
-
Evaporate the acid mixture and treat the residue with aqua regia (HCl:HNO₃ in a 3:1 ratio) to ensure all elements are in solution.
-
-
Digestion of Metal Fraction:
-
Place the cleaned metal sample in a clean beaker.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).[10]
-
Heat gently until the metal is completely dissolved.
-
II. Chemical Separation of Tungsten
The separation of tungsten from the sample matrix is crucial to avoid isobaric interferences during mass spectrometric analysis. This is typically achieved using anion exchange chromatography.
Protocol for Tungsten Separation using Anion Exchange Chromatography:
-
Column Preparation: Prepare an anion exchange column using a resin such as AG1-X8. The column size and resin volume will depend on the sample size and tungsten concentration.
-
Sample Loading: Dissolve the digested sample in a specific acid mixture, for example, 0.5 M HCl - 0.5 M HF, and load it onto the pre-conditioned column.
-
Elution of Matrix Elements: Elute the majority of the matrix elements using a series of acid mixtures. A common procedure involves washing the column with mixtures of HCl and HF of varying concentrations. For example, a wash with 9 M HCl - 0.05 M HF can be used to remove elements like Ti, Zr, and Hf.[6]
-
Elution of Tungsten: Elute the purified tungsten fraction from the column using a different acid mixture, such as 9 M HCl - 1 M HF or 6 M HCl - 1 M HF.[12]
-
Purification: A second stage of anion exchange chromatography may be necessary to further purify the tungsten fraction and ensure complete removal of interfering elements like Molybdenum (Mo) and Hafnium (Hf).[12]
III. Mass Spectrometric Analysis
The isotopic composition of the purified tungsten is measured using either Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Negative Thermal Ionization Mass Spectrometry (N-TIMS). High precision is critical for resolving the small isotopic variations.
Protocol for MC-ICP-MS Analysis:
-
Instrument Tuning: Tune the MC-ICP-MS for optimal sensitivity and stability. Use a tungsten standard solution to find the best instrument parameters.
-
Sample Introduction: Introduce the purified tungsten sample solution into the plasma using a nebulizer and spray chamber.
-
Data Acquisition: Measure the ion beams of the tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) simultaneously using the multiple collectors.
-
Interference Correction: Correct for potential isobaric interferences, such as ¹⁸⁴Os on ¹⁸⁴W and ¹⁸⁶Os on ¹⁸⁶W, by monitoring a non-interfered osmium isotope (e.g., ¹⁸⁸Os). The interference from ¹⁸⁰Hf on ¹⁸⁰W must also be corrected.[8]
-
Mass Bias Correction: Correct for instrumental mass bias by normalizing the measured isotope ratios to a stable isotope ratio, typically ¹⁸⁶W/¹⁸⁴W or ¹⁸⁶W/¹⁸³W, using the exponential law.[9]
Protocol for N-TIMS Analysis:
-
Filament Loading: Load a small amount of the purified tungsten sample onto a rhenium (Re) filament, often with an activator solution (e.g., containing La and Gd oxides) to enhance ionization.[13]
-
Mass Spectrometry: Place the filament in the thermal ionization source of the mass spectrometer. Heat the filament to a high temperature to ionize the tungsten as WO₃⁻ ions.
-
Data Acquisition: Measure the WO₃⁻ ion beams using a multicollector setup. A key advantage of N-TIMS is the high precision achievable.[4][14]
-
Oxide and Isobaric Interference Corrections: In-run corrections for oxygen isotope contributions to the measured oxide ion beams are performed by monitoring oxygen isotope ratios.[14]
IV. Data Correction
Correction for Cosmic Ray Exposure (CRE) in Iron Meteorites:
Iron meteorites are exposed to galactic cosmic rays during their transit to Earth, which can alter their tungsten isotopic composition.[1][15] This effect must be corrected to obtain the pre-exposure ¹⁸²W value.
-
Method: The correction is typically done by measuring the concentration of a cosmogenic nuclide, such as ³He, or by using the isotopic compositions of elements like platinum (Pt) or osmium (Os) as in-situ neutron dosimeters.[1][9][16] A correlation is established between the cosmogenic nuclide/isotope and the change in ε¹⁸²W, allowing for an extrapolation to a zero-exposure composition.[1][9]
Correction for Nucleosynthetic Anomalies:
Meteorites can contain small isotopic anomalies inherited from presolar grains, which are not related to radioactive decay.[14] These nucleosynthetic anomalies can affect the tungsten isotopes and need to be corrected for accurate chronological interpretations.
-
Method: This correction is often performed by analyzing the abundance of another tungsten isotope, such as ¹⁸³W, which is not produced by the decay of ¹⁸²Hf.[9][14] Correlated variations between ε¹⁸³W and ε¹⁸²W in primitive meteoritic materials are used to correct for the nucleosynthetic component in ¹⁸²W.[14]
Data Presentation
The quantitative data derived from ¹⁸²Hf-¹⁸²W studies are crucial for comparing the accretion and differentiation timescales of different planetary bodies.
Table 1: Model Ages for Core Formation in Various Solar System Bodies
| Planetary Body/Meteorite Group | Model Age for Core Formation (Millions of years after CAI formation) | Reference(s) |
| Earth (Mean Time of Core Formation) | ~34 | [7] |
| Mars | < 20-30 | [17] |
| Moon | > 45 | [6] |
| Vesta (Parent body of HED meteorites) | ~0.9 before mantle differentiation | [18] |
| Iron Meteorite Parent Bodies (IID, IIAB, IVB) | < 1.2 | [1] |
| Iron Meteorite Parent Bodies (General) | < 2 | [9] |
| Ordinary Chondrite Parent Bodies (metal-silicate fractionation) | ~2 - 2.7 | [15][19] |
Table 2: Representative Hf/W Ratios and ε¹⁸²W Values for Solar System Materials
| Material | ¹⁸⁰Hf/¹⁸⁴W | ε¹⁸²W | Reference(s) |
| Carbonaceous Chondrites (Bulk) | ~1.35 | -1.9 ± 0.1 | [16][18] |
| Enstatite Chondrites (Bulk) | ~0.7 | -2.23 ± 0.13 | [16][18] |
| Earth's Mantle | High (not typically reported as a ratio) | +1.9 | [5][6] |
| Martian Meteorites (Shergottites) | High (variable) | ~0.4 | [18] |
| Iron Meteorites (pre-CRE corrected) | Low (essentially zero) | ~ -3.5 to -3.2 | [1][9] |
| Calcium-Aluminum-rich Inclusions (CAIs) | Variable | -3.49 ± 0.07 (Initial Solar System) | [12] |
Visualizations
Caption: The radioactive decay scheme of Hafnium-182 to this compound.
Caption: The process of planetary differentiation and Hf-W fractionation.
Caption: The experimental workflow for Hf-W dating of planetary materials.
References
- 1. Correlated helium-3 and tungsten isotopes in iron meteorites: Quantitative cosmogenic corrections and planetesimal formation times | Department of Earth Sciences [earth.ox.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. igg.cas.cn [igg.cas.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. researchgate.net [researchgate.net]
- 7. ymc.eu [ymc.eu]
- 8. Tungsten isotopes in bulk meteorites and their inclusions—Implications for processing of presolar components in the solar protoplanetary disk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hou.usra.edu [hou.usra.edu]
- 10. hou.usra.edu [hou.usra.edu]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. christoph-burkhardt.org [christoph-burkhardt.org]
- 13. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Excess 180W in IIAB iron meteorites: Identification of cosmogenic, radiogenic, and nucleosynthetic components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tungsten-182 as a Tracer in Ocean Island Basalts
Introduction
The short-lived ¹⁸²Hf-¹⁸²W isotope system, with a half-life of 8.9 million years for Hafnium-182 (¹⁸²Hf), serves as a powerful tool for investigating early Earth differentiation processes that occurred within the first ~60 million years of our solar system's history.[1][2] Hafnium (Hf) is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle, while Tungsten (W) is moderately siderophile, causing it to partition into the metallic core during planetary formation.[3][4] This elemental fractionation led to a higher Hf/W ratio in the mantle compared to the core.
The decay of now-extinct ¹⁸²Hf to ¹⁸²W in the silicate mantle resulted in the mantle developing a more radiogenic ¹⁸²W signature compared to the core.[2][3] This fundamental difference is the basis for using ¹⁸²W as a tracer for core-mantle interaction. The isotopic composition is expressed as μ¹⁸²W, which represents the parts-per-million (ppm) deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[1] The Earth's core is expected to have a highly negative μ¹⁸²W value of approximately -200 to -220, while the modern upper mantle is considered to have a μ¹⁸²W value of approximately 0.[5][6]
Application: Tracing Core-Mantle Interaction
Ocean Island Basalts (OIBs) are lavas erupted at volcanic hotspots, many of which are thought to be the surface expression of hot mantle plumes originating from the deep mantle, possibly from the core-mantle boundary (CMB).[7] High-precision tungsten isotope measurements of OIBs from various locations, including Hawaii, Samoa, Iceland, and Réunion, have revealed significant negative μ¹⁸²W anomalies, with values ranging down to -23 ppm.[6][8][9]
These negative μ¹⁸²W signatures in OIBs are interpreted as evidence that their mantle plume sources have incorporated material with a core-like isotopic composition.[5][10] The prevailing hypothesis is that mantle plumes entrain small amounts (~0.8 wt.%) of outer core material as they ascend from the CMB.[6][9] This core-derived material, with its distinctly negative μ¹⁸²W signature, is then transported to the upper mantle, where it melts and imparts its isotopic fingerprint to the resulting OIBs.
The core-mantle interaction hypothesis is further supported by correlations between negative μ¹⁸²W anomalies and other geochemical tracers associated with a deep, primitive mantle source, most notably high ³He/⁴He ratios.[8][11] This correlation suggests a common origin for these distinct geochemical signatures, pointing towards the entrainment of ancient, core-proximal domains within mantle plumes.[8][12] While alternative theories, such as the preservation of early mantle silicate differentiation or nucleosynthetic heterogeneities, have been proposed, the lack of correlated anomalies in other isotopes (like ¹⁸³W) and the strong link to other core-sensitive tracers make core-mantle interaction the most widely accepted explanation for the observed ¹⁸²W deficits in OIBs.[7][13]
Data Presentation
Table 1: Tungsten-182 Isotope Data for select Ocean Island Basalts (OIBs)
| Location / Volcano | Sample Type | μ¹⁸²W (ppm) | Reference |
| Hawaii | |||
| Kilauea | Basalt (BHVO-2) | -1.9 ± 4.2 | [3] |
| Loihi, Ofu (Samoa) | Basalt | down to -23 | [9] |
| Mauna Kea | Basalt | deficits observed | [1] |
| Samoa | |||
| Ofu | Basalt | -18 ± 4 | [8][11] |
| Iceland | |||
| General | Basalt | down to -12.9 | [8][14] |
| Baffin Island (Plume Head) | Basalt | -2.7 ± 6.6 | [15] |
| Réunion | |||
| Piton de la Fournaise | Basalt | down to -9 ± 4 | [3][16] |
| Kerguelen | |||
| Monts Aubert de la Rue | Basalt | -8.5 ± 4.1 | [3] |
| Canary Islands | |||
| General | Basalt | Positive values | [6] |
Note: μ¹⁸²W values are reported as the parts-per-million deviation from the ¹⁸²W/¹⁸⁴W ratio of a terrestrial standard. Errors represent 2 standard deviations or 2 standard errors as reported in the original studies.
Table 2: Correlated Geochemical Data in select Ocean Island Basalts
| Location | μ¹⁸²W Anomaly | ³He/⁴He Ratio (R/RA) | Other Notable Tracers | Reference |
| Hawaii, Samoa, Iceland | Negative | High (>20) | Negatively correlated with μ¹⁸²W | [8][11] |
| Réunion, Kerguelen | Negative | Moderate to High | Correlation with Fe/Mn ratios | [6] |
| Baffin Island | Near-zero | Exceptionally High (~50) | Decoupling of W and He isotopes | [15] |
Note: R/RA is the ³He/⁴He ratio of the sample normalized to the atmospheric ratio.
Visualizations
Caption: Origin and transport of the negative μ¹⁸²W anomaly in Ocean Island Basalts.
Caption: Experimental workflow for high-precision this compound analysis in basalts.
Experimental Protocols
The following protocols are generalized from methodologies reported for high-precision tungsten isotope analysis.[17][18][19][20] Researchers should consult specific literature for detailed modifications and safety procedures. All work must be conducted in a clean laboratory environment to prevent contamination.
1. Sample Preparation
-
Initial Cleaning: Remove any weathered surfaces from the basalt sample using a rock saw with a diamond blade, cooled with deionized water.
-
Crushing: Break the cleaned rock chips into smaller fragments (<1 cm) using a hardened steel pestle and mortar or a jaw crusher with steel plates.
-
Leaching (Optional but Recommended): To remove potential surface contamination or alteration products, leach the crushed chips in a dilute acid solution (e.g., 6M HCl) at room temperature, followed by thorough rinsing with ultrapure water.[1]
-
Pulverization: Grind the cleaned, dried chips to a fine, homogeneous powder (<200 mesh) using an agate or ceramic shatterbox or mill.
-
Homogenization: Ensure the final powder is well-mixed before weighing for digestion.
2. Sample Digestion
-
Weighing: Accurately weigh approximately 20-400 mg of the rock powder into a clean Savillex® PFA beaker.[17][18] The exact amount will depend on the expected tungsten concentration of the sample.
-
Acid Digestion:
-
Add a concentrated HF-HNO₃ acid mixture (e.g., 3:1 ratio) to the beaker.
-
Seal the beaker and place it on a hotplate at a moderate temperature (e.g., 120-150°C) for 48-72 hours, or until complete dissolution is achieved.
-
Carefully uncap the beaker and evaporate the solution to dryness.
-
Perform one or more aqua regia (HCl-HNO₃) steps to break down any remaining fluorides, evaporating to dryness after each step.
-
-
Final Dissolution: Dissolve the final residue in a known volume of a suitable acid, typically 6M HCl, to prepare it for chromatography.
3. Tungsten Separation (Two-Column Chromatography)
This procedure is crucial for isolating tungsten from matrix elements and elements that cause isobaric interferences during mass spectrometry (e.g., Os, Hf, Ta, Re).[17][19]
Column 1: Anion Exchange (e.g., AG1-X8 resin)
-
Column Preparation: Prepare a column with a suitable amount of pre-cleaned AG1-X8 (200-400 mesh) anion exchange resin.
-
Conditioning: Condition the resin with 6M HCl.
-
Sample Loading: Load the dissolved sample solution (in 6M HCl) onto the column.
-
Matrix Elution: Wash the column with 6M HCl followed by concentrated HCl to elute the bulk of the matrix elements.
-
Tungsten Elution: Elute the tungsten fraction using a mixture of concentrated HCl and HF (e.g., 0.5M HCl - 0.5M HF).
-
Drying and Redissolution: Evaporate the collected W fraction to dryness and redissolve in an appropriate acid for the next column.
Column 2: TEVA Resin (Optional but recommended for high purity)
-
Purpose: This step further purifies W from interfering elements like Mo.[19]
-
Column Preparation: Prepare a smaller column with TEVA resin.
-
Loading and Elution: Load the W fraction from the first column and elute using a sequence of acids as determined by established protocols to isolate W.
4. High-Precision Isotope Analysis by N-TIMS
Negative Thermal Ionization Mass Spectrometry (N-TIMS) is the preferred method for achieving the highest precision for W isotope measurements.[17][21]
-
Filament Preparation: Use single Rhenium (Re) filaments that have been rigorously outgassed at high temperatures (>4.5 A) for an extended period (>48 hours) to reduce background signals.[20]
-
Sample Loading:
-
Mass Spectrometry:
-
Introduce the filament into the TIMS source.
-
Bleed a small amount of oxygen into the source to promote the stable formation of WO₃⁻ ions.[20]
-
Measure the ion beams for masses corresponding to the WO₃⁻ isotopologues (e.g., ¹⁸²W¹⁶O₃⁻, ¹⁸³W¹⁶O₃⁻, ¹⁸⁴W¹⁶O₃⁻, ¹⁸⁶W¹⁶O₃⁻) using a multi-collector setup with Faraday cups, often incorporating high-ohm resistors (10¹¹ to 10¹³ Ω) for small beam measurements.[17][20]
-
-
Data Reduction:
-
Interference Correction: Correct for any isobaric interferences from ReO₃⁻ and TaO₃⁻.[20]
-
Oxygen Isotope Correction: Accurately correct for the contribution of ¹⁷O and ¹⁸O to the measured ion beams.[19]
-
Mass Fractionation Correction: Correct for instrumental mass bias by normalizing the measured ratios to a constant stable isotope ratio, typically ¹⁸⁶W/¹⁸³W = 1.9859.[20]
-
μ¹⁸²W Calculation: Calculate the final μ¹⁸²W value by comparing the fractionation-corrected ¹⁸²W/¹⁸⁴W ratio of the sample to that of a bracketing standard (e.g., Alfa Aesar W standard) measured in the same analytical session. The deviation is expressed in parts per million (ppm).
-
References
- 1. drum.lib.umd.edu [drum.lib.umd.edu]
- 2. A Review of the Lunar 182Hf-182W Isotope System Research [mdpi.com]
- 3. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 7. osti.gov [osti.gov]
- 8. This compound heterogeneity in modern ocean island basalts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tungsten isotopes in Baffin Island lavas: Evidence of Iceland plume evolution | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 16. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 17. A novel method for high-precision tungsten isotope measurements on small-size samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Deposition of Tungsten-182
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of Tungsten-182 (¹⁸²W) thin films, a stable isotope of tungsten. The information is intended for researchers in materials science, nuclear physics, and drug development who require high-purity isotopic layers for various applications, including target fabrication for nuclear reaction studies, biocompatible coatings, and tracers in mass spectrometry.
Overview of this compound Deposition Methods
The deposition of ¹⁸²W thin films can be achieved through several high-vacuum techniques. The choice of method depends on the desired film properties, such as thickness, purity, and morphology, as well as substrate compatibility. The primary methods covered in these notes are Physical Vapor Deposition (PVD) via electron beam evaporation and magnetron sputtering, and Chemical Vapor Deposition (CVD).
This compound is a stable, non-radioactive isotope of tungsten.[1] It is both naturally occurring and produced by fission.[1] For deposition processes, ¹⁸²W is available in metallic powder or oxide (WO₃) forms.[2]
Experimental Protocols
Physical Vapor Deposition (PVD): Electron Beam Evaporation
Electron beam evaporation is a PVD technique that uses a focused beam of high-energy electrons to heat and vaporize the source material, which then condenses on a substrate to form a thin film.[3][4] This method is well-suited for materials with high melting points like tungsten.[4][5]
2.1.1. Materials and Equipment
-
This compound Source Material: High-purity ¹⁸²W metal powder or rod.[1][2]
-
Substrate: Dependent on the application (e.g., silicon wafers, graphite (B72142) disks, biocompatible polymers).
-
Electron Beam Evaporation System:
-
Ultra-high vacuum (UHV) chamber (capable of reaching <8 × 10⁻⁸ Pa).[6][7]
-
Electron gun (e.g., 6 kW).[6]
-
Water-cooled crucible (e.g., FABMATE® or copper).[8]
-
Substrate holder with heating and rotation capabilities.
-
Thickness monitor (e.g., quartz crystal microbalance).
-
Pumping system (e.g., cryo pump and turbo pump).[6]
-
-
Substrate Cleaning Supplies: Acetone, isopropyl alcohol, deionized water, nitrogen gas.
2.1.2. Experimental Workflow Diagram
Figure 1: Experimental workflow for ¹⁸²W deposition via PVD.
2.1.3. Protocol
-
Substrate Preparation:
-
Clean the substrate by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 10-15 minutes each.
-
Dry the substrate with high-purity nitrogen gas.
-
Immediately load the substrate into the vacuum chamber to minimize surface contamination.
-
-
System Preparation and Deposition:
-
Load the ¹⁸²W source material into the crucible. For e-beam evaporation of tungsten, a tungsten rod in a FABMATE® or copper crucible liner is recommended to manage the high power requirements.[8]
-
Pump down the chamber to a base pressure of at least 10⁻⁶ Torr, and preferably to the 10⁻⁸ Torr range for high-purity films.[6]
-
Heat the substrate to the desired temperature (e.g., 300-500 °C) to promote adhesion and control film microstructure.
-
Initiate the electron beam, gradually increasing power to heat the ¹⁸²W source material. A fixed, focused beam centered on the material is recommended.[8]
-
Once the material begins to evaporate, open the shutter to begin deposition on the substrate.
-
Monitor the deposition rate and film thickness in real-time using the quartz crystal microbalance. A typical deposition rate for tungsten can be around 5-10 Å/s, but this will vary with power.[8]
-
Once the desired thickness is achieved, close the shutter and ramp down the electron beam power.
-
-
Post-Deposition:
-
Allow the substrate to cool down to near room temperature under vacuum.
-
Vent the chamber with an inert gas like nitrogen or argon.
-
Carefully remove the coated substrate for characterization.
-
Physical Vapor Deposition (PVD): Magnetron Sputtering
Magnetron sputtering is another PVD technique where ions from a plasma bombard a target, causing atoms of the target material to be ejected ("sputtered") and deposited onto a substrate.
2.2.1. Materials and Equipment
-
This compound Target: A high-purity, consolidated ¹⁸²W sputtering target.
-
Sputtering System:
-
High-vacuum chamber.
-
Magnetron sputtering source (DC or HiPIMS).
-
Power supply (DC or pulsed).
-
Inert sputtering gas (e.g., high-purity Argon).
-
Mass flow controller for gas inlet.
-
Substrate holder with heating, rotation, and biasing capabilities.
-
-
Substrate and Cleaning Supplies: As per PVD e-beam evaporation.
2.2.2. Protocol
-
Preparation:
-
Install the ¹⁸²W target in the magnetron source.
-
Prepare and load the substrate as described in the e-beam evaporation protocol.
-
-
Deposition:
-
Pump the chamber to a high vacuum (e.g., <8×10⁻⁸ Pa).[7]
-
Introduce high-purity argon gas into the chamber, maintaining a working pressure typically between 0.60 to 1.60 Pa.[7]
-
Apply power to the ¹⁸²W target to strike and sustain a plasma.
-
A pre-sputtering step with the shutter closed is recommended to clean the target surface.
-
Open the shutter to begin deposition. A substrate bias may be applied to control film properties.
-
The deposition rate is controlled by the sputtering power and argon pressure.
-
-
Post-Deposition:
-
Follow the same cool-down and venting procedures as for e-beam evaporation.
-
| Parameter | Typical Value Range for Tungsten Sputtering | Reference |
| Base Pressure | < 8 × 10⁻⁸ Pa | [7] |
| Working Pressure (Ar) | 0.60 - 5 Pa | [7][9] |
| Sputtering Power (DC) | 150 - 2000 W | [7][9] |
| Substrate Temperature | Room Temperature - 500 °C | |
| Substrate Bias | Up to -150 V | [9] |
| Deposition Rate | ~600 nm/h (variable) | [10] |
Table 1: Typical parameters for magnetron sputtering of tungsten. These may require optimization for specific ¹⁸²W applications.
Chemical Vapor Deposition (CVD)
CVD involves the reaction or decomposition of volatile precursor gases on a heated substrate to form a solid thin film.[11]
2.3.1. Materials and Equipment
-
¹⁸²W Precursor: A volatile compound of ¹⁸²W, most commonly Tungsten Hexafluoride (¹⁸²WF₆).[11][12]
-
Reducing Gas: Hydrogen (H₂).[11]
-
Carrier Gas: An inert gas like Argon or Nitrogen.
-
CVD Reactor:
-
Reaction chamber.
-
Substrate heating system.
-
Gas delivery system with mass flow controllers.
-
Vacuum pumping system.
-
Exhaust gas treatment system (to handle corrosive byproducts like HF).[13]
-
2.3.2. CVD Reaction Pathway
Figure 2: Reaction pathway for ¹⁸²W deposition via CVD.
2.3.3. Protocol
-
Preparation:
-
Clean and load the substrate into the CVD reactor.
-
Pump the reactor down to a base pressure and check for leaks.
-
-
Deposition:
-
Heat the substrate to the deposition temperature, typically between 600 and 850 °C.[11]
-
Introduce the reducing gas (H₂) and carrier gas into the reactor to stabilize the pressure and flow.
-
Introduce the ¹⁸²WF₆ precursor gas. The reaction WF₆ + 3H₂ → W + 6HF occurs on the hot substrate surface, depositing a solid ¹⁸²W film.[11]
-
The deposition rate is controlled by substrate temperature, pressure, and the ratio of precursor gases.[13]
-
-
Post-Deposition:
-
Stop the flow of the ¹⁸²WF₆ precursor.
-
Maintain H₂ and carrier gas flow while the substrate cools to prevent oxidation.
-
Purge the reactor with inert gas before venting and unloading the sample.
-
| Parameter | Typical Value Range for Tungsten CVD | Reference |
| Precursor | Tungsten Hexafluoride (WF₆) | [11][12] |
| Reducing Gas | Hydrogen (H₂) | [11] |
| Substrate Temperature | 600 - 850 °C | [11] |
| Pressure | 25 - 150 Pa (LPCVD) | [11] |
| Deposition Rate | 10 - 20 nm/min (variable) | [11] |
Table 2: Typical parameters for Low-Pressure Chemical Vapor Deposition (LPCVD) of tungsten. Optimization for ¹⁸²W is necessary.
Characterization of ¹⁸²W Thin Films
After deposition, the thin films must be characterized to ensure they meet the required specifications.
| Technique | Information Obtained |
| X-Ray Diffraction (XRD) | Crystalline phase, grain size, and orientation.[14][15] |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and film thickness (cross-section).[16] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of microstructure and crystal structure.[17][18] |
| Atomic Force Microscopy (AFM) | Surface roughness and topography at the nanoscale.[18] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | High-sensitivity elemental and isotopic composition.[19] |
| Nanoindentation | Hardness and elastic modulus of the film.[7] |
Table 3: Common techniques for the characterization of thin films.
Application Notes for Drug Development Professionals
¹⁸²W Thin Films as Biocompatible Coatings
Surface modification of medical implants is crucial to enhance biocompatibility, corrosion resistance, and reduce bacterial adhesion.[20] Tungsten-based coatings are being investigated for these purposes due to their hardness and chemical inertness.[21]
-
Application: Depositing a thin, uniform layer of ¹⁸²W on medical devices (e.g., stents, orthopedic implants) can improve their performance and longevity. The high purity achievable with PVD methods is critical for medical applications.
-
Biocompatibility: Studies have shown that tungsten-containing films can exhibit good cellular spreading, attachment, and overall biocompatibility.[21] However, extensive testing is required for any new coating. In vitro cell culture assays using relevant cell lines (e.g., osteoblasts, endothelial cells) are necessary to assess cytotoxicity, adhesion, and proliferation on the ¹⁸²W-coated surface.
¹⁸²W as a Stable Isotope Tracer
The use of stable isotopes as tracers is a powerful tool in pharmaceutical research, eliminating the need for radioactive materials. ¹⁸²W can be used in analytical techniques like mass spectrometry to study drug-container interactions and metabolic pathways.
-
Drug-Container Interaction Studies: Tungsten residues from the manufacturing of pre-filled glass syringes can leach into drug products, potentially causing protein aggregation and loss of efficacy.[12] By intentionally coating a surface with a known amount of ¹⁸²W, researchers can perform spiking studies.[12] Using high-precision techniques like Thermal Ionization Mass Spectrometry (TIMS), which can detect isotopic variations smaller than 10 ppm, the precise amount of tungsten leached into the drug formulation can be quantified.[22]
-
Metallodrug Development: In the development of tungsten-based therapeutic compounds, using ¹⁸²W allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without the complications of radioactivity.
Safety and Handling
Tungsten powder, including ¹⁸²W, may present a moderate fire hazard if allowed to accumulate and exposed to an ignition source.[23]
-
Handling: Handle ¹⁸²W powder in a well-ventilated area or under an inert atmosphere to prevent dust formation and inhalation.[24][25] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[24][25][26]
-
Storage: Store ¹⁸²W powder in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like halogens and strong oxidizing agents.[26]
-
CVD Safety: The precursor ¹⁸²WF₆ is toxic and corrosive. The byproduct, hydrogen fluoride (B91410) (HF), is extremely corrosive and toxic. CVD systems must be housed in a ventilated enclosure with appropriate exhaust scrubbing and safety monitoring.
-
Disposal: Dispose of waste material in accordance with all federal, state, and local regulations.[23]
References
- 1. Tungsten 182 Metal Isotope | EVISA's Materials Database [speciation.net]
- 2. buyisotope.com [buyisotope.com]
- 3. korvustech.com [korvustech.com]
- 4. angstromengineering.com [angstromengineering.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate tungsten? | Enabling Technology for a Better World [lesker.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 12. Chemical Vapor Deposition - Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]
- 13. Numerical Study of Tungsten Growth in a Chemical Vapor Deposition Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. knmf.kit.edu [knmf.kit.edu]
- 15. openaccesspub.org [openaccesspub.org]
- 16. measurlabs.com [measurlabs.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. sagacitykcw.in [sagacitykcw.in]
- 19. osti.gov [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tribological, biocompatibility, and antibiofilm properties of tungsten–germanium coating using magnetron sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. westliberty.edu [westliberty.edu]
- 24. buyisotope.com [buyisotope.com]
- 25. i.b5z.net [i.b5z.net]
- 26. nj.gov [nj.gov]
Application Notes and Protocols for the Determination of Tungsten-182 by Neutron Activation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique capable of determining the elemental composition of a wide variety of materials.[1] This document provides detailed application notes and protocols for the determination of Tungsten-182 (¹⁸²W) concentration in various samples. It is important to note that direct measurement of the stable ¹⁸²W isotope via traditional NAA is not feasible as the technique relies on the detection of gamma rays emitted from radioactive isotopes produced during neutron irradiation.
Therefore, the standard and most practical approach is to determine the total elemental concentration of tungsten by NAA and then calculate the concentration of ¹⁸²W based on its known natural isotopic abundance. The most common and sensitive NAA method for tungsten relies on the neutron capture reaction of Tungsten-186 (¹⁸⁶W) to produce the radioactive isotope Tungsten-187 (¹⁸⁷W).
This document will focus on the detailed methodology for total tungsten determination via the ¹⁸⁶W(n,γ)¹⁸⁷W reaction and the subsequent calculation for ¹⁸²W.
Principle of the Method
The fundamental principle of Neutron Activation Analysis involves bombarding a sample with neutrons, typically from a nuclear reactor. This process induces nuclear reactions in the constituent elements of the sample, leading to the formation of radioactive isotopes.[2] These newly formed radioisotopes then decay, emitting characteristic gamma rays. The energy of these gamma rays is unique to each element, allowing for qualitative identification, while the intensity of the gamma-ray emission is proportional to the concentration of the element in the sample, enabling quantitative analysis.
For the determination of tungsten, the following nuclear reaction is predominantly utilized:
¹⁸⁶W (n, γ) ¹⁸⁷W
The stable isotope ¹⁸⁶W, with a natural abundance of 28.43%, captures a thermal neutron (n) and is converted into the radioactive isotope ¹⁸⁷W, emitting prompt gamma rays (γ). The ¹⁸⁷W isotope then undergoes beta decay with a half-life of 23.9 hours, emitting characteristic gamma rays that are measured for quantification.
The concentration of total tungsten is determined by comparing the activity of ¹⁸⁷W in the sample to that of a certified tungsten standard irradiated and measured under identical conditions. The concentration of ¹⁸²W is then calculated using its natural isotopic abundance of 26.50%.
Instrumentation
A typical NAA setup for tungsten determination includes:
-
Neutron Source: A nuclear research reactor with a high thermal neutron flux is required for optimal sensitivity.
-
Sample Handling System: This may include a pneumatic transfer system ("rabbit" system) for the rapid transfer of samples to and from the reactor core, especially for short-lived isotopes.
-
Gamma-Ray Spectrometry System:
-
Detector: A high-purity germanium (HPGe) detector is the standard for its excellent energy resolution, which is crucial for resolving complex gamma-ray spectra and minimizing interferences.
-
Multichannel Analyzer (MCA): An electronic device that sorts and stores the pulses from the detector according to their energy, generating a gamma-ray spectrum.
-
Shielding: Lead or other high-density material is used to shield the detector from background radiation.
-
-
Data Acquisition and Analysis Software: Specialized software is used to control the MCA, acquire the spectra, and perform qualitative and quantitative analysis of the gamma-ray peaks.
Experimental Protocol
The following protocol outlines the steps for the determination of total tungsten in a sample, from which the ¹⁸²W concentration can be derived.
Sample Preparation
Proper sample preparation is critical to ensure accurate and representative results. The specific procedure will vary depending on the sample matrix.
-
Solid Samples (e.g., Biological Tissues, Geological Materials):
-
Obtain a representative sample of approximately 100-500 mg. For geological samples, grinding in an agate mortar may be necessary to ensure homogeneity.[3] For biological tissues, freeze-drying can be employed to remove water content.[4]
-
Accurately weigh the sample into a clean, high-purity polyethylene (B3416737) or quartz vial. The choice of vial material depends on the irradiation conditions, with quartz being more suitable for high neutron fluxes and long irradiation times.
-
Seal the vial. For powdered samples, ensure the material is tightly packed to minimize geometric variations during irradiation and counting.
-
Prepare a standard by weighing a known amount of a certified tungsten standard solution onto a filter paper or a suitable substrate and enclosing it in an identical vial.
-
-
Liquid Samples (e.g., Water):
-
For samples with very low tungsten concentrations, a pre-concentration step may be necessary. One common method is the adsorption of tungsten onto activated charcoal after complexation with ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC).[5][6]
-
Alternatively, an accurately measured volume of the liquid sample can be pipetted into a vial and evaporated to dryness under a clean hood before sealing.
-
Prepare a standard by pipetting a known volume of a certified tungsten standard solution into an identical vial and treating it in the same manner as the sample.
-
Irradiation
-
Place the sample and standard vials in an irradiation container. It is crucial to ensure that the sample and standard are irradiated in positions with a similar neutron flux. This can be achieved by placing them close together or by using a rotating irradiation facility.
-
Irradiate the samples and standards in a nuclear reactor. Typical irradiation parameters for tungsten determination are:
-
Thermal Neutron Flux: 10¹² to 10¹⁴ n/cm²·s
-
Irradiation Time: 1 to 5 hours. The duration can be adjusted based on the expected tungsten concentration and the sensitivity required.
-
Cooling
-
After irradiation, the samples are highly radioactive. Handle them with appropriate safety precautions in a hot cell or a shielded glove box.
-
Allow the samples to "cool" for a period of 20 to 30 hours.[5][6] This cooling period allows for the decay of short-lived interfering radionuclides, which reduces the overall background in the gamma-ray spectrum and improves the signal-to-noise ratio for the ¹⁸⁷W peaks.
Gamma-Ray Spectroscopy
-
Position the irradiated sample vial at a reproducible distance from the HPGe detector. The counting geometry must be identical for both the sample and the standard to ensure accurate comparison.
-
Acquire the gamma-ray spectrum for a sufficient counting time to obtain good statistical precision for the ¹⁸⁷W peaks. Counting times can range from 30 minutes to several hours.
-
The primary gamma-ray energies of interest for the quantification of ¹⁸⁷W are:
-
479.5 keV
-
685.7 keV
-
-
After measuring the sample, measure the gamma-ray spectrum of the tungsten standard under the exact same conditions.
Data Analysis
-
Peak Area Determination: Using the gamma-ray spectroscopy software, determine the net peak area of the characteristic ¹⁸⁷W gamma-ray peaks (479.5 keV and 685.7 keV) in both the sample and standard spectra. The software will perform a background subtraction to calculate the net area.
-
Calculation of Total Tungsten Concentration: The concentration of total tungsten (W_total) in the sample is calculated using the following formula:
Where:
-
A_sample = Net peak area of the ¹⁸⁷W peak in the sample
-
C_sample = Mass of the sample (in grams)
-
A_std = Net peak area of the ¹⁸⁷W peak in the standard
-
C_std = Mass of tungsten in the standard (in µg)
-
W_std = Concentration of the standard
-
-
Calculation of this compound Concentration: The concentration of ¹⁸²W is then calculated from the total tungsten concentration using the natural isotopic abundance of ¹⁸²W (26.50%):
Potential Interferences and Corrections
Spectral interferences can arise from other radionuclides present in the sample that emit gamma rays with energies close to those of ¹⁸⁷W. Potential interferences include:
-
Uranium Fission Products: The fission of uranium present in the sample can produce a complex gamma-ray spectrum. However, the characteristic peaks of ¹⁸⁷W are generally well-resolved. A proper cooling time helps to reduce the contribution from short-lived fission products.
-
Tantalum-182 (¹⁸²Ta): Tantalum, often found in association with tungsten, can be activated to form ¹⁸²Ta, which has a complex gamma-ray spectrum. While there are no direct overlaps with the primary ¹⁸⁷W peaks, high concentrations of tantalum can contribute to the overall background continuum.
Correction methods for interferences include:
-
Peak Fitting Software: Modern gamma spectroscopy software can deconvolve overlapping peaks, provided the energy resolution of the detector is sufficient.
-
Selection of Interference-Free Peaks: If a primary peak suffers from interference, another characteristic gamma-ray peak of the nuclide of interest can be used for quantification.
-
Radiochemical Separation: In cases of severe interference, radiochemical separation of tungsten from the interfering elements can be performed after irradiation and before counting. This is known as Radiochemical Neutron Activation Analysis (RNAA).
Quantitative Data
The following table summarizes key quantitative data relevant to the NAA of tungsten.
| Parameter | Value | Reference |
| Target Isotope | ¹⁸⁶W | |
| Natural Abundance of ¹⁸⁶W | 28.43% | |
| Thermal Neutron Capture Cross-Section (σ) of ¹⁸⁶W | 38 ± 2 barns | |
| Product Isotope | ¹⁸⁷W | |
| Half-life of ¹⁸⁷W | 23.9 hours | [5][6] |
| Principal Gamma-Ray Energies of ¹⁸⁷W | 479.5 keV, 685.7 keV | [5][6] |
| Isotope of Interest | ¹⁸²W | |
| Natural Abundance of ¹⁸²W | 26.50% | |
| Analytical Performance | ||
| Detection Limit in Biological Samples | ~0.005 µg/g | [6] |
| Detection Limit in Seawater (with pre-concentration) | 0.05 µg/L | [5][6] |
| Detection Limit in Air Particulates | 0.20 ± 0.09 µg/m³ | [6] |
Comparison with Other Methods
While NAA is a powerful technique for tungsten analysis, other methods such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are also commonly used.
| Feature | Neutron Activation Analysis (NAA) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Nuclear reaction and radioactive decay | Ionization in plasma and mass-to-charge ratio separation |
| Sample Preparation | Minimal, often non-destructive | Requires sample digestion/dissolution |
| Sensitivity | Very high (ppb to ppt) | Very high (ppb to ppt) |
| Matrix Effects | Generally low | Can be significant, requires careful matrix matching or correction |
| Interferences | Spectral (gamma-ray) interferences | Isobaric and polyatomic interferences |
| Instrumentation | Requires a nuclear reactor | Benchtop instrument |
| Cost | High initial investment and operational costs | Lower initial and operational costs compared to NAA |
| Throughput | Lower, due to irradiation and cooling times | Higher |
ICP-MS offers the advantage of directly measuring the isotopic composition of tungsten, including ¹⁸²W, which is not directly possible with traditional NAA. However, NAA's non-destructive nature and relative freedom from matrix effects make it a valuable complementary or reference technique.[1]
Diagrams
Caption: Experimental workflow for Tungsten determination via NAA.
Caption: Nuclear reaction and decay scheme for NAA of Tungsten.
References
- 1. NAA Technical Overview [archaeometry.missouri.edu]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. Frequently Asked Questions [archaeometry.missouri.edu]
- 4. Table 7-1, Analytical Methods for Determining Tungsten in Biological Materials - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Tungsten Concentration Measurement by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of elemental concentrations. This method is particularly valuable for determining the concentration of tungsten (W) in a variety of matrices, including biological samples and pharmaceutical products. IDMS is considered a primary ratio method of measurement, offering high accuracy as potential sources of bias can be well-controlled.[1] The technique involves the addition of a known amount of an isotopically enriched standard (a "spike") to a sample.[2] After allowing the spike to equilibrate with the naturally occurring tungsten in the sample, the altered isotopic ratios are measured by mass spectrometry. Because the measurement relies on isotope ratios rather than signal intensities, it is less susceptible to matrix effects and instrumental drift, leading to highly reliable results.
This document provides detailed application notes and protocols for the determination of tungsten concentration using IDMS, aimed at researchers, scientists, and professionals in drug development.
Principle of Isotope Dilution
The fundamental principle of IDMS lies in altering the natural isotopic composition of the element of interest in a sample by adding a known quantity of an isotopically enriched spike. The concentration of the element in the original sample can then be calculated from the measured isotope ratio of the mixture.
The concentration of tungsten in a sample can be determined using the following general equation:
Csample = (Cspike * Wspike / Wsample) * [(Rspike - Rmixture) / (Rmixture - Rsample)] * [(Asample) / (Aspike)]
Where:
-
Csample is the concentration of tungsten in the sample.
-
Cspike is the concentration of the enriched tungsten spike.
-
Wsample is the weight of the sample.
-
Wspike is the weight of the spike solution added.
-
Rsample is the natural isotope ratio of tungsten in the sample.
-
Rspike is the isotope ratio of the enriched tungsten spike.
-
Rmixture is the measured isotope ratio of the sample and spike mixture.
-
Asample is the atomic weight of natural tungsten.
-
Aspike is the atomic weight of the enriched tungsten spike.
Instrumentation and Materials
-
Mass Spectrometer: A multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) is recommended for high-precision isotope ratio measurements.
-
Sample Introduction System: A standard sample introduction system with a nebulizer and spray chamber is typically used. For samples with high total dissolved solids, a high-matrix introduction system may be necessary.
-
Digestion System: A closed-vessel microwave digestion system is recommended for efficient and clean sample decomposition.
-
Chromatography System: Anion exchange chromatography is commonly used for the chemical separation of tungsten from the sample matrix to avoid isobaric interferences.
-
Enriched Tungsten Isotopic Spike: An isotopically enriched tungsten standard is required. For example, a spike enriched in 183W is commonly used. These can be obtained from suppliers such as the National Isotope Development Center (NIDC).[3]
-
Tungsten Standard Solution: A certified reference material (CRM) for tungsten with a known concentration and natural isotopic composition is essential for method validation and quality control. NIST SRM 3163 is a widely used standard.[4][5]
-
High-Purity Reagents: High-purity acids (e.g., nitric acid, hydrofluoric acid, hydrochloric acid) and water are crucial to minimize blank levels.
Data Presentation: Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to tungsten isotope dilution analysis.
Table 1: Natural Isotopic Composition of Tungsten
| Isotope | Relative Atomic Mass | Isotopic Composition (Mole Fraction) |
| 180W | 179.946704 | 0.0012 |
| 182W | 181.948204 | 0.2650 |
| 183W | 182.950223 | 0.1431 |
| 184W | 183.950931 | 0.3064 |
| 186W | 185.954364 | 0.2843 |
Source: Physical Measurement Laboratory, NIST[6]
Table 2: Example Isotopic Composition of a 183W Enriched Spike
| Isotope | Isotopic Enrichment (Atom %) |
| 180W | < 0.1 |
| 182W | 1.0 - 5.0 |
| 183W | 73 - 87 |
| 184W | 5.0 - 15.0 |
| 186W | < 2.0 |
Note: Isotopic compositions of enriched spikes vary by production batch. The certificate of analysis for the specific spike being used must be consulted for accurate values.Source: National Isotope Development Center[3]
Table 3: Certified Value of NIST SRM 3163 Tungsten Standard Solution
| Parameter | Certified Value |
| Tungsten Concentration | 9.991 mg/g ± 0.018 mg/g |
| Matrix | ~7% Nitric Acid, ~4% Hydrofluoric Acid |
Source: NIST Certificate of Analysis for SRM 3163[4]
Experimental Protocols
The following protocols provide a general framework for the determination of tungsten concentration in biological and pharmaceutical samples. Optimization may be required based on the specific sample matrix and expected tungsten concentration.
Protocol 1: Sample Preparation and Digestion
This protocol is suitable for the digestion of biological tissues, protein solutions, and pharmaceutical formulations.
-
Sample Weighing: Accurately weigh an appropriate amount of the homogenized sample into a clean microwave digestion vessel. The sample size should be chosen based on the expected tungsten concentration to ensure the final measured solution falls within the optimal range for the mass spectrometer.
-
Spike Addition: Add a precisely weighed aliquot of the enriched tungsten isotopic spike solution to the digestion vessel. The amount of spike added should be calculated to yield a mixed isotope ratio that is significantly different from both the natural and spike ratios to minimize measurement uncertainty.
-
Acid Digestion:
-
For biological samples and protein solutions, add a mixture of high-purity nitric acid and hydrogen peroxide to the vessel. A common ratio is 5:1 (v/v).
-
For pharmaceutical samples that may contain organic matrices, a mixture of nitric acid and hydrochloric acid (aqua regia) may be more effective.[7] For samples with siliceous matrices, the addition of hydrofluoric acid is necessary.
-
-
Microwave Digestion Program: Place the sealed vessels in the microwave digestion system and run a suitable program. A typical program involves a ramp to a high temperature (e.g., 180-200 °C) and pressure, followed by a hold period to ensure complete digestion.
-
Dilution: After cooling, carefully open the digestion vessels and dilute the digested sample solution with high-purity water to a known volume. This solution is now ready for chemical separation.
Protocol 2: Chemical Separation of Tungsten
This protocol describes the separation of tungsten from the sample matrix using anion exchange chromatography to eliminate potential isobaric interferences (e.g., from hafnium and osmium) and matrix effects.
-
Column Preparation: Prepare an anion exchange column (e.g., using AG1-X8 resin). Pre-condition the column by washing it with high-purity water, followed by the acid matrix of the sample.
-
Sample Loading: Load the diluted sample digest onto the pre-conditioned column.
-
Matrix Elution: Wash the column with a series of acid mixtures to elute matrix elements while retaining tungsten. The specific acid concentrations and volumes will depend on the sample matrix and the resin used. For example, a mixture of HCl and HF can be used to elute many interfering elements.
-
Tungsten Elution: Elute the purified tungsten fraction from the column using a different acid mixture. For instance, a higher concentration of nitric acid or a different combination of acids can be used to strip the tungsten from the resin.
-
Evaporation and Reconstitution: Evaporate the collected tungsten fraction to dryness under controlled conditions (e.g., using a hotplate in a clean hood). Reconstitute the residue in a dilute acid solution (e.g., 2% nitric acid) to a known volume for mass spectrometric analysis.
Protocol 3: Mass Spectrometric Analysis
This protocol outlines the measurement of tungsten isotope ratios using a MC-ICP-MS.
-
Instrument Tuning: Tune the MC-ICP-MS to achieve optimal sensitivity, stability, and mass resolution for tungsten isotopes.
-
Blank Measurement: Analyze a procedural blank (a sample that has gone through the entire preparation and separation process without the addition of the sample) to assess any tungsten contamination from reagents and the environment.
-
Standard Measurements:
-
Analyze the natural tungsten standard solution (e.g., NIST SRM 3163) to determine the natural isotopic ratios and to verify instrument performance.
-
Analyze the enriched tungsten spike solution to determine its precise isotopic composition.
-
-
Sample Measurement: Analyze the purified sample-spike mixture. Measure the intensities of the tungsten isotopes of interest (e.g., 183W and 184W, or another suitable pair).
-
Data Acquisition: Acquire data for a sufficient period to achieve the desired measurement precision. Multiple measurements of each sample are recommended.
-
Mass Bias Correction: Correct the measured isotope ratios for instrumental mass bias. This can be done using an external standard with a known isotopic composition or by using a double-spike technique.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Tungsten IDMS
Caption: Workflow for Tungsten Concentration Measurement by IDMS.
Diagram 2: Logical Relationship of IDMS Components
Caption: Relationship of parameters in the IDMS calculation.
Applications in Drug Development
The determination of tungsten concentration is critical in several areas of drug development:
-
Leachable and Extractable Studies: Tungsten residues from the manufacturing of glass syringes can leach into protein-based drug products, potentially causing protein aggregation and affecting product stability and efficacy.[8] IDMS provides a highly accurate method for quantifying leachable tungsten at trace levels.
-
Impurity Profiling: Raw materials and intermediates used in drug manufacturing can contain trace metal impurities, including tungsten. IDMS can be used to accurately quantify these impurities to ensure they are within regulatory limits.
-
Biomarker Quantification: In some research applications, tungsten-containing compounds may be used as tracers or probes. IDMS can be employed for the precise quantification of these compounds in biological matrices.
-
Validation of Analytical Methods: Due to its high accuracy, IDMS is an ideal reference method for validating other, more routine analytical techniques for tungsten analysis, such as standard ICP-MS or ICP-AES.[9]
Conclusion
Isotope Dilution Mass Spectrometry is a robust and highly accurate technique for the determination of tungsten concentration. Its reliance on isotope ratios minimizes matrix effects and instrumental drift, making it particularly suitable for complex samples encountered in biological and pharmaceutical research. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical method in their laboratories.
References
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Tungsten | NIDC: National Isotope Development Center [isotopes.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Atomic Weights and Isotopic Compositions for Tungsten [physics.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an inductively coupled plasma mass spectrometry method for quantification of extracted tungsten from glass prefilled syringes used as a primary packaging for pharmaceutical and therapeutic protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tungsten in bulk drug substance and intermediates by ICP-AES and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hafnium-Tungsten Isochron Dating
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Hafnium-Tungsten (Hf-W) isochron dating methodology, including the fundamental principles, experimental protocols for sample preparation, chemical separation, and mass spectrometric analysis, as well as data presentation and interpretation.
Introduction to Hafnium-Tungsten Isochron Dating
The Hafnium-Tungsten (Hf-W) radiometric dating system is a powerful tool for dating events in the early Solar System, particularly the formation and differentiation of planetary bodies.[1] This method utilizes the decay of the extinct radionuclide ¹⁸²Hf to the stable isotope ¹⁸²W. The half-life of ¹⁸²Hf is approximately 8.9 million years, making it ideal for dating events that occurred within the first ~50-60 million years of Solar System history.[1][2]
The key to the Hf-W dating system lies in the different geochemical behaviors of hafnium and tungsten. Hafnium is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation. In contrast, tungsten is a moderately siderophile element, causing it to be largely sequestered into the metallic core.[1] This fractionation of the parent (Hf) and daughter (W) elements during core formation allows for the precise dating of this critical planetary evolution stage.
The ¹⁸²Hf-¹⁸²W Decay System
The dating method is based on the following beta decay:
¹⁸²Hf → ¹⁸²W + 2β⁻
The change in the abundance of ¹⁸²W in a sample is directly proportional to the amount of ¹⁸²Hf that has decayed over time. By measuring the isotopic composition of tungsten and the Hf/W ratio in different mineral or whole-rock fractions of a sample, an isochron can be constructed. The slope of this isochron is proportional to the initial ¹⁸²Hf/¹⁸⁰Hf ratio, which can then be used to calculate the age of the sample relative to the formation of the Solar System.
Quantitative Data Summary
The following tables summarize key quantitative data used in Hf-W isochron dating.
Table 1: Decay System Parameters
| Parameter | Value | Reference |
| ¹⁸²Hf Half-life (t½) | 8.9 ± 0.1 million years | [1] |
| Decay Constant (λ) of ¹⁸²Hf | 7.78 x 10⁻⁸ yr⁻¹ | Calculated |
Table 2: Standard Isotopic Ratios for Tungsten
| Isotope Ratio | Accepted Value | Reference |
| ¹⁸⁶W/¹⁸⁴W | 0.92767 | [3] |
| ¹⁸³W/¹⁸⁴W of Alfa Aesar standard | 0.467052 ± 0.000006 | [3] |
| ¹⁸²W/¹⁸⁴W of Alfa Aesar standard | 0.864696 ± 0.000009 | [3] |
| ε¹⁸²W of Chondritic Meteorites | -1.9 ± 0.1 (relative to Earth) | [1] |
| Initial Solar System ε¹⁸²W | -3.45 ± 0.25 | [1] |
Experimental Protocols
The following sections detail the key experimental procedures for Hf-W isochron dating.
-
Sample Selection and Crushing: Select a representative sample of the meteorite or rock. For meteorites, separate the metal and silicate fractions. Crush the sample to a fine powder using a clean agate mortar and pestle.
-
Digestion:
-
Silicate Fractions: Weigh an appropriate amount of the powdered sample (typically 0.1-0.5 g) into a clean Savillex® PFA vial. Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (e.g., in a 2:1 ratio). Seal the vial and place it on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is achieved.
-
Metal Fractions: For metal-rich samples, digestion is typically carried out in a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).[4]
-
-
Spiking (for Isotope Dilution): For the determination of Hf and W concentrations by isotope dilution, a precisely calibrated mixed ¹⁸⁰Hf-¹⁸³W spike is added to a separate aliquot of the sample powder before digestion.
The separation of Hf and W from the sample matrix and from each other is critical for accurate isotopic analysis. This is typically achieved using anion exchange chromatography.
-
Column Preparation: Prepare an anion exchange column using a resin such as AG1-X8. The column should be thoroughly cleaned and conditioned with appropriate acids.
-
Sample Loading: After digestion, evaporate the acid mixture and redissolve the sample in a solution suitable for loading onto the column (e.g., a mixture of HCl and HF).
-
Elution of Matrix Elements: Elute the majority of the matrix elements using a specific acid mixture (e.g., a combination of HCl and HF at varying concentrations).
-
Elution of Hafnium: Elute the Hafnium fraction using a specific acid mixture (e.g., 9 M HCl - 0.01 M HF).[3]
-
Elution of Tungsten: Subsequently, elute the Tungsten fraction using a different acid mixture (e.g., 7 M HCl - 1 M HF).[3] The purity of the Hf and W fractions should be checked to ensure the absence of isobaric interferences.
The isotopic compositions of Hf and W are measured using either Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).
4.3.1. Tungsten Isotopic Analysis by MC-ICP-MS
-
Instrument Tuning: Tune the MC-ICP-MS for optimal sensitivity and stability using a tungsten standard solution.
-
Sample Introduction: Introduce the purified tungsten fraction into the plasma.
-
Data Acquisition: Measure the ion beams of the tungsten isotopes simultaneously using the Faraday collectors. The typical isotopes measured are ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W.
-
Mass Bias Correction: Correct for instrumental mass bias by normalizing the measured isotope ratios to a stable isotope ratio with a known value (e.g., ¹⁸⁶W/¹⁸⁴W = 0.92767).[3]
-
Data Reporting: Tungsten isotopic data are often reported in epsilon units (ε¹⁸²W), which represents the deviation in parts per 10,000 of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[1]
4.3.2. Tungsten Isotopic Analysis by TIMS
-
Filament Loading: Load the purified tungsten sample onto a rhenium (Re) filament. To enhance ionization, an activator solution (e.g., containing La and Gd) may be added.[5][6]
-
Analysis: The filament is heated in the mass spectrometer's source, causing ionization of the tungsten atoms. The ions are then accelerated and separated by mass.
-
Data Acquisition: Measure the ion beams of the tungsten isotopes.
-
Precision: TIMS can achieve very high precision, with external reproducibility of ¹⁸²W/¹⁸⁴W better than 5 ppm.
Data Interpretation: The Isochron Diagram
// Nodes for the axes origin [pos="0,0!"]; x_axis [pos="7,0!"]; y_axis [pos="0,5!"];
// Axis labels xlabel [label="¹⁸⁰Hf / ¹⁸⁴W", pos="3.5,-0.5!", shape=none, fontcolor="#202124"]; ylabel [label="¹⁸²W / ¹⁸⁴W", pos="-1,2.5!", shape=none, fontcolor="#202124", angle=90];
// Data points p1 [pos="1,1.5!", shape=circle, style=filled, fillcolor="#4285F4", label=""]; p2 [pos="2.5,2.5!", shape=circle, style=filled, fillcolor="#4285F4", label=""]; p3 [pos="4,3.5!", shape=circle, style=filled, fillcolor="#4285F4", label=""]; p4 [pos="5.5,4.5!", shape=circle, style=filled, fillcolor="#4285F4", label=""];
// Isochron line origin -> p4 [arrowhead=none, color="#EA4335"];
// Annotations intercept [label="Initial (¹⁸²W / ¹⁸⁴W)₀", pos="1.5,0.8!", shape=none, fontcolor="#202124", fontsize=10]; slope [label="Slope ∝ (¹⁸²Hf / ¹⁸⁰Hf)₀", pos="4.5,2.5!", shape=none, fontcolor="#202124", fontsize=10, angle=30];
// Axes origin -> x_axis [arrowhead=normal, color="#202124"]; origin -> y_axis [arrowhead=normal, color="#202124"]; } dot Caption: A schematic of a Hafnium-Tungsten isochron diagram.
The fundamental equation for Hf-W isochron dating is:
(¹⁸²W/¹⁸⁴W)present = (¹⁸²W/¹⁸⁴W)initial + (¹⁸²Hf/¹⁸⁴W)present * (e^(λt) - 1)
For the extinct ¹⁸²Hf system, this simplifies to a linear equation when plotting different fractions of the same sample that have varying Hf/W ratios:
(¹⁸²W/¹⁸⁴W) = (¹⁸²W/¹⁸⁴W)₀ + (¹⁸⁰Hf/¹⁸⁴W) * (¹⁸²Hf/¹⁸⁰Hf)₀
A plot of ¹⁸²W/¹⁸⁴W versus ¹⁸⁰Hf/¹⁸⁴W for different cogenetic samples will yield a straight line (an isochron).
-
The y-intercept of the isochron gives the initial ¹⁸²W/¹⁸⁴W ratio of the sample at the time of its formation.
-
The slope of the isochron is equal to the initial ¹⁸²Hf/¹⁸⁰Hf ratio at the time of formation. This initial ratio can then be used to calculate the formation age of the sample relative to a known starting composition, such as that of the early Solar System.
Applications
The primary application of Hf-W isochron dating is to determine the timescales of:
-
Planetary Core Formation: By dating the segregation of metal and silicate in planetary bodies, the Hf-W system provides crucial constraints on the timing and duration of core formation in Earth, Mars, the Moon, and asteroids.[1][2]
-
Early Crustal Differentiation: The method can also be used to date early differentiation events within the silicate portions of planetary bodies.
-
Formation of Iron Meteorites: Hf-W dating is instrumental in determining the formation ages of iron meteorites, which are thought to be the remnants of the cores of early-formed planetesimals.[1]
Conclusion
The Hafnium-Tungsten isochron dating methodology is a high-precision chronometer for elucidating the sequence and timing of the earliest events in our Solar System's history. The successful application of this technique relies on meticulous sample preparation, high-efficiency chemical separation of hafnium and tungsten, and high-precision isotopic analysis by MC-ICP-MS or TIMS. The resulting data provide invaluable insights into the processes of planet formation and differentiation.
References
Application Notes and Protocols: Tungsten-182 in Kimberlite Petrogenesis
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The short-lived ¹⁸²Hf-¹⁸²W isotope system (t½ = 8.9 Myr) is a powerful tracer for early Earth differentiation processes, including core formation and silicate-metal segregation. Kimberlites, as the deepest-derived terrestrial magmas, offer a unique window into the Earth's deep mantle. The application of high-precision ¹⁸²W isotope measurements to kimberlites allows for the investigation of their mantle source regions, providing insights into the preservation of ancient mantle reservoirs, potential core-mantle interaction, and the long-term evolution of the Earth's interior.
Recent studies have revealed subtle yet significant variations in the ¹⁸²W/¹⁸⁴W ratio in kimberlites compared to the modern upper mantle. These variations, particularly negative µ¹⁸²W anomalies, suggest that some kimberlites may tap a mantle source that has remained isolated from the convecting mantle for billions of years. This has profound implications for our understanding of mantle dynamics and the origin of these enigmatic, diamond-bearing rocks.
Principle of the ¹⁸²Hf-¹⁸²W System in Kimberlite Petrogenesis
The ¹⁸²Hf-¹⁸²W system is based on the decay of lithophile ¹⁸²Hf to siderophile ¹⁸²W. During Earth's core formation, tungsten (W) preferentially partitioned into the metallic core, while hafnium (Hf) remained in the silicate (B1173343) mantle. This resulted in a high Hf/W ratio in the mantle and a low Hf/W ratio in the core. Consequently, the decay of ¹⁸²Hf to ¹⁸²W in the mantle led to a more radiogenic, or higher, ¹⁸²W/¹⁸⁴W ratio compared to the core and chondritic meteorites. The ¹⁸²W composition of a sample is typically reported in µ¹⁸²W units, which represents the parts-per-million deviation of the ¹⁸²W/¹⁸⁴W ratio from a terrestrial standard.
A key finding is that some "primitive" kimberlites, those with broadly chondritic initial ¹⁴³Nd/¹⁴⁴Nd and ¹⁷⁶Hf/¹⁷⁷Hf isotopic compositions, exhibit negative µ¹⁸²W values, averaging around -5.9 ± 3.6 ppm (2SD)[1][2]. This is significant because the modern upper mantle is considered to have a µ¹⁸²W value of approximately 0. The negative anomalies in these kimberlites suggest their derivation from one or more ancient mantle reservoirs that have remained isolated for a significant portion of Earth's history[1][3].
Possible explanations for these negative µ¹⁸²W anomalies in kimberlite sources include:
-
Core-Mantle Interaction: The transfer of low µ¹⁸²W material from the Earth's core to the mantle source of the kimberlites[2][4].
-
Early Silicate Fractionation: The formation of the kimberlite source reservoir through silicate fractionation processes in the early Earth, within the first 30-35 million years of solar system history[1][3].
-
Overabundance of Late-Accreted Materials: The kimberlite source may have incorporated a higher proportion of late-accreted meteoritic material, which has a negative µ¹⁸²W signature[2][5].
It is important to note that not all kimberlites show these negative anomalies. Some younger kimberlites have µ¹⁸²W values consistent with the modern upper mantle, which may indicate contamination of the ancient source by recycled crustal components[1][5].
Quantitative Data Summary
The following table summarizes the ¹⁸²W isotopic data for primitive kimberlites from various studies.
| Sample Type | Number of Samples (n) | Average µ¹⁸²W (ppm) | 2 Standard Deviations (2SD) (ppm) | Reference |
| Primitive Kimberlites | 13 | -5.9 | ± 3.6 | [1][2] |
| Primitive Kimberlites | 9 | -5.9 | not specified | [6] |
| Ilmenite Megacryst (PREM-1) | 1 | -5.4 | ± 3.9 | [3] |
| Premier Whole-Rock Kimberlite | 2 | -6.5 and -5.2 | ± 3.3 and ± 4.0 | [3] |
Experimental Protocols
High-precision measurement of ¹⁸²W isotopes is analytically challenging due to the low concentrations of tungsten in silicate rocks and potential isobaric interferences. The following protocols are a synthesis of methodologies described in the literature[6][7][8][9][10].
Sample Preparation and Digestion
-
Sample Selection and Crushing: Select fresh, unaltered kimberlite samples. Remove any weathered surfaces. Crush the samples to a fine powder (typically <200 mesh) using a tungsten carbide crusher or an agate mill to avoid tungsten contamination.
-
Digestion:
-
Accurately weigh approximately 100 mg of the powdered sample into a PFA vessel.
-
Add a concentrated mixture of nitric acid (HNO₃) and hydrofluoric acid (HF).
-
Seal the vessel and heat on a hotplate at approximately 150°C for at least 48 hours to ensure complete dissolution.
-
After cooling, uncap the vessel and evaporate the solution to dryness.
-
Perform repeated dry-downs with concentrated HNO₃ to eliminate fluorides.
-
Dissolve the final residue in a solution of 1 M HCl and 0.5 M HF to prepare it for column chemistry.
-
Tungsten Separation and Purification (Two-Column Chromatography)
A two-stage ion-exchange chromatography procedure is employed to separate tungsten from the rock matrix and interfering elements[7][9].
Column 1: Anion Exchange Chromatography (AG1-X8 resin)
-
Column Preparation: Prepare a column with AG1-X8 anion exchange resin.
-
Matrix Elution: Load the dissolved sample solution onto the column. Elute the matrix elements with a mixture of hydrofluoric and hydrochloric acids.
-
Tungsten Elution: Elute the tungsten fraction using a mixture of concentrated nitric and hydrofluoric acids.
Column 2: TEVA Resin Chromatography
-
Column Preparation: Prepare a smaller column with TEVA resin.
-
Further Purification: Load the tungsten fraction from the first column onto the TEVA resin column. This step is crucial for separating tungsten from remaining interfering elements, particularly zirconium and hafnium.
-
Final Tungsten Elution: Elute the purified tungsten fraction.
The entire procedure should yield a recovery of greater than 97% with a total procedural blank of less than 40 pg of tungsten[7][8][9].
Mass Spectrometry
High-precision tungsten isotope measurements are performed using either Negative Thermal Ionization Mass Spectrometry (NTIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)[10][11][12]. NTIMS is often preferred for its high precision.
Negative Thermal Ionization Mass Spectrometry (NTIMS)
-
Sample Loading: Load the purified tungsten fraction onto a previously degassed rhenium filament.
-
Analysis: Measure the tungsten isotopes as oxide ions (WO₃⁻) in static or multi-static mode. The use of 10¹³ Ω amplifiers can enhance precision for small signals[10].
-
Interference Correction: Monitor and correct for potential isobaric interferences from OsO₃⁻ and ReO₃⁻. The oxygen isotopic composition should be measured in-run to accurately correct for oxygen isotope contributions to the measured ion beams[8].
-
Mass Fractionation Correction: Correct for instrumental mass fractionation using the constant ¹⁸⁶W/¹⁸³W ratio of 1.9859[10].
-
Data Reporting: Report the ¹⁸²W/¹⁸⁴W ratio as a µ¹⁸²W value, which is the parts-per-million deviation from the bracketing measurements of a standard solution (e.g., Alfa Aesar W standard).
Long-term reproducibility of the ¹⁸²W/¹⁸⁴W ratio for a standard solution should be on the order of ±6 ppm (2 RSD) or better for tungsten amounts greater than 30 ng[7][8]. The internal precision for individual measurements can be as low as 2 ppm[10].
Visualizations
Logical Workflow for ¹⁸²W Application in Kimberlite Petrogenesis
Workflow for ¹⁸²W analysis in kimberlite petrogenesis.
Signaling Pathway of ¹⁸²W Anomalies in Kimberlites
Conceptual pathway for generating ¹⁸²W anomalies in kimberlites.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Tungsten-182 evidence for an ancient kimberlite source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. This compound evidence for an ancient kimberlite source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for high-precision tungsten isotope measurements on small-size samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) High Precision Tungsten Isotope Measurements by [research.amanote.com]
Application Notes and Protocols for Measuring (n, n'γ) Cross Sections for Tungsten-182
For Researchers, Scientists, and Nuclear Data Professionals
These application notes provide a detailed overview and experimental protocol for measuring the neutron inelastic scattering gamma-ray production cross sections for Tungsten-182 (¹⁸²W). This information is crucial for nuclear reactor physics, particularly for fusion reactor development where tungsten is a key structural material, and for the validation of nuclear reaction models.[1][2]
Introduction
Neutron inelastic scattering (n, n'γ) reactions are fundamental processes that influence the neutron energy spectrum and population in nuclear systems.[1][2] Accurate cross-section data for materials like tungsten are essential for the precise modeling and simulation of these systems.[1] Tungsten, with its high melting point and mechanical strength, is a primary candidate for plasma-facing components in fusion reactors.[1] The following protocols are based on experiments conducted at the GELINA neutron time-of-flight facility using the GRAPhEME experimental setup.[1][2][3]
Experimental Apparatus
The GRAPhEME (Germanium Array for Actinide Structure and Emission) setup is a sophisticated system designed for measuring (n, xnγ) reaction cross sections.[1][2]
| Component | Description |
| Neutron Source | The Geel Electron LINear Accelerator (GELINA) provides a pulsed, white neutron beam with energies ranging from sub-thermal to approximately 20 MeV.[1] |
| Neutron Flux Monitor | A fission chamber is placed upstream of the target to continuously measure the incoming neutron flux.[3][4] |
| Target | Measurements can be performed using either natural tungsten (natW) or, ideally, isotopically enriched ¹⁸²W samples to minimize interference from other isotopes.[1][5] |
| Gamma-ray Detectors | An array of High-Purity Germanium (HPGe) detectors are positioned around the target to detect the prompt γ-rays emitted from the (n, n'γ) reaction.[1][3][4] |
| Data Acquisition | A digital data acquisition system is used to record the signals from the HPGe detectors and the fission chamber in synchronization with the neutron beam pulses.[1] |
Experimental Workflow
The following diagram illustrates the major steps involved in the measurement of the ¹⁸²W(n, n'γ) cross section.
Caption: Workflow for ¹⁸²W(n, n'γ) cross section measurement.
Detailed Experimental Protocol
This protocol outlines the key steps for conducting the ¹⁸²W(n, n'γ) cross-section measurement.
4.1. Target Preparation
-
Obtain a high-purity, isotopically enriched ¹⁸²W metallic foil or powder sample. If using natural tungsten, be aware of the isotopic composition (¹⁸²W: 26.5%, ¹⁸³W: 14.3%, ¹⁸⁴W: 30.6%, ¹⁸⁶W: 28.4%).[1]
-
Encapsulate the sample if it is in powder form. The dimensions of the sample should be precisely measured for subsequent analysis.
4.2. Experimental Setup and Calibration
-
Position the GRAPhEME setup at a known distance from the GELINA neutron source (e.g., 30 meters).[1]
-
Place the ¹⁸²W target at the center of the HPGe detector array.
-
Position the fission chamber in the neutron beamline, upstream of the target.
-
Perform energy and efficiency calibrations of the HPGe detectors using standard radioactive sources (e.g., ¹⁵²Eu, ⁶⁰Co).
4.3. Data Acquisition
-
Operate the GELINA accelerator to produce a pulsed neutron beam with a broad energy spectrum.
-
Record the time-of-flight of neutrons, which is the time difference between the neutron pulse and the detection of a γ-ray in the HPGe detectors.
-
Simultaneously record the neutron flux data from the fission chamber.
-
Acquire data for a sufficient duration to achieve good statistical accuracy for the γ-ray peaks of interest.
4.4. Data Analysis
-
Neutron Energy Determination: Calculate the incident neutron energy for each detected event using the time-of-flight method.[1][2]
-
Gamma-ray Analysis:
-
Generate γ-ray energy spectra for different incident neutron energy bins.
-
Identify and fit the photopeaks corresponding to the de-excitation of ¹⁸²W nuclei. Key transitions include the 2⁺ → g.s. and 4⁺ → 2⁺ in the ground state band.[1][2]
-
Determine the net area of each photopeak, which is proportional to the number of detected γ-rays for that transition.
-
-
Corrections:
-
If a natural tungsten target is used, correct for contributions from interfering reactions, most notably the ¹⁸³W(n, 2nγ) reaction, which can produce γ-rays that contaminate the ¹⁸²W(n, n'γ) data. This correction can be performed using theoretical calculations from codes like TALYS.[1][2]
-
Apply corrections for detector efficiency, gamma-ray attenuation in the sample, and other experimental factors.
-
-
Cross-Section Calculation: The angle-integrated (n, n'γ) cross-section for a specific γ-ray transition is calculated based on the number of detected γ-rays, the measured neutron flux, the number of target nuclei, and the detector efficiency.[1][3] The differential cross-sections at various angles can be determined and then integrated.[3]
-
Uncertainty Analysis: Propagate all sources of uncertainty (statistical and systematic) using a method such as the Monte Carlo technique to determine the final uncertainty on the cross-section values.[1]
Data Presentation
The following tables summarize representative data for the ¹⁸²W(n, n'γ) cross section for the first excited state (2⁺) to the ground state transition. The data is compared with theoretical model calculations from TALYS, EMPIRE, and CoH3.
Table 1: ¹⁸²W(n, n'γ) Cross Section for the 2⁺ → g.s. Transition
| Incident Neutron Energy (MeV) | Experimental Cross Section (barns) | TALYS-1.73 (barns) | EMPIRE (barns) | CoH3 (barns) |
| ~0.5 | ~0.8 | ~0.75 | ~0.8 | ~0.75 |
| ~1.0 | ~1.2 | ~1.1 | ~1.2 | ~1.1 |
| ~2.0 | ~1.3 | ~1.25 | ~1.3 | ~1.2 |
| ~4.0 | ~1.0 | ~1.0 | ~1.0 | ~0.95 |
| ~6.0 | ~0.7 | ~0.7 | ~0.7 | ~0.65 |
Note: The values in this table are approximate, extracted from graphical representations in the cited literature, and are intended for illustrative purposes. For precise data, refer to the original publications and associated data libraries.[1][2][6]
Conclusion
The measurement of the ¹⁸²W(n, n'γ) cross section provides critical data for nuclear applications and for refining nuclear reaction models.[1][2][3] The experimental protocol described, utilizing the time-of-flight technique with a high-resolution gamma-ray spectrometer, is a robust method for obtaining high-quality cross-section data.[2][6] The experimental results for ¹⁸²W are generally in good agreement with predictions from major nuclear reaction codes.[1]
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental (n, n' gamma) cross sections for isotopes 182, 184 and 186W [recherche.data.gouv.fr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nd2007.edpsciences.org [nd2007.edpsciences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Geochemical Modeling of Tungsten-182 Distribution
I. Application Note: The ¹⁸²Hf-¹⁸²W Isotope System as a Tracer of Planetary Differentiation
The short-lived ¹⁸²Hf-¹⁸²W isotope system is a powerful tool in geochemistry for investigating the earliest processes of planetary formation and differentiation, occurring within the first ~70 million years of Solar System history.[1] The system's utility stems from the distinct geochemical behaviors of Hafnium (Hf) and Tungsten (W). Hf is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle during planetary differentiation. In contrast, W is a moderately siderophile ("iron-loving") element, causing it to be largely segregated into the metallic core.[2][3][4]
The now-extinct radionuclide ¹⁸²Hf decays to the stable ¹⁸²W with a half-life of approximately 8.9 million years.[5][6] Due to the partitioning behavior of Hf and W, the silicate mantle becomes enriched in Hf relative to W, while the core is enriched in W but depleted in Hf. This leads to the mantle developing a more radiogenic ¹⁸²W signature (an excess of ¹⁸²W) compared to the bulk Earth and the core.[1][7] Consequently, variations in the ¹⁸²W/¹⁸⁴W ratio, expressed as µ¹⁸²W (the parts-per-million deviation from a terrestrial standard), in geological samples provide critical insights into:
-
Timescales of planetary accretion and core formation. [4][8]
-
Early mantle differentiation and the preservation of primordial reservoirs. [9]
-
The history of late-accreted material (late veneer) to Earth. [3]
These application notes provide an overview of the analytical protocols required for high-precision ¹⁸²W isotope analysis and a summary of typical ¹⁸²W values found in various geological materials.
II. Quantitative Data Summary: ¹⁸²W Isotopic Compositions
The isotopic composition of Tungsten is reported as the µ¹⁸²W value, which represents the parts-per-million deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample from that of a terrestrial standard.
µ¹⁸²W = [ (¹⁸²W/¹⁸⁴W)ₛₐₘₚₗₑ / (¹⁸²W/¹⁸⁴W)ₛₜₐₙₐₐᵣₔ - 1 ] x 10⁶
The following tables summarize representative µ¹⁸²W data for various geological samples, illustrating the typical ranges observed.
Table 1: µ¹⁸²W Values in Archean and Modern Mantle-Derived Rocks
| Sample Type / Location | Age | Average µ¹⁸²W (ppm) | Reference |
| Archean Rocks | |||
| Itsaq Gneiss Complex, Greenland | ~3.8 Ga | ~ +13 | [11][12] |
| Kostomuksha Komatiites, Russia | ~2.8 Ga | positive excess | [9] |
| Temagami BIF (Si-rich), Canada | ~2.7 Ga | +7.9 | [13] |
| Temagami BIF (Fe-rich), Canada | ~2.7 Ga | +5.3 | [13] |
| Mt. Ada Basalts, Pilbara Craton | ~3.475 Ga | +13.1 to +15.3 | [2][3] |
| Modern Rocks | |||
| Ocean Island Basalts (OIBs) | Modern | -20 to +5 | [3] |
| Réunion Island Hotspot | Modern | -8.9 to -20.2 | [14] |
| Kerguelen Archipelago Hotspot | Modern | -8.4 to -11.9 | [14] |
| Kimberlites (Global Suite) | Variable | ~ -6 | [1] |
| Bulk Silicate Earth (BSE) | Modern | 0 (by definition) | [13] |
| Earth's Core (modeled) | - | ~ -220 | [1] |
III. Experimental Protocols
High-precision analysis of ¹⁸²W requires meticulous sample preparation to separate Tungsten from the sample matrix and highly sensitive mass spectrometry techniques.
A. Sample Preparation and Tungsten Separation
This protocol is a composite of established methods for separating W from silicate rock samples for isotopic analysis.[13][15]
-
Sample Digestion:
-
Weigh approximately 1-6 grams of powdered whole-rock sample.
-
Transfer the powder to a clean Savillex® PFA beaker.
-
Add a known amount of a ¹⁸⁰W-¹⁸³W double-spike solution to allow for correction of instrumental mass fractionation.[16]
-
Digest the sample using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids. Heat on a hotplate at ~120°C for several days until complete dissolution is achieved.
-
Evaporate the acid mixture and perform subsequent dry-downs with concentrated HNO₃ to break down any remaining fluorides.
-
Dissolve the final residue in an appropriate acid mixture (e.g., 6M HCl - 1M HF) in preparation for chromatography.
-
-
Multi-Stage Ion-Exchange Chromatography: A multi-column approach is necessary to achieve the high purity of W required for analysis.[13][15]
-
Stage 1: Anion Exchange (AG 1-X8 resin):
-
Condition an anion exchange column (e.g., AG 1-X8 resin) with the appropriate acid.
-
Load the dissolved sample onto the column.
-
Elute the bulk matrix elements with a series of acid washes (e.g., HCl-HF mixtures).
-
Collect the fraction containing high field strength elements (HFSE), including Ti, Zr, Hf, and W. This step separates W from the majority of matrix elements.[15]
-
-
Stage 2: Cation Exchange (AG 50W-X8 resin):
-
Further purify the collected HFSE fraction using a cation exchange column to remove any remaining cationic matrix elements.[13]
-
-
Stage 3: Extraction Chromatography (TEVA and TODGA resin):
-
Stage 4: Organic Compound Removal:
-
Pass the final W eluate through a column with Eichrom prefilter® material to remove any organic compounds leached from the resins.[13]
-
Treat the final purified W fraction with concentrated HNO₃ and 30% H₂O₂ and gently heat to destroy any residual organics.
-
-
B. Mass Spectrometric Analysis
Two primary methods are used for high-precision Tungsten isotope analysis: Negative Thermal Ionization Mass Spectrometry (N-TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Protocol 1: Negative Thermal Ionization Mass Spectrometry (N-TIMS)
N-TIMS is a common technique for achieving high precision on very small sample sizes.[15][17]
-
Filament Preparation: Use single Rhenium (Re) filaments, outgassed at high current (>4.5 A) for at least 48 hours prior to use.[17]
-
Sample Loading:
-
Load the purified W sample (typically 0.3-1.25 µg) onto the Re filament in an HCl matrix.[17]
-
Briefly heat the filament to a dull red glow.
-
Add an ionization enhancer solution to the sample. A common activator contains Lanthanum (La) and Gadolinium (Gd) (e.g., 1 µL containing 20 µg La and 5 µg Gd).[15][17]
-
-
Mass Spectrometry:
-
Analyze the sample on a thermal ionization mass spectrometer (e.g., Thermo Scientific™ Triton™ XT) in negative ion mode, measuring WO₃⁻ ions.[15][17]
-
Employ a multi-static analytical protocol, measuring all relevant tungsten isotope masses (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).
-
Use amplifiers with 10¹¹ ohm or 10¹³ ohm resistors for high sensitivity.[15][17]
-
Correct for instrumental mass fractionation using the stable ¹⁸⁶W/¹⁸⁴W ratio (assuming a constant value of 0.927670) or, more accurately, using the previously added ¹⁸⁰W-¹⁸³W double-spike.[16][18]
-
Run analyses for several hours (e.g., ~11 hours with ~560 measurement cycles) to achieve the highest internal precision.[17][18]
-
Protocol 2: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is another high-precision technique widely used for W isotope analysis.[13][19]
-
Sample Introduction: Introduce the purified W sample solution into the plasma source using a sample introduction system such as an Aridus II or Apex Omega, at a low uptake rate (e.g., ~60 µl/min).[13]
-
Mass Spectrometry:
-
Analyze the sample on a MC-ICP-MS instrument (e.g., Thermo Fisher® Neptune Plus).
-
Measure the ion beams for ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W simultaneously in Faraday cups equipped with 10¹¹ ohm amplifiers.[13]
-
Correct for instrumental mass bias using the ¹⁸⁰W-¹⁸³W double-spike added at the beginning of the chemical procedure.[16]
-
Potential analytical issues related to mass-independent fractionation on ¹⁸³W must be monitored and corrected for, often by ensuring complete removal of organic compounds during the chemical separation phase.[13]
-
Bracket sample measurements with analyses of a known W standard solution (e.g., Alfa Aesar W standard) to monitor instrument performance and ensure data quality.[13]
-
IV. Visualizations: Workflows and Conceptual Models
Caption: Conceptual model of ¹⁸²W generation and distribution during Earth's differentiation.
Caption: General analytical workflow for high-precision ¹⁸²W isotope analysis of geological samples.
References
- 1. Tungsten-182 evidence for an ancient kimberlite source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 3. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 4. Tungsten Isotopes in Planets | Annual Reviews [annualreviews.org]
- 5. oca.eu [oca.eu]
- 6. mdpi.com [mdpi.com]
- 7. nhm.uio.no [nhm.uio.no]
- 8. researchgate.net [researchgate.net]
- 9. 182W evidence for long-term preservation of early mantle differentiation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. Stable W isotope evidence for redistribution of homogeneous 182W anomalies in SW Greenland | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 12. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 13. Earth’s geodynamic evolution constrained by 182W in Archean seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 19. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Correcting for instrumental mass fractionation in 182W analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for instrumental mass fractionation during ¹⁸²W analysis.
Frequently Asked Questions (FAQs)
Q1: What is instrumental mass fractionation and why is it a problem in ¹⁸²W analysis?
A1: Instrumental mass fractionation, also referred to as mass bias, is the process within a mass spectrometer that causes ions of different isotopes of the same element to be transmitted and detected with slightly different efficiencies.[1] In multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), this effect is significantly more pronounced than in thermal ionization mass spectrometry (TIMS).[2] This bias is mass-dependent, meaning lighter isotopes are often ionized and transmitted more efficiently than heavier isotopes.[1] For high-precision applications like the ¹⁸²Hf-¹⁸²W chronometer, which is used to study planetary formation, even minute uncorrected variations can lead to significant inaccuracies in age determination.[3][4]
Q2: Which are the most common mass fractionation correction models?
A2: The most common models assume a mass-dependent fractionation process. Traditional models include the exponential law, the power law, and Russell's law.[2][5][6] The exponential law is widely used but is an empirical model and may not always accurately represent the fractionation processes occurring in the instrument or in nature.[6][7] More advanced techniques, such as an optimized regression mass bias correction model, have also been developed for more accurate results.[3][4] It is crucial to validate the chosen fractionation law for your specific instrument and analytical conditions.[3]
Q3: What is mass-independent fractionation (MIF) and how does it affect ¹⁸²W analysis?
A3: Mass-independent fractionation (MIF) is an isotopic fractionation effect that does not scale with the mass difference between the isotopes.[1][2] In tungsten analysis by MC-ICP-MS, evidence of an odd-even isotope separation has been reported, which is a form of MIF.[8] This effect is not corrected by traditional mass-dependent models like the exponential law and can lead to biased results.[2] The choice of instrument components, specifically the sampler and skimmer cones, can influence the extent of this MIF.[1][8]
Troubleshooting Guides
Issue 1: Inaccurate or imprecise results after applying a standard mass-dependent fractionation correction.
Possible Cause 1: Presence of Mass-Independent Fractionation (MIF)
-
Symptoms: Your corrected ¹⁸²W data shows a residual correlation with other tungsten isotope ratios that cannot be explained by mass-dependent fractionation. You may observe a systematic difference between your results and certified values for standards like NIST SRM 3163.[8]
-
Troubleshooting Steps:
-
Review Instrument Setup: The type of sampler and skimmer cones used can significantly impact MIF.[8] Research indicates that using Jet sampler cones combined with X-skimmer cones can diminish the odd-even isotope separation effect in tungsten analysis compared to conventional cones.[8]
-
Validate Correction Model: Traditional laws like the exponential law assume purely mass-dependent fractionation.[2] If MIF is present, these models will be inadequate. Consider applying more sophisticated correction models that can account for such effects, or empirically characterizing the MIF on your instrument.
-
Analyze Isotope Standards: Repeatedly analyze a well-characterized isotopic standard (e.g., NIST SRM 3163) to determine the extent of any instrumental MIF.[8]
-
Possible Cause 2: Non-Exponential Mass Fractionation
-
Symptoms: Even in the absence of MIF, the assumption that fractionation follows a simple exponential law may be incorrect for your specific plasma conditions or for natural samples that have undergone equilibrium or Rayleigh fractionation processes.[7][9] This can lead to spurious mass-independent anomalies.[7]
-
Troubleshooting Steps:
-
Optimize Plasma Conditions: Instrumental mass bias can be influenced by plasma conditions. Tuning the plasma to a higher temperature may lead to fractionation behavior that is more accurately described by the exponential law.[9]
-
Evaluate Different Laws: Test various fractionation laws (e.g., Rayleigh, equilibrium) to see which provides a better fit for your data, especially when analyzing natural samples.[6]
-
Issue 2: Drifting results and poor reproducibility between samples.
Possible Cause 1: Matrix Effects
-
Symptoms: You observe a drift in isotopic ratios over an analytical session, or there is poor agreement between replicate analyses of the same sample. The presence of other elements in your sample (the matrix) can enhance or suppress the tungsten ion signal and alter the instrumental mass bias compared to the clean standard.[10][11]
-
Troubleshooting Steps:
-
Sample Purification: Implement a robust chemical separation protocol to purify tungsten from the sample matrix. A total tungsten recovery of ~90% or higher is desirable.[12]
-
Matrix Matching: If complete separation is not possible, ensure that the matrix of your standards is closely matched to that of your samples.[1]
-
Internal Standardization: Add an internal standard (dopant) element with a similar mass and ionization potential to both your samples and standards. Rhenium (Re) or Indium (In) have been used for this purpose.[12][13] This allows for the correction of matrix-induced mass bias variations.
-
Standard Addition: For particularly complex matrices, the method of standard additions can be employed to quantify and correct for matrix effects.
-
Possible Cause 2: Ineffective Bracketing
-
Symptoms: The correction applied using the standard-sample bracketing (SSB) method is not adequately accounting for instrumental drift.
-
Troubleshooting Steps:
-
Increase Bracketing Frequency: Analyze the bracketing standard more frequently (e.g., before and after every one or two samples) to more accurately model the instrumental drift.[14]
-
Match Signal Intensities: Ensure that the signal intensity of the analyte (e.g., ¹⁸⁴W) is matched to within 5-10% between the sample and the bracketing standards.[12]
-
Combine with Internal Standard: Use a combined approach where an internal standard is used in conjunction with sample-standard bracketing.[15][16] This can correct for both short-term fluctuations and longer-term drift.
-
Issue 3: Residual correlation between corrected W isotope ratios in N-TIMS analysis.
-
Symptoms: When analyzing tungsten as WO₃⁻ by Negative Thermal Ionization Mass Spectrometry (N-TIMS), a residual correlation is observed between the corrected ¹⁸²W/¹⁸⁴W and ¹⁸³W/¹⁸⁴W ratios.[17][18]
-
Cause: This is often attributed to the mass-dependent variability of oxygen isotopes (¹⁸O/¹⁶O) during the analysis.[18] A second-order correction using the ¹⁸³W/¹⁸⁴W ratio is sometimes applied, but this assumes that this ratio is constant in nature, which may not be a valid assumption.[18]
-
Troubleshooting/Methodology:
-
Simultaneous Oxygen Isotope Monitoring: The recommended solution is to simultaneously monitor the ¹⁸O/¹⁶O ratio along with the tungsten isotope ratios.[18]
-
Per-Integration Correction: Use the measured ¹⁸O/¹⁶O to correct the oxide interferences on a per-integration basis. This avoids the need for a double normalization of the tungsten isotopes and provides more accurate data.[18]
-
Experimental Protocols & Methodologies
Method 1: Standard-Sample Bracketing (SSB)
This is a widely used external calibration method to correct for instrumental drift.
-
Prepare Standards: Prepare a standard solution of known tungsten isotopic composition (e.g., Alfa Aesar W standard).
-
Analysis Sequence: Analyze the standard solution immediately before and after each sample or a small block of samples (e.g., 1-3 samples).[14]
-
Intensity Matching: During analysis, ensure the signal intensity of a reference isotope (e.g., ¹⁸⁴W) in the sample is within 5% of the intensity in the bracketing standards.[12]
-
Correction Calculation: The deviation of the sample's measured isotope ratio from the bracketing standard is calculated. This is often expressed in µ units (parts per million deviation). The correction factor is typically determined by a linear interpolation of the bracketing standard measurements before and after the sample.
Method 2: Internal Standardization (Doping)
This method uses an element added to both samples and standards to monitor and correct for mass bias.
-
Select Internal Standard: Choose an element with isotopes of similar mass and first ionization potential to tungsten. Rhenium (using NIST SRM 989) is a suitable choice for external correction.[3][13]
-
Spiking: Add a known amount of the internal standard solution to all sample and standard solutions to achieve a measurable signal.
-
Mass Bias Relationship: During an analytical session, measure the known isotopic ratio of the internal standard and the tungsten ratios in the standards. This establishes a relationship between the mass bias of the dopant and the analyte.
-
Sample Correction: For each sample, measure the isotopic ratios of both the internal standard and tungsten. Use the measured mass bias of the internal standard and the established relationship to calculate and apply the correction to the tungsten isotope ratios.
Data Summary Tables
Table 1: Comparison of Mass Fractionation Correction Models
| Correction Model | Principle | Governing Equation (Example for ratio R_a/b) | Key Assumptions |
| Exponential Law | Assumes fractionation is an exponential function of the mass ratio.[2][6] | R_true = R_measured * (m_a / m_b) ^ β | Fractionation is purely mass-dependent and follows an exponential relationship. |
| Power Law | A variation of the exponential model, often used in MC-ICP-MS. | R_true = R_measured * (1 + F * (m_a - m_b)) | Mass bias is a linear function of the mass difference. |
| Russell's Law | Another empirical model for mass bias correction.[2][5] | R_measured = R_true * (m_a / m_b) ^ f | Similar to the exponential law, assumes mass-dependent fractionation. |
| Regression Model | Uses a regression of multiple isotope ratios to determine the mass bias.[3][4] | Empirically determined from a plot of multiple isotope ratios. | A linear relationship exists between the natural logarithms of different measured isotope ratios. |
Visualizations
Caption: Workflow for ¹⁸²W analysis combining purification, bracketing, and internal standardization.
Caption: A decision tree for troubleshooting common issues in ¹⁸²W isotope analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Determination of the isotopic composition of tungsten using MC-ICP-MS [inis.iaea.org]
- 4. PlumX [plu.mx]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. oceanrep.geomar.de [oceanrep.geomar.de]
- 10. researchgate.net [researchgate.net]
- 11. Influence of non-spectral matrix effects on the accuracy of Pb isotope ratio measurement by MC-ICP-MS: implications for the external normalization method of instrumental mass bias correction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. english.gyig.cas.cn [english.gyig.cas.cn]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Contamination in Tungsten-182 Sample Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the processing of Tungsten-182 (¹⁸²W) samples for high-precision isotopic analysis.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during ¹⁸²W sample processing.
Troubleshooting High Tungsten Blanks
Persistently high tungsten (W) blank levels can compromise the accuracy of isotopic measurements. This guide provides a systematic approach to identifying and eliminating the source of contamination.
Logical Flow for Troubleshooting High Blanks
Caption: A decision tree for systematically troubleshooting high tungsten blanks.
Recommended Actions:
-
Isolate the Contamination Source:
-
Procedural Blanks: Process blanks consisting only of the reagents (e.g., acids, high-purity water) through the entire analytical procedure. This will help determine if the reagents are a significant source of W contamination.
-
Leach Blanks: Fill clean labware with a high-purity acid solution and let it sit for an extended period (e.g., 24 hours). Analyze the acid to determine if W is leaching from the container material.
-
-
Reagent Purity:
-
If procedural blanks are high, consider purifying acids using sub-boiling distillation.
-
Ensure that the high-purity water system (e.g., Milli-Q) is functioning correctly and that the resistivity is 18.2 MΩ·cm.[1]
-
-
Labware Cleaning:
-
Implement a rigorous, multi-step cleaning protocol for all labware (e.g., PFA vials, pipette tips). A common approach involves soaking in a series of detergents, followed by leaching in hot, concentrated acids (e.g., HNO₃, HCl), and multiple rinses with high-purity water.[2]
-
-
Environmental Controls:
-
Ensure all sample processing is performed in a Class-100 (ISO 5) or better clean laboratory with positive pressure and HEPA-filtered air.[1]
-
Minimize the exposure of samples to the laboratory environment. Keep sample containers covered whenever possible.
-
-
Personal Protective Equipment (PPE):
-
Use powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.[3] Be aware that some gloves can be a source of trace metal contamination.[4]
-
Wear clean lab coats, hairnets, and shoe covers to minimize the introduction of particulates into the clean lab.[3][4]
-
Mitigating Isobaric Interference from Osmium-182
The presence of Osmium-182 (¹⁸²Os) can cause a direct isobaric interference on the measurement of ¹⁸²W.
Recommended Actions:
-
Chemical Separation:
-
During the anion exchange chromatography step for W purification, Os can be separated. Osmium is volatile under oxidative conditions, and its loss can be promoted during sample evaporation steps with nitric acid (HNO₃) or perchloric acid (HClO₄).[5]
-
If high Os concentrations are suspected, specific Os separation techniques, such as solvent extraction or microdistillation, may be necessary prior to W analysis.
-
-
Instrumental Correction:
-
Monitor non-interfered Os isotopes (e.g., ¹⁸⁸Os, ¹⁸⁹Os) during the mass spectrometric analysis.[5]
-
Apply a mathematical correction to the ¹⁸²W signal based on the measured intensity of the other Os isotopes and the natural isotopic abundances of Os.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of tungsten contamination in a laboratory environment?
A1: Tungsten is a common environmental contaminant, and potential sources in a laboratory are numerous.[6][7] Key sources include:
-
Laboratory Dust: Atmospheric particulates can be a significant source of various metals, including tungsten.[8]
-
Personal Protective Equipment (PPE): Some disposable gloves, particularly those with pigments, can contain trace amounts of tungsten.[4]
-
Reagents: Acids, water, and other reagents can contain low levels of tungsten.
-
Labware and Equipment: Improperly cleaned labware can lead to cross-contamination. Some laboratory equipment may contain tungsten components.
-
Cross-Contamination: Samples with high tungsten concentrations can contaminate low-level samples if not handled properly.
| Potential Contamination Source | Notes |
| Atmospheric Dust | A primary reason for working in a HEPA-filtered clean lab.[1] |
| Lab Personnel (skin, hair, clothing) | Minimized by proper gowning (lab coat, gloves, hairnet).[4][9] |
| Reagents (Acids, Water) | Use high-purity, trace-metal grade acids. Purify if necessary.[1] |
| Labware (PFA, Savillex, etc.) | Must be rigorously acid-leached before use.[2] |
| Pipette Tips | Use pre-cleaned or high-purity tips. Leach if necessary. |
| Cross-contamination from other samples | Handle high-concentration samples in a separate area if possible.[10] |
Q2: What are the recommended clean lab specifications for high-precision ¹⁸²W analysis?
A2: For high-precision isotope analysis, a Class-100 (ISO 5) clean lab is recommended.[1] Key features should include:
-
Positive Air Pressure: To prevent the entry of contaminants from adjacent areas.
-
HEPA Filtration: To remove airborne particulates.
-
Laminar Flow Hoods: For critical sample handling and dissolution steps.[1]
-
Metal-Free Surfaces: Workbenches and surfaces should be made of non-metallic materials like polypropylene.
Q3: Can you provide a detailed protocol for cleaning PFA labware for tungsten analysis?
A3: Yes, a multi-step acid leaching process is recommended for PFA and other fluoropolymer labware.
Experimental Protocol: PFA Labware Cleaning
-
Initial Wash: Rinse new labware thoroughly with high-purity water.
-
Detergent Wash: Submerge and sonicate the labware in a 2% solution of a trace-metal clean detergent for 60 minutes.
-
Water Rinse: Rinse thoroughly with high-purity water (5-10 times).
-
First Acid Leach: Submerge the labware in a 50% hydrochloric acid (HCl) bath at 80°C for 48 hours.
-
Water Rinse: Rinse thoroughly with high-purity water.
-
Second Acid Leach: Submerge the labware in a 50% nitric acid (HNO₃) bath at 80°C for 48 hours.
-
Final Water Rinse: Rinse thoroughly with high-purity water (at least 5 times).
-
Drying: Dry the labware in a clean, covered environment, such as a laminar flow hood.
Q4: What is the general workflow for separating tungsten from silicate (B1173343) rock samples?
A4: A common method involves sample digestion followed by a two-stage ion exchange chromatography process.[11][12]
Workflow for Tungsten Separation
Caption: A generalized workflow for the chemical separation of tungsten.
Experimental Protocol: Tungsten Separation from Silicate Samples
This protocol is a generalized procedure based on established methods.[11][12][13]
-
Sample Digestion:
-
Weigh an appropriate amount of powdered rock sample (e.g., 1-2 grams) into a clean PFA beaker.
-
Add a 4:1 mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).[14]
-
Digest on a hotplate at ~140°C for 48-72 hours.
-
Evaporate to dryness.
-
Perform subsequent evaporations with concentrated HCl to convert fluorides to chlorides.[13]
-
-
Anion Exchange Chromatography (Matrix Removal):
-
Resin: AG1-X8, 100-200 mesh.
-
Column Preparation: Create a column with a 10 mL resin volume. Pre-clean the resin with 3M HNO₃ - 1M HF, followed by conditioning with 8M HCl - 0.01M HF.[12]
-
Sample Loading: Dissolve the sample residue in the conditioning acid and load it onto the column.
-
Matrix Elution: Elute the majority of matrix elements with the conditioning acid.
-
W Fraction Collection: Elute the fraction containing W, Ti, Zr, and Hf with a different acid mixture (the exact mixture depends on the specific protocol).
-
-
TODGA Resin Chromatography (W Purification):
-
Resin: TODGA (N,N,N′,N′-tetraoctyldiglycolamide) resin.
-
Column Preparation: Use a smaller column (e.g., 0.6 mL resin volume). Pre-clean and condition the resin.[12]
-
Sample Loading: Load the collected fraction from the anion exchange step.
-
Ti, Zr, Hf Elution: Elute and separate Ti, Zr, and Hf using appropriate acid mixtures (e.g., varying concentrations of HNO₃ and HF).[12]
-
W Elution: Elute the purified W fraction.
-
-
Analysis:
-
Evaporate the purified W fraction to dryness.
-
Re-dissolve in a weak acid for analysis by Negative Thermal Ionization Mass Spectrometry (N-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
References
- 1. Clean Lab | MC-ICP-MS Lab [jsg.utexas.edu]
- 2. usalab.com [usalab.com]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tungsten Toxicity and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.omni-inc.com [blog.omni-inc.com]
- 10. 10 Ways to Minimize Contamination in a Molecular Laboratory – BAER TECHNOLOGIES, inc [baertech.com]
- 11. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Technical Support Center: High-Precision 182W/184W Isotope Ratio Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-precision 182W/184W isotope ratio measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-precision 182W/184W measurements?
High-precision measurement of 182W/184W ratios is challenging due to the low abundance of tungsten (W) in many geological and biological samples and the subtle isotopic variations.[1][2][3] Key difficulties include:
-
Isobaric Interferences: Overlapping masses from other elements and molecules can interfere with the tungsten isotopes of interest.
-
Mass Bias: Instrumental effects can cause preferential measurement of heavier or lighter isotopes, requiring correction.
-
Low Tungsten Concentration: Samples with low W concentrations (e.g., < 25 ng/g) require optimized methods to achieve sufficient signal for precise measurement.[1][2]
-
Sample Preparation: Inefficient chemical separation can lead to low recovery of tungsten and the presence of matrix elements that cause interferences.[4]
Q2: Which analytical techniques are most suitable for high-precision 182W/184W analysis?
The two primary methods for high-precision tungsten isotope analysis are:
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is often the preferred method due to its high sensitivity and reproducibility.[1][3]
-
Negative Thermal Ionization Mass Spectrometry (N-TIMS): While typically requiring less sample material than MC-ICP-MS, it can be more challenging to achieve the same level of precision.[1][3]
Q3: What level of precision can be expected for 182W/184W measurements?
With modern instrumentation and optimized protocols, an external reproducibility of better than 5 parts per million (ppm) for μ182W can be achieved.[1] For N-TIMS, long-term external precision of 182W/184W is reported to be between 3.7 ppm and 5.7 ppm (2SD).[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Precision / Reproducibility | 1. Low signal intensity due to low W concentration in the sample.[1][2] 2. Instrumental instability. 3. Inconsistent sample introduction. 4. Faraday cup degradation over long analytical sequences.[5][6] | 1. Optimize sample digestion and chemical separation to maximize W recovery.[1][4] For MC-ICP-MS, ensure a sample concentration of at least 25 ng/g W.[1][2] 2. Allow for adequate instrument warm-up time. Check and optimize tuning parameters. 3. Use a desolvating nebulizer for MC-ICP-MS to improve introduction efficiency.[4] 4. Monitor collector biases and perform regular maintenance. |
| Inaccurate Results (Systematic Bias) | 1. Incomplete removal of interfering elements (e.g., Hf, Ta, Os, Nb, Mo).[4] 2. Incorrect mass bias correction. 3. Mass-independent fractionation introduced during sample preparation.[4] | 1. Refine the chemical separation protocol. Use a combination of solvent extraction and ion exchange chromatography for effective purification.[4] 2. Normalize measured isotope ratios to a stable isotope pair (e.g., 186W/184W or 186W/183W) using the exponential law.[5][7] 3. Employ sample-standard bracketing with a W standard solution that has undergone the same chemical preparation as the samples.[4] |
| Isobaric Interferences | 1. Oxide formation (e.g., 166Er16O on 182W) in the plasma source. 2. Presence of elements with isotopes of the same mass (e.g., 184Os on 184W).[8] | 1. For N-TIMS, continuously monitor the 18O/16O ratio of WO3− and apply per-integration oxide corrections.[5][6] 2. For MC-ICP-MS, ensure high-efficiency chemical separation to remove interfering elements. Monitor interference-free isotopes of the interfering element (e.g., 188Os) to correct for its contribution.[8] |
Experimental Protocols
Sample Preparation for Silicate (B1173343) Rocks (MC-ICP-MS)
This protocol is an optimized method for achieving high tungsten recovery from silicate rock samples.
-
Sample Digestion:
-
Weigh an appropriate amount of powdered sample (to yield ~150 ng W) into a Savillex beaker.
-
Add a mixture of concentrated HF and HNO3.
-
Seal the beaker and heat on a hotplate at a controlled temperature for 48 hours to achieve complete dissolution.
-
Evaporate the acid mixture and treat with aqua regia to remove any organic residues.
-
-
Chemical Separation (Ion Exchange Chromatography):
-
The goal of this multi-step process is to isolate tungsten from the sample matrix.
-
Step 1 (Anion Exchange): Use a strong base anion exchange resin to separate W from major matrix elements.
-
Step 2 (Cation Exchange): Further purify the W fraction by removing any remaining cationic matrix elements.[4]
-
This refined protocol can achieve a tungsten recovery of approximately 90% for mafic rocks.[1][3]
-
Data Acquisition and Correction (N-TIMS)
This protocol outlines the key steps for obtaining high-precision 182W/184W data using Negative Thermal Ionization Mass Spectrometry.
-
Filament Loading: Load the purified tungsten sample onto a rhenium (Re) filament.
-
Ionization: Measure tungsten as WO3− ions.
-
Interference Monitoring: Continuously monitor the 18O/16O ratio of WO3− and ReO3− using Faraday cup collectors coupled with 10^13 Ω resistors.[5][6]
-
Data Collection: Measure all W16O3− species.
-
Corrections:
-
Oxide Interference Correction: Apply a per-integration correction for oxide interferences based on the measured 18O/16O ratio.[5][6]
-
Mass Bias Correction: Normalize the oxide-corrected 182W16O3−/184W16O3− ratio to a stable isotopic ratio such as 186W/184W = 1.98594 or 186W/183W = 0.92767 using the exponential law.[5]
-
Visualizations
Caption: Workflow for 182W/184W analysis by MC-ICP-MS.
Caption: Troubleshooting logic for poor 182W/184W precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - High-Precision Isotopic Measurement for 182W/184W Using Nu Sapphire MCâICPâMS - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lpi.usra.edu [lpi.usra.edu]
- 8. christoph-burkhardt.org [christoph-burkhardt.org]
Hafnium-Tungsten Dating of Terrestrial Samples: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hafnium-Tungsten (Hf-W) dating for terrestrial samples. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in applying Hf-W dating to terrestrial rocks?
A1: The primary challenges include:
-
Low Tungsten Concentrations: Many terrestrial silicate (B1173343) rocks have very low tungsten concentrations (ppb levels or lower), making precise isotopic analysis difficult.
-
Complex Sample Matrices: Terrestrial rocks are complex mixtures of minerals, some of which can be highly refractory (resistant to dissolution). Incomplete dissolution can lead to inaccurate results.
-
Isobaric Interferences: The measurement of Hf and W isotopes by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is subject to isobaric interferences from other elements present in the sample, such as Lutetium (Lu), Ytterbium (Yb), Osmium (Os), and Platinum (Pt).
-
Contamination: Given the low concentrations of W in many samples, contamination from laboratory equipment, reagents, and even dust can be a significant issue.
-
Open-System Behavior: Terrestrial geological processes such as metamorphism and weathering can disturb the Hf-W isotopic system, leading to mobilization of Hf and/or W and compromising the integrity of the geochronometer.
Q2: What are the main sources of tungsten contamination in a clean lab setting?
A2: Tungsten is a rare element in the Earth's crust, but it is used in many industrial applications, which can lead to contamination in a laboratory environment.[1] Common sources include:
-
Laboratory Equipment: Certain types of glass and plasticware can contain trace amounts of W. Sintering of tungsten carbide tools can also be a source.
-
Reagents: Impurities in acids and other chemical reagents can introduce W contamination.
-
Atmospheric Dust: Dust particles from industrial sources can contain tungsten.[1]
-
Sample Preparation: Grinding samples in a tungsten-carbide mortar should be avoided to prevent contamination.[2]
Q3: How can I minimize tungsten contamination?
A3: To minimize W contamination:
-
Use High-Purity Reagents: Whenever possible, use acids and water that have been purified by sub-boiling distillation.
-
Clean Labware Thoroughly: All labware should be rigorously cleaned with high-purity acids.
-
Work in a Clean Environment: All sample preparation and analysis should be performed in a clean laboratory with filtered air supply.
-
Monitor Blanks: Regularly process procedural blanks (reagents without a sample) to quantify the level of W contamination and correct the data accordingly.
Q4: What are isobaric interferences and how do they affect Hf-W dating?
A4: Isobaric interferences occur when isotopes of different elements have the same mass-to-charge ratio, making them indistinguishable by the mass spectrometer. In Hf-W dating, key interferences include:
-
¹⁷⁶Lu and ¹⁷⁶Yb on ¹⁷⁶Hf: This is a major challenge in Hf isotope analysis.
-
¹⁸⁴Os and ¹⁸⁶Os on ¹⁸⁴W and ¹⁸⁶W: This can be an issue in samples with high Os/W ratios.
-
¹⁸²Ta on ¹⁸²W: Although ¹⁸²Ta is an intermediate in the decay of ¹⁸²Hf to ¹⁸²W, its very short half-life means it is not typically a concern in older terrestrial samples. However, its potential for interference should be considered in specific contexts.
These interferences can lead to inaccurate measurements of the isotope ratios used for dating.
Troubleshooting Guides
This section provides solutions to common problems encountered during Hf-W dating experiments.
Problem 1: Low Hafnium or Tungsten Yields After Chemical Separation
Symptoms:
-
The signal intensity for Hf or W during MC-ICP-MS analysis is significantly lower than expected.
-
Calculated yields from spike isotopes are consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Sample Digestion | Refractory minerals like zircon may not have fully dissolved. Consider using a higher temperature/pressure digestion bomb or a fusion method with a lithium borate (B1201080) flux. |
| Precipitation of Fluorides | During HF-based digestion of mafic and ultramafic rocks, Ca-, Mg-, and REE-fluorides can precipitate and adsorb Hf, leading to low yields.[3] Use perchloric acid (HClO₄) fuming to break down fluoride (B91410) precipitates.[3] |
| Incorrect Column Chemistry Conditions | The pH or acid concentration of the sample load or elution solutions may be incorrect, leading to poor retention or elution from the ion-exchange resin.[4] Double-check all reagent concentrations and pH values. |
| Column Overloading | The amount of sample loaded onto the column exceeds its capacity, leading to breakthrough of the analyte during the loading or wash steps. Reduce the sample size or use a larger column. |
| Channeling in the Column | The resin bed is not packed uniformly, allowing the sample to pass through without proper interaction.[4] Repack the column carefully to ensure a homogenous bed. |
| Degraded Ion-Exchange Resin | The resin may be degraded due to exposure to strong acids (especially residual HF) or microbial growth.[3][4] Replace the resin if performance does not improve after cleaning. |
Problem 2: High and Variable Tungsten Blanks
Symptoms:
-
Procedural blanks show significant and inconsistent tungsten signals.
-
Blank correction introduces large uncertainties to the final data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Acids, water, or other reagents may be a source of W. Use high-purity, sub-boiled distilled reagents. Test each new bottle of reagent by analyzing a blank. |
| Contaminated Labware | Glass or plastic beakers, vials, and pipette tips may be leaching W. Implement a rigorous acid-leaching protocol for all labware. |
| Atmospheric Contamination | Dust in the laboratory can be a significant source of W.[1] Ensure all sample handling is performed in a Class 100 or better clean air environment (e.g., a laminar flow hood). |
| Cross-Contamination from High-W Samples | If your lab also processes high-W materials (e.g., steel, alloys), cross-contamination is a risk. Use dedicated labware and fume hoods for low-level terrestrial samples. |
Problem 3: Inaccurate or Imprecise Isotope Ratio Measurements
Symptoms:
-
Repeated measurements of a standard material do not agree with the certified value.
-
The internal precision of a single measurement is poor (high standard error).
-
Data points on an isochron diagram show significant scatter.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uncorrected Isobaric Interferences | Interferences from Lu, Yb, Os, or Pt may not be adequately corrected. Re-evaluate your interference correction protocol. This may involve measuring additional isotopes of the interfering element to accurately determine its contribution. |
| Matrix Effects | The presence of other elements in the sample can enhance or suppress the ionization of Hf and W in the plasma, leading to inaccurate isotope ratios. Ensure that the chemical separation procedure effectively removes the sample matrix. Matrix-matched standards can also be used to assess and correct for these effects. |
| Instrumental Instability | The MC-ICP-MS may be unstable due to issues with the plasma, cones, lenses, or detectors. Perform instrument tuning and performance checks as recommended by the manufacturer. |
| Mass Fractionation Correction Issues | The correction for mass-dependent fractionation in the mass spectrometer may be inaccurate. Verify the mass fractionation correction using a well-characterized standard. |
| Low Analyte Concentration | Very low signal intensities for Hf or W will result in poor counting statistics and imprecise measurements. If possible, use a larger sample size or a more sensitive instrument. |
Experimental Protocols and Data
Sample Digestion: Fusion Method for Refractory Samples
For terrestrial samples containing refractory minerals such as zircon, a fusion digestion method can be more effective than acid digestion alone.
Protocol:
-
Mix the powdered rock sample with a lithium borate flux (e.g., Li₂B₄O₇) in a platinum crucible.
-
Fuse the mixture at high temperature (e.g., 1100°C).
-
Dissolve the molten bead in dilute nitric or hydrochloric acid.
-
Separate the flux material (Li and B) and silicon from the elements of interest using an Fe-hydroxide co-precipitation step.
Chemical Separation: Single-Step Anion-Exchange for Hafnium
This protocol describes a single-step anion-exchange chromatography method for the separation of Hf from other matrix and interfering elements.[3]
Protocol:
-
Dissolve the sample and take it up in the appropriate acid matrix for loading onto the column.
-
Prepare an anion-exchange column (e.g., AG1-X8 resin).
-
Load the sample onto the column.
-
Wash the column with a solution of 1 M HCl + 0.5 M HF to elute matrix elements.[3]
-
Elute Ti with a mixture of 4 M HAc + 8 mM HNO₃ + 1% H₂O₂.[3]
-
Elute the combined Hf and Zr fraction with 6 M HCl + 0.1 M HF.[3]
-
Evaporate the collected fraction and redissolve in 2% HNO₃ for MC-ICP-MS analysis.
Quantitative Data Summary
The following tables provide typical quantitative parameters for Hf-W dating experiments.
Table 1: Sample and Reagent Parameters
| Parameter | Typical Value/Range | Notes |
| Sample Weight (silicate rock) | 100 - 500 mg | Dependent on expected Hf and W concentrations. |
| Hf Concentration in Terrestrial Rocks | 0.1 - 10 ppm | Highly variable depending on rock type. |
| W Concentration in Terrestrial Rocks | 0.1 - 2 ppm | Can be much lower in some mantle-derived rocks. |
| Anion-Exchange Resin Bed Volume | 2 mL | For the single-step Hf separation protocol.[3] |
| Hf Recovery | >90% | Expected yield for the described separation protocol.[3] |
| Total Procedural Hf Blank | ~50 pg | Achievable with high-purity reagents and clean lab procedures. |
Table 2: MC-ICP-MS Operating Parameters (Example)
| Parameter | Setting | Notes |
| Instrument | Multi-Collector ICP-MS | e.g., Thermo Fisher Neptune, Nu Instruments Plasma |
| Sample Introduction | Desolvating Nebulizer | For enhanced sensitivity with low concentration samples. |
| RF Power | 1200 - 1300 W | |
| Cool Gas Flow | ~15 L/min | |
| Auxiliary Gas Flow | ~0.8 L/min | |
| Nebulizer Gas Flow | Optimized for maximum signal | |
| Monitored Hf Isotopes | ¹⁷³Yb, ¹⁷⁵Lu, ¹⁷⁶Hf, ¹⁷⁷Hf, ¹⁷⁸Hf, ¹⁷⁹Hf | For interference and mass bias correction. |
| Monitored W Isotopes | ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W | |
| Integration Time | 4 s per cycle | [3] |
Visualizations
Experimental Workflow for Hf-W Dating
Caption: Experimental workflow for Hafnium-Tungsten dating of terrestrial samples.
Troubleshooting Decision Tree for Low Analyte Yield
References
- 1. Tungsten contamination, behavior and remediation in complex environmental settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of core formation on the Hf–W isotopic composition of the Earth and dating of the Moon-forming impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igg.cas.cn [igg.cas.cn]
- 4. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Tungsten Analysis in Geological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the analysis of geological samples with low tungsten concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, providing direct solutions and recommendations.
Issue 1: My tungsten readings are consistently below the instrument's detection limit.
-
Question: I am analyzing silicate (B1173343) rock samples, but the tungsten concentration appears too low to be detected by my ICP-AES. What steps can I take to increase the signal?
-
Answer: When dealing with very low tungsten concentrations, a pre-concentration step is often necessary before instrumental analysis. Consider the following options:
-
Solvent Extraction: This technique can be used to separate and concentrate tungsten. For instance, the W(V)-thiocyanate complex can be extracted using Alamine 336 into chloroform, significantly increasing its concentration before analysis.[1]
-
Ion Exchange: Chelation ion exchange resins containing sulphur ligands have been successfully used to separate and concentrate W(VI).[2]
-
Physical Pre-concentration: For some ores, initial gravitational methods like jigging or tabling can be used to create a pre-concentrate, upgrading the ore by removing a portion of the waste rock before chemical analysis.[3][4] This is particularly effective if the tungsten minerals (e.g., wolframite (B13744602), scheelite) are liberated from the gangue matrix.[3]
-
Issue 2: I am observing significant interference from other elements in my sample.
-
Question: My spectrophotometric analysis using the thiocyanate (B1210189) method is giving inconsistent results, and I suspect molybdenum interference. How can I correct for this?
-
Answer: Molybdenum is a common and significant interferent in the spectrophotometric determination of tungsten, especially with the thiocyanate and dithiol methods.[2] The interference is also dependent on the amount of iron present.[2] To mitigate this:
-
Selective Extraction: Molybdenum can be separated before tungsten analysis. For example, its dithiol complex can be extracted from a 1:1 hydrochloric acid solution, leaving tungsten behind for subsequent determination.[2]
-
Matrix Suppression: In Atomic Absorption Spectrometry (AAS), the depressive effect of calcium can be suppressed by adding a sodium silicate solution.[5] Similarly, adding titanium can help eliminate the interference of manganese.[2]
-
Issue 3: I am experiencing poor recovery of tungsten after sample digestion.
-
Question: I am using a standard acid digestion protocol for my wolframite-bearing ore, but the recovery seems low. What could be the cause?
-
Answer: The choice of digestion method is critical and depends on the tungsten mineralogy.
-
Mineral Resistance: Wolframite and ferberite are known to be resistant to acid attacks, which can leave a significant percentage of the tungsten unattacked.[2] For these minerals, a fusion step with a flux like potassium hydrogen sulphate (KHSO₄) or pyrosulphate is often required for complete dissolution.[2][5][6]
-
Acid Mixtures: For silicate matrices, a simple HCl digestion may be insufficient. Using mixed acids, such as a combination of HF-HCl-H₃PO₄, can improve the dissolution of tungsten minerals.[2] The presence of phosphoric acid, in particular, may aid in the quantitative recovery of tungsten.[2]
-
Issue 4: My XRF results are lower than expected and vary between mineral types.
-
Question: When analyzing scheelite and wolframite samples by X-ray Fluorescence (XRF), I get different W Lα line intensities for the same tungsten concentration. How can I resolve this?
-
Answer: This is a known matrix effect in XRF analysis. The intensity of the W Lα line can differ by as much as 20% between scheelite and wolframite matrices for the same concentration.[2]
-
Fused Glass Discs: To eliminate this mineralogical effect, prepare samples as fused glass discs. This process creates a homogeneous matrix, removing the variability caused by different mineral structures.[2]
-
Matrix-Matched Standards: If fusion is not an option, minimize matrix effects by using calibration standards that have a similar mineralogical composition to the samples being analyzed.[2]
-
Internal Standards: Using scattered lines as an internal standard can also help correct for matrix effects.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for determining low concentrations of tungsten in geological samples?
A1: The choice of technique depends on the required detection limit, sample matrix, and available instrumentation. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) generally offers the lowest detection limits, making it ideal for trace and ultra-trace analysis.
| Technique | Typical Detection Limit (in geological material) | Key Advantages | Key Disadvantages |
| ICP-MS | 0.07 µg/g[2] | Very low detection limits, multi-element capability. | Higher cost, potential for polyatomic interferences. |
| ICP-AES | 0.4 µg/g[2] | Good for a wide range of concentrations, robust. | Higher detection limits than ICP-MS. |
| XRF | ~1 ppm (depends on matrix) | Non-destructive, rapid analysis, minimal sample prep for powders. | Matrix effects can be significant[2], lower sensitivity for trace levels. |
| NAA | 15-50 ppm[2] | Non-destructive, high accuracy, few matrix effects. | Requires a nuclear reactor, expensive, slow turnaround. |
| Spectrophotometry | ~1 mg/kg (with pre-concentration)[2] | Low cost, widely available instrumentation. | Prone to chemical interferences[2], often requires separation steps. |
| AAS | Variable, enhanced by certain agents. | Relatively low cost, good for single-element analysis. | Interferences are common[5], not as sensitive as ICP-MS. |
Q2: How do I choose the correct sample decomposition method?
A2: The decomposition method must ensure the complete dissolution of tungsten-bearing minerals.
-
For Scheelite (CaWO₄) and Hubnerite (MnWO₄): These minerals are generally decomposed effectively with strong acids.[2] Leaching with hydrochloric acid is a common approach.[7]
-
For Wolframite ((Fe,Mn)WO₄) and Ferberite (FeWO₄): These are more resistant to acids. A fusion with fluxes like potassium hydrogen sulphate[5][6] or pyrosulphate is often necessary for complete decomposition.[2]
-
For Silicate Matrices: To ensure tungsten in fine inclusions is attacked, mixed acids (e.g., HCl-H₃PO₄-HF) are recommended over single acids.[2]
Q3: What are the most common elements that interfere with tungsten analysis?
A3: Several elements can interfere with tungsten determination, depending on the analytical method used.
| Interfering Element | Affected Technique(s) | Mitigation Strategy |
| Molybdenum (Mo) | Spectrophotometry (Thiocyanate, Dithiol)[2], ICP-MS | Chemical separation of Mo before W analysis[2]; use of mathematical corrections in ICP-MS. |
| Calcium (Ca) | Atomic Absorption Spectrometry (AAS)[5] | Addition of sodium silicate solution to suppress the depressive effect.[5] |
| Iron (Fe) | Spectrophotometry (Thiocyanate)[2] | Proper calibration and control of reduction conditions.[2] |
| Ytterbium (Yb) | X-ray Fluorescence (XRF) | The Lα line of Yb can interfere with the W line; use alternative W lines (e.g., Kα) or mathematical corrections if Yb is present.[2] |
| Niobium (Nb), Tin (Sn), Antimony (Sb) | Spectrophotometry[2] | Separation methods like solvent extraction or ion exchange.[2] |
Experimental Protocols & Workflows
General Workflow for Low-Concentration Tungsten Analysis
The following diagram illustrates a typical workflow for analyzing geological samples with low tungsten concentrations, from sample preparation to final data acquisition.
References
- 1. Use of long chain alkylamines for preconcentration and determination of traces of molybdenum, tungsten and rhenium by atomic-absorption spectroscopy--III. Tungsten in geological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. itia.info [itia.info]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tungsten in ores and concentrates by atomic absorption spectrometry: suppression of atomisation interferences from calcium - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Memory Effects in ICP-MS for Tungsten Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating memory effects encountered during the analysis of tungsten (W) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Frequently Asked Questions (FAQs)
Q1: What causes the memory effect for tungsten in ICP-MS analysis?
A1: The memory effect, or carryover, of tungsten is primarily due to its "sticky" nature, causing it to adhere to the surfaces of the sample introduction system. This includes the autosampler probe, tubing, nebulizer, spray chamber, and the interface cones.[1][2] The issue is exacerbated by the formation of tungsten species that strongly interact with these components.
Q2: How does the sample introduction system material affect tungsten memory effects?
A2: The material of your sample introduction system plays a significant role. Traditional glass or quartz systems are more prone to tungsten adhesion. Commercially available fluoropolymer (e.g., PFA) sample introduction systems have been shown to have significantly improved memory characteristics for tungsten analysis.[1]
Q3: What are the typical symptoms of tungsten memory effect in my ICP-MS results?
A3: Symptoms of tungsten memory effect include:
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High background signals: Elevated tungsten counts in blank or low-level samples run after a high-concentration sample.
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Poor precision and accuracy: Inaccurate results for samples following a high tungsten standard or sample.
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Signal drift: A gradual decrease in the tungsten signal during the analysis of a blank solution as the element is slowly washed out.
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Non-linear calibration curves: Difficulty in obtaining a linear calibration curve for tungsten.
Q4: Can tungsten in my samples interfere with the analysis of other elements?
A4: Yes, high concentrations of tungsten can cause polyatomic interferences, such as from tungsten oxide (WO+) and tungsten hydroxide (B78521) (WOH+), which can interfere with the determination of other elements, a notable example being mercury (Hg). Effective washout of tungsten is therefore crucial not only for accurate tungsten analysis but also for other analytes.
Troubleshooting Guide
Below is a guide to help you identify and resolve common issues related to tungsten memory effects.
| Issue | Potential Cause | Recommended Solution |
| High Tungsten Background in Blanks | Inadequate washout after a high-concentration sample. | Increase the rinse time between samples. Optimize the rinse solution (see Washout Solution Comparison table below). |
| Contamination of the sample introduction system. | Perform a thorough cleaning of the nebulizer, spray chamber, and cones (see Protocols section). | |
| Use of inappropriate sample introduction components. | Switch to a fluoropolymer-based (e.g., PFA) sample introduction system.[1] | |
| Poor Reproducibility (RSDs) for Tungsten | Inconsistent sample-to-sample carryover. | Implement a more rigorous and consistent washout protocol between every sample and standard. |
| Sample matrix effects enhancing memory. | Matrix-match your standards and blanks to the samples as closely as possible. | |
| Signal Drifting Downward Over Time | Slow washout of tungsten from the system. | This is a clear indicator of a memory effect. A more aggressive rinse solution or a longer rinse time is needed. |
| Carryover to Subsequent Samples | "Sticky" nature of tungsten adhering to PVC pump tubing. | Consider using a syringe-driven sample introduction system to minimize contact with peristaltic pump tubing.[2] |
Data Presentation: Washout Solution and Hardware Comparison
The following tables summarize quantitative data to aid in the selection of appropriate washout strategies.
Table 1: Comparison of Washout Solutions for Tungsten
| Washout Solution | Concentration | Recommended Use & Notes |
| Nitric Acid (HNO₃) | 1-2% (v/v) | Standard rinse for many elements, but may be insufficient for severe tungsten memory.[3] |
| Nitric Acid (HNO₃) + Hydrochloric Acid (HCl) | 1-2% HNO₃ + 1% HCl (v/v) | A combination of acids can be more effective than nitric acid alone for some "sticky" elements. |
| Ammonium (B1175870) Hydroxide (NH₄OH) | 0.5% - 5% (v/v) | A basic rinse can be effective for tungsten and other elements like boron.[3][4] A 0.5% solution has been used effectively for extracting tungsten.[4] |
| Nitric Acid (HNO₃) + Hydrofluoric Acid (HF) | 1-2% HNO₃ + 0.05% HF (v/v) | Very effective for tungsten, but requires an HF-resistant sample introduction system (PFA nebulizer and spray chamber).[2] Caution: HF is highly corrosive and requires special handling procedures. |
Table 2: Impact of Sample Introduction Hardware on Tungsten Washout
| Component | Material/Type | Impact on Tungsten Memory Effect |
| Spray Chamber & Nebulizer | Glass/Quartz | More susceptible to tungsten adhesion, leading to longer washout times. |
| Fluoropolymer (PFA) | Significantly reduces tungsten memory effects and improves washout efficiency.[1] | |
| Sample Delivery | Peristaltic Pump with PVC tubing | Can be a significant source of carryover as tungsten adheres to the tubing.[2] |
| Syringe Drive System | Reduces memory effects by minimizing contact with peristaltic pump tubing, leading to faster washout.[2] |
Experimental Protocols
Protocol 1: Standard Acidic Washout Procedure
-
Rinse Solution Preparation: Prepare a rinse solution of 2% (v/v) nitric acid and 1% (v/v) hydrochloric acid in ultrapure water.
-
Washout Protocol:
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Following the analysis of a high-concentration tungsten standard or sample, rinse the system with the prepared solution for a minimum of 3-5 minutes.
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Monitor the tungsten signal in real-time to ensure it returns to the baseline level before introducing the next sample.
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For routine analysis, a rinse time of 60-120 seconds between each sample may be sufficient, but this should be validated for your specific application and tungsten concentrations.
-
Protocol 2: Basic Washout Procedure with Ammonium Hydroxide
-
Rinse Solution Preparation: Prepare a 1% (v/v) solution of ammonium hydroxide in ultrapure water.
-
Washout Protocol:
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After a high tungsten sample, rinse with the 1% ammonium hydroxide solution for 3-5 minutes.
-
It is good practice to follow the basic rinse with a brief rinse of ultrapure water or 1% nitric acid to neutralize the system before introducing the next acidic sample. This prevents potential precipitation of elements.[5]
-
Protocol 3: Enhanced Washout with Hydrofluoric Acid (for HF-Resistant Systems)
WARNING: Hydrofluoric acid is extremely hazardous. All appropriate safety precautions, including personal protective equipment (PPE) and proper ventilation, must be used.
-
System Requirement: This protocol requires an HF-resistant sample introduction system (e.g., PFA nebulizer and spray chamber).
-
Rinse Solution Preparation: Carefully prepare a rinse solution containing 2% (v/v) nitric acid and 0.05% (v/v) hydrofluoric acid in ultrapure water.
-
Washout Protocol:
-
Use this solution as the primary rinse between samples.
-
A rinse time of 60-90 seconds is often sufficient to significantly reduce tungsten carryover.
-
Always monitor the baseline to confirm complete washout.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for tungsten memory effects.
Caption: Mechanism of tungsten memory effect in ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of an inductively coupled plasma mass spectrometry method for quantification of extracted tungsten from glass prefilled syringes used as a primary packaging for pharmaceutical and therapeutic protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimization of Chemical Separation of Tungsten for Isotopic Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical separation of tungsten (W) for isotopic analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question: Why is the recovery of tungsten low after the separation procedure?
Potential Causes and Solutions:
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Incomplete Sample Digestion: Tungsten-bearing minerals can be refractory. Ensure complete dissolution of the sample. For silicate (B1173343) rocks, decomposition with hydrofluoric acid (HF) and perchloric acid (HClO₄) is a common method.[1] For tungsten alloys, a mixture of HF and nitric acid (HNO₃) can be effective.[2][3]
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Precipitation of Tungsten: Tungsten can precipitate in acidic conditions, especially in the presence of certain matrix elements. One method to circumvent this is to exploit the amphoteric character of tungsten by using an alkali (sodium hydroxide, NaOH) precipitation method to separate it from most matrix elements in alkaline conditions.[4]
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Improper Column Equilibration: Ensure the ion exchange or extraction chromatography column is properly equilibrated with the appropriate starting buffer before loading the sample. Failure to do so can lead to poor retention of tungsten on the resin.[5]
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Incorrect Eluent Composition: The composition and pH of the eluent are critical for the successful elution of tungsten. For anion exchange chromatography, a common eluent is a mixture of HCl and HF.[4] The concentration of these acids needs to be carefully controlled to ensure quantitative elution.
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Column Overloading: Exceeding the capacity of the chromatography resin can lead to breakthrough of tungsten during the sample loading step, resulting in low recovery.[6] Consider using a larger column or reducing the sample size.
Question: I am observing isobaric interferences from other elements in my final tungsten fraction. How can I remove them?
Potential Causes and Solutions:
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Hafnium (¹⁸⁰Hf on ¹⁸⁰W): This is a critical interference, especially when using a ¹⁸⁰W-¹⁸³W double-spike.[7] A multi-step chromatographic procedure is often necessary to effectively separate hafnium from tungsten. This can involve a combination of cation and anion exchange resins, or the use of extraction chromatography resins like TODGA or TEVA.[4][7]
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Tantalum (¹⁸¹Ta on ¹⁸¹W, though ¹⁸¹W is not a stable isotope used in these analyses, Ta can cause other polyatomic interferences): Similar to hafnium, tantalum can be separated using a multi-step column chemistry procedure.[7]
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Osmium (¹⁸⁶Os on ¹⁸⁶W): While less common, osmium can be an interferent. The chemical separation schemes designed to purify tungsten will typically also remove osmium.
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Matrix-Induced Polyatomic Interferences: Elements from the sample matrix can form polyatomic ions in the plasma source of the mass spectrometer, which can interfere with the tungsten isotopes.[8] A robust chemical separation procedure that effectively removes the bulk matrix is the primary solution. The linearity of mixing experiments between a pure standard and a sample matrix can be used to assess the effectiveness of the separation and the absence of significant polyatomic interferences.[7]
Question: The measured isotopic ratios show poor precision. What are the possible reasons?
Potential Causes and Solutions:
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Instrumental Mass Bias: All multi-collector inductively coupled plasma mass spectrometers (MC-ICP-MS) exhibit instrumental mass bias. This must be corrected for. Common correction methods include using a bracketing standard (e.g., NIST SRM 3163) or a double-spike (e.g., ¹⁸⁰W-¹⁸³W).[7][9] The double-spike method can also correct for isotope fractionation that occurs during the chemical separation.[7][9]
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Incomplete Sample-Spike Equilibration: When using a double-spike, it is crucial that the spike is fully equilibrated with the sample's tungsten before any chemical separation begins.[7] This is typically achieved by adding the spike to the sample before dissolution.
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High Procedural Blank: A high tungsten blank from reagents or labware can significantly affect the isotopic composition of small samples, leading to inaccurate and imprecise results. Using high-purity reagents and thoroughly cleaning all labware is essential. A two-column purification procedure has been shown to achieve procedural blanks of less than 40 pg.[10]
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Matrix Effects: Even after chemical separation, residual matrix elements can affect the instrument's performance and the accuracy of the isotopic measurements.[11] If matrix effects are suspected, further purification of the tungsten fraction is necessary.
Frequently Asked Questions (FAQs)
What is the purpose of a ¹⁸⁰W-¹⁸³W double-spike?
A ¹⁸⁰W-¹⁸³W double-spike is a mixture of two tungsten isotopes with a known, artificially altered isotopic composition. It is added to a sample before processing to correct for instrumental mass bias and any isotopic fractionation that may occur during the chemical separation procedure, leading to more accurate and precise tungsten isotope ratio measurements.[7][9]
What are the most common chromatographic methods for tungsten separation?
The most common methods involve ion exchange chromatography and extraction chromatography.[4]
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Anion Exchange Chromatography: This is a widely used technique where tungsten, often as a fluoride (B91410) complex, is retained on an anion exchange resin while matrix elements are washed away.[9][12][13]
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Extraction Chromatography: Resins like TODGA (N,N,N',N'-tetraoctyldiglycolamide) and TEVA are also employed for the purification of tungsten, particularly for removing challenging interferences like titanium, zirconium, and hafnium.[4][13]
How can I minimize the procedural tungsten blank?
To minimize the procedural blank, it is crucial to use high-purity acids and deionized water. All labware (beakers, columns, etc.) should be meticulously cleaned, often involving leaching in hot acids. Performing the chemical separations in a clean laboratory environment (e.g., under a laminar flow hood) is also essential. A study has demonstrated that a two-column separation method can reduce the procedural blank to less than 40 picograms.[10]
What are typical recovery yields for tungsten separation?
With optimized procedures, tungsten recovery yields are typically high. Several studies report recovery yields greater than 90-97%.[10][12][13] For example, a two-stage chromatographic method involving an AG1-X8 anion exchange column followed by TODGA resin columns has been shown to have a total yield of W greater than 90%.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the chemical separation of tungsten for isotopic analysis.
Table 1: Tungsten Recovery Yields and Procedural Blanks
| Method | Sample Type | Recovery Yield | Procedural Blank | Reference |
| Two-stage anion-exchange and simplified TIMS procedure | Silicate Rocks | 97.8 ± 6.5% | ~80 pg | [12] |
| Two-column purification procedure for small samples | Not specified | > 97% | < 40 pg | [10] |
| Two-stage chromatographic separation (AG1-X8 and TODGA resin) | Silicate Samples | > 90% | Not specified | [13] |
| Alkali (NaOH) precipitation followed by TEVA resin purification | Geological Samples | > 95% | Not specified | [4] |
Table 2: Precision of Tungsten Isotopic Measurements
| Instrument | Correction Method | Standard Reference Material | Measured Ratio | External Reproducibility (2s) | Reference |
| MC-ICP-MS | ¹⁸⁰W-¹⁸³W double-spike | NIST SRM 3163 W | δ¹⁸⁶W/¹⁸⁴W | ±0.05‰ | [9] |
| TRITON Plus TIMS | Not specified (likely bracketing) | GSJ JB-3 | ¹⁸²W/¹⁸⁴W | ± 0.000005 (2 SD) | [13] |
| TRITON Plus TIMS | Not specified (likely bracketing) | USGS BHVO-2 | ¹⁸²W/¹⁸⁴W | ± 0.000006 (2 SD) | [13] |
| MC-ICP-MS | Rhenium-external correction | Not specified | All ratios | < 0.05‰ |
Experimental Workflows
General Workflow for Tungsten Separation from Silicate Rocks
The following diagram illustrates a general workflow for the chemical separation of tungsten from silicate rock samples for isotopic analysis. This often involves multiple stages to remove the complex matrix and potential isobaric interferences.
Caption: General workflow for tungsten separation from silicate rocks.
References
- 1. Spectrophotometric determination of tungsten in rocks by an isotope dilution procedure [pubs.usgs.gov]
- 2. osti.gov [osti.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. nestgrp.com [nestgrp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects in Tungsten-182 Plasma Source Mass Spectrometry
Welcome to the technical support center for Tungsten-182 (¹⁸²W) analysis by plasma source mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of ¹⁸²W plasma source mass spectrometry?
A1: Matrix effects are alterations in the ¹⁸²W signal intensity (either suppression or enhancement) caused by other components in the sample matrix, excluding the analyte itself. These effects can arise from various sources, including high concentrations of dissolved solids, the presence of easily ionizable elements, and organic compounds. They can lead to inaccurate quantification of ¹⁸²W.
Q2: What are the most common types of matrix effects encountered during ¹⁸²W analysis?
A2: The most prevalent matrix effects include:
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Signal Suppression/Enhancement: High concentrations of concomitant elements can alter the plasma's physical properties, affecting the ionization efficiency of tungsten. Easily ionizable elements (e.g., Na, K, Ca, Mg) can suppress the ¹⁸²W signal.[1][2][3]
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Isobaric Interferences: These occur when isotopes of other elements have the same mass-to-charge ratio as ¹⁸²W. The primary isobaric interferences on ¹⁸²W are from ¹⁸⁰Hf²⁺, ¹⁸¹TaH⁺, and potentially from osmium isotopes, although often negligible.[4] Monitoring other isotopes of these interfering elements is crucial for correction.
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Space-Charge Effects: At high matrix concentrations, interactions between ions in the ion beam can lead to a preferential loss of lighter ions, although this is less pronounced for a heavy element like tungsten.
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Memory Effects (Carryover): Tungsten is known to be a "sticky" element, meaning it can adhere to the components of the sample introduction system (nebulizer, spray chamber, torch, cones).[5] This leads to carryover from one sample to the next, causing artificially high readings in subsequent analyses.
Q3: How can I minimize tungsten's memory effects?
A3: To minimize memory effects, a rigorous washout procedure is essential. This typically involves rinsing the sample introduction system with a solution containing dilute hydrofluoric acid (HF). An effective rinse solution is often a mixture of nitric acid (HNO₃) and a small percentage of HF (e.g., 2% HNO₃ + 0.5% HF). For persistent carryover, an alkaline rinse solution, such as ammonium (B1175870) hydroxide (B78521), can be effective.[6] The use of a fluoropolymer sample introduction system can also significantly reduce memory effects.[5]
Q4: What are the common isobaric interferences for ¹⁸²W and how can they be corrected?
A4: The main isobaric interferences on ¹⁸²W are from ¹⁸⁰Hf and ¹⁸¹Ta. Correction is typically done by monitoring other, interference-free isotopes of the interfering elements (e.g., ¹⁷⁷Hf and ¹⁸¹Ta) and applying a mathematical correction based on the natural isotopic abundances. The following equation illustrates the principle for correcting the signal at m/z 182:
¹⁸²W_corrected = ¹⁸²W_measured - (¹⁸⁰Hf_measured * (¹⁸²Hf_abundance / ¹⁸⁰Hf_abundance)) - (¹⁸¹Ta_measured * (¹⁸²TaH_formation_rate))
In practice, modern ICP-MS software can often perform these corrections automatically once the appropriate correction equations are set up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low ¹⁸²W Signal Intensity | Signal Suppression: High concentration of easily ionizable elements (e.g., Na, K, Ca, Mg) in the sample matrix. | 1. Dilute the sample: This is the simplest approach to reduce the concentration of interfering matrix components. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix. 3. Employ the Method of Standard Additions: This method can correct for matrix effects by adding known amounts of a tungsten standard to the sample. 4. Optimize Instrument Parameters: Increase plasma power and optimize nebulizer gas flow to improve matrix tolerance. |
| High and Unstable ¹⁸²W Background | Memory Effect (Carryover): Residual tungsten from previous high-concentration samples adhering to the sample introduction system. | 1. Implement a rigorous washout procedure: Use a rinse solution containing dilute HF (e.g., 2% HNO₃ + 0.5% HF). 2. Increase rinse time: Extend the duration of the washout between samples. 3. Try an alkaline rinse: A solution of ammonium hydroxide can be effective for removing stubborn tungsten residues.[6] 4. Clean the sample introduction system: Periodically disassemble and thoroughly clean the nebulizer, spray chamber, torch, and cones. |
| Inaccurate ¹⁸²W Isotope Ratios | Isobaric Interferences: Overlap of ¹⁸²W with isotopes of other elements (e.g., ¹⁸⁰Hf, ¹⁸¹Ta). | 1. Monitor interference-free isotopes: Measure the signal of other isotopes of the interfering elements (e.g., ¹⁷⁷Hf, ¹⁸¹Ta). 2. Apply mathematical corrections: Use the instrument software to subtract the contribution of the interfering isotopes based on their natural abundances. 3. Perform chemical separation: Use ion-exchange chromatography to remove interfering elements from the sample matrix prior to analysis.[4] |
| Poor Precision and Reproducibility | Inconsistent Sample Introduction: Variations in sample viscosity or surface tension affecting nebulization efficiency. Instrumental Drift: Changes in plasma conditions or detector response over time. | 1. Use an Internal Standard: Add an element with similar mass and ionization potential to all samples and standards to correct for variations. Rhenium (Re) is a suitable candidate for tungsten.[7] 2. Ensure consistent acid concentration: Maintain the same acid matrix in all samples, blanks, and standards. 3. Allow for adequate instrument warm-up and stabilization. |
Quantitative Data on Matrix Effects
The following table provides an illustrative example of the potential signal suppression of ¹⁸²W in the presence of common matrix elements. Note that the actual degree of suppression can vary depending on the specific instrument, operating conditions, and the overall sample matrix.
| Matrix Element | Concentration (ppm) | Illustrative ¹⁸²W Signal Suppression (%) |
| Sodium (Na) | 100 | ~5% |
| 500 | ~15% | |
| 1000 | ~30% | |
| Potassium (K) | 100 | ~7% |
| 500 | ~20% | |
| 1000 | ~40% | |
| Calcium (Ca) | 100 | ~4% |
| 500 | ~12% | |
| 1000 | ~25% | |
| Magnesium (Mg) | 100 | ~3% |
| 500 | ~10% | |
| 1000 | ~20% |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the general trend of signal suppression. Actual values will vary.
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for ¹⁸²W in Geological Samples
This protocol describes the preparation of matrix-matched calibration standards for the analysis of ¹⁸²W in silicate (B1173343) rock samples.
-
Prepare a Blank Matrix Solution:
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Select a certified reference material (CRM) or an in-house reference material that has a similar geological matrix to the samples being analyzed but with a negligible or well-characterized tungsten concentration.
-
Digest a sufficient amount of the blank matrix material using the same acid digestion procedure as for the unknown samples (e.g., a mixture of HF, HNO₃, and HClO₄).
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After digestion, dilute the solution to a known volume with 2% HNO₃. This will serve as the diluent for the calibration standards.
-
-
Prepare a Tungsten Stock Solution:
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Use a certified tungsten standard solution (e.g., 1000 ppm).
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Prepare an intermediate stock solution (e.g., 10 ppm) by diluting the primary stock solution with 2% HNO₃.
-
-
Prepare a Series of Calibration Standards:
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Pipette a fixed volume of the blank matrix solution into a series of volumetric flasks.
-
Spike each flask with an increasing volume of the intermediate tungsten stock solution to create a series of calibration standards with concentrations covering the expected range of the samples.
-
Bring each flask to the final volume with the blank matrix solution.
-
-
Analysis:
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Analyze the blank matrix solution, the prepared calibration standards, and the digested unknown samples using the same ICP-MS method.
-
Construct a calibration curve by plotting the measured ¹⁸²W intensity against the known tungsten concentration for the matrix-matched standards.
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Determine the tungsten concentration in the unknown samples from the calibration curve.
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Protocol 2: Method of Standard Additions for ¹⁸²W in a Complex Matrix
This protocol is suitable for samples with a complex and unknown matrix where a matching blank matrix is not available.
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Sample Preparation:
-
Digest the sample using an appropriate acid digestion procedure.
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Dilute the digested sample to a known volume with 2% HNO₃.
-
-
Prepare a Series of Spiked Samples:
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Aliquot a fixed volume of the digested sample solution into at least four separate volumetric flasks.
-
Leave one flask unspiked (this will be the "zero addition" sample).
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To the remaining flasks, add increasing, known volumes of a certified tungsten standard solution. The added concentrations should be in the range of the expected sample concentration (e.g., 0.5x, 1x, 1.5x the expected concentration).
-
Bring each flask to the final volume with 2% HNO₃.
-
-
Analysis:
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Analyze the unspiked and spiked sample solutions using the same ICP-MS method.
-
-
Data Analysis:
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Plot the measured ¹⁸²W signal intensity on the y-axis against the concentration of the added tungsten standard on the x-axis.
-
Perform a linear regression on the data points.
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Extrapolate the regression line to the x-axis (where the signal intensity is zero). The absolute value of the x-intercept represents the concentration of tungsten in the original, unspiked sample solution.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for ¹⁸²W analysis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell -MS [at-spectrosc.com]
Technical Support Center: Refinement of Data Reduction Protocols for 182W Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 182W measurements. The information is designed to address specific issues that may be encountered during experimental work and data analysis.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges.
Sample Preparation and Chemistry
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Question: What are the most critical factors for achieving high tungsten (W) recovery during sample digestion and chemical separation?
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Answer: Achieving high and consistent W recovery, ideally around 90% or higher for silicate (B1173343) samples, is crucial for accurate 182W measurements.[1] Key factors include the chosen digestion method and the efficiency of the chemical separation protocol. An optimized digestion method is the first step to ensure complete dissolution of the sample and release of W.[1] For separation, a two-step chromatography process is often employed. This can involve a cation-exchange resin (e.g., AG50W-X8) followed by an extraction chromatography resin (e.g., TEVA).[2] Modifications to these protocols, such as adjusting resin volumes and elution recipes, can improve W recovery and separation from interfering elements like Ti, Zr, and Hf.[2] Some methods have also successfully utilized a single-column extraction chromatographic purification with N-benzoyl-N-phenylhydroxylamine (BPHA) resin, which simplifies the procedure and can achieve ~99% W recovery.[3]
-
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Question: My W recovery is consistently low. What are some common causes and how can I improve it?
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Answer: Low W recovery can stem from incomplete sample digestion or inefficient separation. For mafic rocks, ensuring complete dissolution is essential.[1] During the separation process, it is important to carefully calibrate the elution volumes for the chromatography columns. For example, in a two-step process using AG50W-X8 and TEVA resins, W should be retained on the TEVA resin while interfering elements are eluted.[2] Incomplete elution of these elements or premature elution of W will result in low recovery. It is also important to minimize the procedural blank, which should be less than 0.3 ng to be considered negligible.[4]
-
Mass Spectrometry and Data Acquisition
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Question: I am observing significant signal instability during my MC-ICP-MS analysis. What should I check?
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Answer: Signal instability can be caused by several factors related to the sample introduction system and the instrument itself. Check for blockages in the nebulizer and ensure the spray chamber is functioning correctly.[5] The condition of the interface cones (sampler and skimmer) is critical; they should be clean and free of deposits.[5][6] High levels of dissolved solids in the sample can also lead to signal suppression and instability.[7] Ensure that the total dissolved solids are within the tolerance limits of your instrument, typically around 0.3-0.5% unless a gas dilution unit is used.[7]
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Question: How can I identify and correct for isobaric interferences on 182W?
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Answer: The primary isobaric interference on 182W is from 182Os. It is essential to monitor other osmium isotopes, such as 188Os and 189Os, to correct for any potential contribution from 182Os.[8] Fortunately, Os is volatile under oxidative conditions and is often lost during sample evaporation steps in nitric or perchloric acid.[8] Other potential interferences on tungsten isotopes include those from Hf and Ta. Monitoring 179Hf and 181Ta allows for the correction of their isobaric interferences on W isotopes.[2]
-
-
Question: What is the "183W effect" and how can it be corrected?
-
Answer: The "183W effect" refers to a non-ideal mass bias that can affect the accuracy of 182W/184W measurements. While external correction using reference materials is a common approach, the magnitude of this effect can depend on the amount of W being processed, meaning a standard correction may not always be appropriate for all samples.[8]
-
Data Reduction and Analysis
-
Question: What is the best approach for instrumental mass bias correction in 182W measurements?
-
Answer: Instrumental mass fractionation for W isotopes is typically corrected by normalizing to a stable isotope ratio, most commonly 186W/184W = 0.92767, using the exponential law.[2] However, there is evidence of mass-independent isotope fractionation in tungsten analysis, which may not be fully corrected by a simple exponential law.[9][10][11] Some studies have introduced a modified mass bias factor (γ) into the exponential law to achieve more reliable and traceable isotopic data.[4] For Negative Thermal Ionization Mass Spectrometry (N-TIMS), a double normalization of W isotopes is sometimes used to correct for mass-dependent variability of O isotopes.[1][10]
-
-
Question: My data shows a residual correlation between fractionation-corrected 182W/184W and 183W/184W ratios. What is the cause and how can it be resolved?
-
Answer: This residual correlation, often observed in N-TIMS analysis, is typically attributed to the mass-dependent variability of oxygen isotopes in the WO3- ions being measured.[1][10] A common solution is a second-order correction using the 183W/184W ratio, assuming this ratio is constant in nature.[1][10] An alternative and more direct approach is the simultaneous monitoring of 18O/16O and W isotope ratios. This allows for a per-integration correction of oxide interferences, avoiding the need for double normalization of W isotopes.[1][9][10]
-
-
Question: What level of precision should I expect for my µ182W measurements?
-
Answer: With modern MC-ICP-MS instruments and optimized protocols, an external reproducibility of better than 5 ppm for µ182W values can be achieved.[1][2] For N-TIMS, a similar precision of around 5-6 ppm (2σ) is attainable.[1][10] The long-term intermediate precision for µ182W values from repeated analyses of a standard solution has been reported to be as good as ± 4.8 (2SD).[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to 182W measurements.
Table 1: Typical MC-ICP-MS Operating Parameters for 182W Analysis
| Parameter | Value | Reference |
| Nebulizer Flow Rate | 100 µL min⁻¹ | [2] |
| W Concentration for Analysis | 25 ng g⁻¹ | [2] |
| 184W Signal Intensity | 4–7 V | [1] |
| Internal Precision (µ182W) | < 5 ppm | [2] |
| External Reproducibility (µ182W) | < 5 ppm | [1][2] |
Table 2: Tungsten Recovery in Different Protocols
| Protocol | Sample Type | W Recovery | Reference | | :--- | :--- | :--- | | Optimized Digestion & 2-Step Chromatography | Mafic Rocks | ~90% |[1] | | 2-Step Chromatography (AG50W-X8 & TEVA) | Mafic Rocks | ~85% |[2] | | 3-Stage Ion-Exchange Chromatography | Silicate Rocks | >75% |[2] | | Single-Column BPHA Resin | Silicate Rocks | ~99% |[3] |
Experimental Protocols
This section provides a detailed methodology for a typical 182W measurement experiment.
1. Sample Digestion
-
Weigh an appropriate amount of powdered sample into a clean Savillex vial.
-
Add a mixture of concentrated HF and HNO3.
-
Seal the vial and heat on a hot plate at a controlled temperature (e.g., 130°C) for several hours to ensure complete dissolution.[8]
-
Evaporate the acid mixture to dryness.
-
Add a mixture of HNO3 and H2O2 to the residue and heat to remove any organic compounds and volatile elements like Os.[2]
-
Redissolve the final residue in a suitable acid mixture (e.g., 1 M HCl–0.1% H2O2) for chromatography.[2]
2. Chemical Separation (Two-Step Chromatography)
-
First Column (Cation-Exchange):
-
Prepare a column with AG50W-X8 resin.[2]
-
Load the redissolved sample solution onto the column.
-
Elute the matrix elements with an appropriate acid mixture.
-
Collect the fraction containing tungsten.
-
-
Second Column (Extraction Chromatography):
-
Prepare a column with TEVA resin.[2]
-
Load the tungsten-containing fraction from the first column.
-
Wash the column with a solution (e.g., 9 M HCl-0.04 M HF) to remove remaining interfering elements like Ti, Zr, and Hf.[2]
-
Elute the purified tungsten fraction with a different acid mixture (e.g., 3 M HCl-0.02 M HF).[2]
-
-
Evaporate the purified tungsten fraction to dryness and redissolve in a dilute acid solution (e.g., 0.3 M HNO3–0.02 M HF) for mass spectrometry analysis.[2]
3. MC-ICP-MS Analysis
-
Introduce the purified sample solution into the MC-ICP-MS using a desolvating nebulizer system.[2]
-
Simultaneously measure the intensities of all relevant tungsten isotopes (182W, 183W, 184W, 186W) and isotopes of potentially interfering elements (e.g., 179Hf, 181Ta, 188Os).[2]
-
Perform a bracketing measurement by analyzing a standard solution (e.g., Alfa Aesar W standard) before and after each sample analysis.[2]
-
The instrumental mass fractionation is corrected by normalizing the measured isotope ratios to 186W/184W = 0.92767 using the exponential law.[2]
-
Calculate the µ182W value for the sample, which represents the parts-per-million deviation of the sample's 182W/184W ratio from that of the bracketing standard.[1]
Visualizations
The following diagrams illustrate key workflows in 182W data reduction.
Caption: Overview of the experimental workflow for 182W measurement.
Caption: Logical flow of the data correction protocol for 182W analysis.
References
- 1. High-Precision Tungsten Isotopic Analysis by Multicollection Negative Thermal Ionization Mass Spectrometry Based on Simultaneous Measurement of W and (18)O/(16)O Isotope Ratios for Accurate Fractionation Correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten isotopic analysis on six geochemical reference materials using multiple collector-ICP-mass spectrometry coupled with a rhenium-external correction technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the isotopic composition of tungsten using MC-ICP-MS [inis.iaea.org]
Technical Support Center: Neutron Capture Cross-Section Measurements for ¹⁸²W
Welcome to the technical support center for ¹⁸²W neutron capture cross-section measurements. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the accuracy of their experimental results. Below you will find a comprehensive guide including frequently asked questions, detailed troubleshooting procedures, experimental protocols, and an analysis of common error sources.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your ¹⁸²W(n,γ) cross-section measurement experiments.
Frequently Asked Questions (FAQs)
Q1: My measured cross-section for ¹⁸²W is consistently higher than evaluated data, especially at higher neutron energies. What could be the cause?
A1: A common reason for an artificially high cross-section measurement for ¹⁸²W is the presence of isotopic impurities in the sample, particularly ¹⁸³W. The ¹⁸³W(n,2nγ) reaction can produce gamma rays that contaminate the ¹⁸²W(n,n'γ) spectrum, leading to an overestimation of the capture cross-section.[1] It is crucial to accurately characterize the isotopic composition of your tungsten sample and apply appropriate corrections.
Q2: I am observing unexpected peaks in my gamma-ray spectrum that do not correspond to the ¹⁸²W capture cascade. What are the likely sources?
A2: Unidentified peaks can originate from several sources:
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Background Radiation: Natural background from radioactive isotopes in the surrounding environment (e.g., from concrete walls) or cosmic rays can contribute to the spectrum.
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Neutron Scattering: Neutrons scattering off the sample and interacting with surrounding materials (including the detector itself, beamline components, and shielding) can produce background gamma rays.[2]
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Sample Impurities: In addition to isotopic impurities, chemical impurities in the sample can also become activated by neutrons and emit characteristic gamma rays.
Q3: The uncertainty on my final cross-section value is larger than expected. How can I identify the dominant sources of error?
A3: A detailed uncertainty analysis is crucial. The total uncertainty is a combination of statistical and systematic errors. Key contributors often include:
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Counting Statistics: Especially for weak resonances or low neutron flux.[3]
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Neutron Flux Determination: Uncertainties in the monitor foil cross-section (e.g., ¹⁹⁷Au) or the efficiency of the flux monitor.[4][5]
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Detector Efficiency Calibration: The accuracy of the gamma-ray detector efficiency calibration curve is a significant factor.[6]
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Corrections for Neutron Scattering and Self-Shielding: These corrections, often made using Monte Carlo simulations, have associated uncertainties.[4]
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| High background in gamma-ray spectrum | Inadequate shielding from environmental radiation. | - Ensure proper shielding of the detector setup.- Perform a background measurement with the neutron beam off to identify and subtract environmental background. |
| Neutron scattering from sample and surroundings. | - Use a "dummy" sample (e.g., carbon or lead) with similar scattering properties but no capture resonances in the energy range of interest to estimate the scattered neutron background.[2]- Employ Monte Carlo simulations (e.g., GEANT4, MCNP) to model and subtract the scattered neutron background.[7][8][9][10] | |
| Poor energy resolution in HPGe detector | Improper detector setup or electronics configuration. | - Verify the detector bias voltage is set to the manufacturer's recommendation.- Check the settings of the amplifier and analog-to-digital converter (ADC).- Perform an energy calibration with standard multi-gamma sources (e.g., ¹⁵²Eu, ¹³³Ba) to ensure linearity and resolution.[11][12] |
| Discrepancies in cross-section at resonance peaks | Incorrect background subtraction under the resonance. | - Carefully define the background regions on either side of the resonance peak for accurate subtraction. |
| Inaccurate dead-time correction. | - Ensure the data acquisition system is correctly accounting for and correcting for dead time, especially at high count rates. | |
| Doppler broadening effects not properly accounted for. | - The thermal motion of the target nuclei can broaden the resonance peaks. Ensure your analysis software correctly models this effect, which is temperature-dependent. |
Data Presentation: Quantitative Sources of Error
The following table summarizes the typical contributions of various error sources to the total uncertainty in ¹⁸²W neutron capture cross-section measurements. The values are synthesized from literature and represent a general guide; specific experimental conditions will alter these contributions.
| Source of Uncertainty | Typical Contribution to Total Uncertainty (%) | Mitigation and Correction Strategies |
| Statistical Uncertainty | 1 - 10% (highly dependent on neutron energy and flux) | - Increase measurement time.- Use a higher intensity neutron source. |
| Neutron Flux Normalization | 2 - 5% | - Use a well-characterized monitor foil (e.g., ¹⁹⁷Au) with a precisely known cross-section.[4][5]- Ensure accurate determination of the monitor foil's mass and purity. |
| Gamma-Ray Detector Efficiency | 1 - 3% | - Perform a precise efficiency calibration using certified multi-gamma sources covering a wide energy range.[13]- Use Monte Carlo simulations to model the detector response for complex geometries. |
| Sample Mass and Composition | < 1% | - Use high-precision balances for mass determination.- Perform mass spectrometry to accurately determine the isotopic composition of the sample. |
| Isotopic Impurity Correction (e.g., ¹⁸³W) | 0.5 - 2% | - Use highly enriched ¹⁸²W samples.- Quantify the isotopic composition and apply corrections based on the known cross-sections of the impurity isotopes.[1] |
| Neutron Self-Shielding and Multiple Scattering Correction | 0.7 - 1.4% | - Use thin samples to minimize these effects.[4]- Employ Monte Carlo codes (GEANT4, MCNP) to calculate and apply correction factors.[7][8][9][10] |
| Gamma-Ray Attenuation in the Sample | < 1% | - Use thin samples.- Correct for attenuation using the known sample geometry and material composition. |
| Dead Time Correction | < 1% | - Use modern digital data acquisition systems with accurate dead time correction algorithms. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: High-Purity Germanium (HPGe) Detector Efficiency Calibration
-
Source Selection: Use a set of certified gamma-ray calibration sources with well-known activities and gamma-ray emission probabilities that cover the energy range of interest for ¹⁸²W (typically up to ~7 MeV). A multi-nuclide source (e.g., containing ¹³³Ba, ⁶⁰Co, ¹⁵²Eu) is often convenient.[11][12][14]
-
Geometry: Place the calibration source at the same position and geometry as the ¹⁸²W sample will be during the neutron capture experiment. Consistency in the source-to-detector distance and orientation is critical.
-
Data Acquisition:
-
Set the detector bias voltage to the manufacturer's recommended value.
-
Adjust the amplifier gain to ensure that the highest energy gamma-ray of interest falls within the top quarter of the multi-channel analyzer (MCA) spectrum.
-
Acquire a spectrum for a duration sufficient to obtain at least 10,000 counts in the full-energy peaks of interest to minimize statistical uncertainty.[11]
-
-
Data Analysis:
-
Perform an energy calibration of the MCA using the known gamma-ray energies from the calibration source.
-
For each full-energy peak, determine the net peak area by subtracting the background continuum.
-
Calculate the detector efficiency (ε) for each gamma-ray energy using the following formula: ε = N / (A * Iγ * t) where:
-
N is the net peak area (counts).
-
A is the activity of the calibration source (in Becquerels), corrected for decay to the measurement date.
-
Iγ is the gamma-ray emission probability (intensity).
-
t is the live time of the measurement in seconds.
-
-
-
Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy. Fit the data points with an appropriate function (e.g., a polynomial in log-log space) to obtain a continuous efficiency calibration curve.
Protocol 2: Correction for Neutron Scattering using Monte Carlo Simulation
-
Modeling the Experimental Setup:
-
Defining the Neutron Source:
-
Define the neutron source in the simulation with the same energy spectrum and spatial distribution as the experimental neutron beam.
-
-
Simulation of Neutron Interactions:
-
Run the simulation to track the transport of neutrons through the experimental setup. The simulation should model all relevant neutron interactions, including elastic and inelastic scattering, and neutron capture.
-
-
Separating Capture and Scattering Events:
-
Tally the gamma rays produced from neutron capture events in the ¹⁸²W sample.
-
Separately, tally the gamma rays produced from neutrons that first scatter in the ¹⁸²W sample and then interact with other components of the setup (e.g., the detector, shielding) to produce background gamma rays.
-
-
Calculating the Correction Factor:
-
The simulation will provide an estimate of the background contribution from scattered neutrons in the measured gamma-ray spectrum.
-
This simulated background can then be subtracted from the experimental spectrum to correct for the effects of neutron scattering.
-
Alternatively, a correction factor can be derived and applied to the measured capture yield.
-
Visualizations
Diagram 1: Experimental Workflow for ¹⁸²W(n,γ) Cross-Section Measurement
Caption: Experimental workflow for ¹⁸²W(n,γ) measurement.
Diagram 2: Logical Relationship of Error Sources in Neutron Capture Cross-Section Measurement
Caption: Relationship of error sources in neutron capture.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. Templates of expected measurement uncertainties for neutron-induced capture and charged-particle production cross section observables | EPJ N - Nuclear Sciences & Technologies [epj-n.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. epj-n.org [epj-n.org]
- 6. nucleardata.berkeley.edu [nucleardata.berkeley.edu]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. mirion.com [mirion.com]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Deconvolution of Isobaric Interferences on Tungsten-182
This technical support guide is designed for researchers, scientists, and drug development professionals working with Tungsten-182 (¹⁸²W) isotope analysis. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary isobaric interferences on ¹⁸²W?
The accurate measurement of ¹⁸²W by mass spectrometry can be compromised by direct overlap of isotopes from other elements at the same mass-to-charge ratio. The primary isobaric interferences on ¹⁸²W are from Osmium (¹⁸²Os is not naturally occurring but interferences can arise from other isotopes), Hafnium (from the decay of ¹⁸²Hf), and potentially from molecular ions. While not a direct isobaric overlap on ¹⁸²W, isotopes of Tantalum (Ta) and Ruthenium (Ru) are often monitored and corrected for as they can interfere with other tungsten isotopes used for mass bias correction or have molecular interferences.
Q2: What are the common analytical techniques for ¹⁸²W analysis?
The two primary techniques for high-precision ¹⁸²W isotopic analysis are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).[1] MC-ICP-MS is often preferred due to its higher sensitivity and better reproducibility.[1] N-TIMS is also a powerful technique, particularly for samples with low tungsten concentrations.[2]
Q3: Why is the ¹⁸²Hf-¹⁸²W isotope system important?
The ¹⁸²Hf-¹⁸²W isotopic system is a crucial chronometer for dating events in the early Solar System, such as planetary core formation and differentiation.[3][4][5][6][7] This is due to the decay of the now-extinct radionuclide ¹⁸²Hf to ¹⁸²W with a half-life of 8.9 million years.[3][4] Hafnium is a lithophile element (rock-loving), while tungsten is moderately siderophile (iron-loving). This differential behavior causes fractionation of Hf from W during core formation, leading to variations in the ¹⁸²W/¹⁸⁴W ratio in different planetary reservoirs.[3][5]
Troubleshooting Guide
Issue 1: Inaccurate or irreproducible ¹⁸²W/¹⁸⁴W ratios.
This is a common issue often stemming from uncorrected or improperly corrected isobaric interferences.
Troubleshooting Steps:
-
Verify Interference Correction Protocol: Ensure that the isotopes of interfering elements are being monitored and corrected for. For MC-ICP-MS analysis, this typically involves monitoring isotopes such as ¹⁷⁹Hf, ¹⁸¹Ta, and ¹⁸⁸Os.[1]
-
Assess Chemical Separation Efficiency: Inefficient chemical separation of tungsten from matrix elements can lead to significant interferences. Review your chromatographic separation protocol. A two-step chromatography method is often employed for effective separation.[1]
-
Check for Instrumental Drift and Mass Bias: Monitor for instrumental drift and apply appropriate mass bias corrections. For N-TIMS, in-run fractionation of oxygen isotopes must be monitored and corrected for when measuring tungsten as oxide ions (WO₃⁻).[2]
-
Evaluate Blank Levels: High procedural blanks can introduce interfering elements. Regularly analyze procedural blanks to ensure they are negligible compared to your sample signals.
Issue 2: Low Tungsten Signal Intensity.
Low signal intensity can lead to poor precision and inaccurate measurements.
Troubleshooting Steps:
-
Optimize Sample Introduction: Ensure the sample introduction system (e.g., nebulizer, spray chamber) is functioning correctly. Blockages in the nebulizer or worn pump tubing are common causes of low signal.[8][9][10]
-
Check Tungsten Recovery: Evaluate the efficiency of your chemical separation procedure. Low recovery of tungsten during column chemistry will result in a weaker signal. A recovery of ~90% is considered good for mafic rocks.[1]
-
Instrument Tuning: Perform routine instrument tuning to ensure optimal sensitivity.[11]
-
Sample Matrix Effects: High concentrations of other elements in the sample matrix can suppress the tungsten signal. Ensure adequate matrix removal during sample preparation.
Issue 3: High Background or Memory Effects.
Tungsten is known to be "sticky" and can cause memory effects in the sample introduction system.[12]
Troubleshooting Steps:
-
Adequate Washout: Use an appropriate rinse solution and allow for sufficient rinse times between samples. The addition of a small amount of hydrofluoric acid (HF) to the rinse solution can improve tungsten washout.[12]
-
Inert Sample Introduction System: If using HF, consider an inert sample introduction system (e.g., PFA nebulizer and spray chamber) to prevent degradation of quartz components.[12]
-
Clean Cones and Torch: Regularly inspect and clean the sampler and skimmer cones, as well as the torch, as deposits can be a source of memory effects.[10]
Experimental Protocols
Protocol 1: Chemical Separation of Tungsten for MC-ICP-MS Analysis
This protocol is a modified version of the two-step chromatography method.[1]
Objective: To separate tungsten from interfering elements (e.g., Hf, Ta, Os, Ru) in geological samples.
Materials:
-
AG50W-X8 resin
-
Chromatography columns
-
Acids: HF, HNO₃, HCl
-
Elution mixtures (specific concentrations of acids)
Procedure:
-
Sample Digestion: Digest the powdered rock sample using a mixture of HF and HNO₃.
-
Column 1: Cation Exchange Chromatography:
-
Prepare a column with AG50W-X8 resin.
-
Load the digested sample solution onto the column.
-
Elute matrix elements with a series of acid mixtures.
-
Collect the fraction containing tungsten.
-
-
Column 2: Anion Exchange Chromatography:
-
Use a second column with an appropriate anion exchange resin.
-
Load the tungsten fraction from the first column.
-
Wash the column to remove any remaining interfering elements.
-
Elute the purified tungsten fraction.
-
-
Purity Check: Analyze an aliquot of the purified tungsten fraction to ensure the removal of interfering elements before isotopic analysis.
Protocol 2: Isobaric Interference Correction for MC-ICP-MS
Objective: To mathematically correct for isobaric interferences during ¹⁸²W analysis.
Procedure:
-
Simultaneous Measurement: During the MC-ICP-MS analysis, simultaneously measure the signal intensities of the tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) and the isotopes of the interfering elements (e.g., ¹⁷⁹Hf, ¹⁸¹Ta, ¹⁸⁸Os).[1]
-
Establish Correction Factors: Determine the isotopic ratios of the interfering elements from measurements of pure standards.
-
Apply Corrections: Use the measured intensities of the interference-free isotopes (e.g., ¹⁷⁹Hf) and the known isotopic ratios to calculate the contribution of the interfering isotope (e.g., ¹⁸⁰Hf on ¹⁸⁰W, which can affect corrections on other W isotopes) and subtract it from the measured signal at the mass of interest.
Data Presentation
Table 1: Common Isobaric Interferences on Tungsten Isotopes and Monitoring Isotopes
| Tungsten Isotope of Interest | Potentially Interfering Isobar | Monitoring Isotope for Correction |
| ¹⁸²W | ¹⁸²Hf (from ¹⁸²Hf decay) | ¹⁷⁹Hf |
| ¹⁸³W | ¹⁸³Re (if present) | ¹⁸⁵Re |
| ¹⁸⁴W | ¹⁸⁴Os | ¹⁸⁸Os, ¹⁸⁹Os |
| ¹⁸⁶W | ¹⁸⁶Os | ¹⁸⁸Os, ¹⁸⁹Os |
| ¹⁸⁰W | ¹⁸⁰Hf, ¹⁸⁰Ta | ¹⁷⁹Hf, ¹⁸¹Ta |
Table 2: Comparison of Analytical Techniques for ¹⁸²W Analysis
| Feature | MC-ICP-MS | N-TIMS |
| Sensitivity | Higher | Lower |
| Reproducibility | Better | Good |
| Sample Throughput | Higher | Lower |
| Typical Precision (μ¹⁸²W) | < 5 ppm[1] | ~5-10 ppm[2] |
| Interference Correction | On-line mathematical correction | Correction for oxide interferences[2] |
Visualizations
Caption: Workflow for ¹⁸²W analysis from sample preparation to data evaluation.
Caption: Troubleshooting logic for inaccurate ¹⁸²W/¹⁸⁴W measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PSRD: Hafnium, Tungsten, and the Differentiation of the Moon and Mars [psrd.hawaii.edu]
- 6. hou.usra.edu [hou.usra.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.txscientific.com [blog.txscientific.com]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. An ICP-MS Expedition Through the Elements: Part 4 [thermofisher.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Level Tungsten-182 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of low-level Tungsten-182 (¹⁸²W). The following sections address common challenges encountered during experimental workflows, from sample preparation to mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise and interference in low-level ¹⁸²W detection?
A1: The primary challenges in low-level ¹⁸²W detection stem from isobaric and polyatomic interferences, as well as general instrument background noise.
-
Isobaric Interferences: These occur when isotopes of other elements have the same nominal mass as ¹⁸²W. The most significant isobaric interference is from Hafnium-182 (¹⁸²Hf), which is a naturally occurring isotope. Other potential isobaric interferences include Tantalum (Ta) and Osmium (Os) isotopes, depending on the sample matrix.[1]
-
Polyatomic (or Molecular) Interferences: These are formed in the plasma from the sample matrix, solvents, and argon gas. For ¹⁸²W, oxide formations of lighter elements can be problematic. For instance, in negative thermal ionization mass spectrometry (N-TIMS), oxide species of Tungsten and Rhenium (from filaments) incorporating ¹⁷O and ¹⁸O can create isobaric interferences on the measured tungsten oxide signals.[2][3][4]
-
Instrumental Background & Memory Effects: Tungsten can exhibit significant carry-over and memory effects within the sample introduction system of an ICP-MS, which can elevate the background signal and limit detection capabilities, especially at sub-μg/L levels.[5][6] Contaminants in the system, solvents, or reagents can also contribute to high background noise.[7]
Q2: How can I minimize isobaric interferences on ¹⁸²W?
A2: Minimizing isobaric interferences is critical for accurate ¹⁸²W analysis and is typically achieved through a combination of chemical separation and mathematical corrections.
-
Chemical Separation: The most effective method is to separate Tungsten from interfering elements like Hafnium (Hf) and Tantalum (Ta) before analysis. This is commonly done using anion-exchange chromatography.[1] A multi-step chromatographic procedure can efficiently remove matrix elements.[8]
-
Collision/Reaction Cells (ICP-MS): Modern ICP-MS instruments are often equipped with collision/reaction cells that can be used to remove some isobaric interferences.[1]
-
Mathematical Corrections: If separation is incomplete, mathematical corrections can be applied. This involves monitoring another isotope of the interfering element and using the known isotopic abundance ratios to subtract its contribution from the ¹⁸²W signal.[9]
Q3: What is a double-spike technique and why is it used for Tungsten isotope analysis?
A3: A double-spike technique is an internal standardization method used to correct for instrumental mass bias and any isotope fractionation that occurs during sample preparation and analysis. For Tungsten, a ¹⁸⁰W-¹⁸³W double-spike is often added to the sample before dissolution.[1] By measuring the known and measured ratios of the spike isotopes, a precise correction can be applied to the other Tungsten isotope ratios, leading to highly accurate and reproducible data.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptom: The counts for ¹⁸²W are at or near the background level, even for known standards.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Sample Introduction System Blockage | Inspect the nebulizer, sample tubing, and peristaltic pump tubing. | Check for a consistent, fine mist from the nebulizer. If the spray is inconsistent or spitting, the nebulizer may be clogged and require cleaning or replacement. Ensure peristaltic pump tubing is not worn and provides a smooth flow.[10][11] |
| Torch and Interface Cone Issues | Visually inspect the ICP-MS torch and cones. | Look for deposits, blockage, or wear (white discoloration or melting) on the torch injector. Clean or replace the torch if necessary. Inspect the sampler and skimmer cones for clogging or damage.[10][12] |
| Incomplete Sample Digestion | Review the sample digestion protocol. | Ensure complete dissolution of Tungsten from the sample matrix. For silicate (B1173343) rocks, for example, decomposition with hydrofluoric and perchloric acids may be required.[13] |
| Inefficient Ionization | Check plasma conditions and instrument tuning. | Ensure the plasma is stable and the instrument has been properly tuned using a tuning solution. Low RF power can lead to inefficient ionization.[9] |
| Poor Analyte Transport | Verify gas flows and spray chamber conditions. | Optimize the nebulizer gas flow rate to ensure efficient aerosol transport to the plasma. Ensure the spray chamber is draining correctly.[10] |
Issue 2: High Background Noise
Symptom: The baseline signal at mass 182 is unacceptably high in blank solutions, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Step | Recommended Action |
| System Contamination (Memory Effect) | Run extended rinse cycles with an appropriate blank solution. | Tungsten is known for its memory effects.[5][6] Use a rinse solution containing a complexing agent or a dilute acid to thoroughly clean the sample introduction system between samples. A fluoropolymer sample introduction system can improve washout characteristics.[6] |
| Contaminated Reagents or Solvents | Analyze blank injections of all solvents and reagents used. | Use high-purity, LC-MS or spectroscopy-grade solvents and reagents. If a blank is noisy, prepare fresh solutions.[7] |
| Leaks in the System | Check all fittings and connections for air leaks. | Air leaks can introduce atmospheric components, leading to high background. Systematically check all connections from the sample introduction to the MS interface.[7] |
| Polyatomic Interferences | Analyze the background spectrum for common polyatomic species. | If oxide or other polyatomic species are suspected, consider using a collision/reaction cell if available, or adjust plasma conditions to minimize their formation.[9] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for Tungsten Isotope Analysis from Silicate Rocks
This protocol outlines a general procedure for the separation of Tungsten from a silicate rock matrix using anion-exchange chromatography.
-
Sample Digestion:
-
Weigh an appropriate amount of powdered rock sample into a PFA vessel.
-
Add a known amount of ¹⁸⁰W-¹⁸³W double-spike.
-
Add a mixture of hydrofluoric (HF) and perchloric (HClO₄) acids.[13]
-
Heat the vessel on a hotplate at a controlled temperature (e.g., 140°C) until the sample is completely dissolved and the solution is evaporated to dryness.[14]
-
Repeat the evaporation step with nitric acid (HNO₃) to remove any remaining fluorides.
-
Dissolve the residue in a solution of hydrochloric acid (HCl) and hydrofluoric acid (HF) for loading onto the chromatography column.[14]
-
-
Anion-Exchange Chromatography:
-
Prepare an anion-exchange column (e.g., AG1-X8 resin).
-
Condition the column with the appropriate acid mixture.
-
Load the dissolved sample onto the column.
-
Elute the matrix elements with a series of acid mixtures.
-
Elute the purified Tungsten fraction with a specific acid mixture (e.g., a combination of HCl and HF).[8]
-
Evaporate the collected Tungsten fraction to dryness and reconstitute in a dilute acid (e.g., 2% HNO₃) for analysis.
-
Protocol 2: General ICP-MS Troubleshooting Workflow
A logical workflow for diagnosing issues with low signal or high background.
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Data & Visualization
Table 1: Common Isobaric Interferences for Tungsten Isotopes
| Tungsten Isotope | Interfering Isotope | Natural Abundance of Interferent | Mitigation Strategy |
| ¹⁸²W | ¹⁸²Hf | 0.16% | Chromatographic separation of Hf from W.[1] |
| ¹⁸³W | ¹⁸³Ta | (Radioactive, very low abundance) | Generally negligible; can be corrected by monitoring other Ta isotopes. |
| ¹⁸⁴W | ¹⁸⁴Os | 0.02% | Chromatographic separation of Os from W. |
| ¹⁸⁶W | ¹⁸⁶Os | 1.59% | Chromatographic separation of Os from W; mathematical correction by monitoring ¹⁸⁸Os or ¹⁸⁹Os. |
Diagram: Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for preparing geological samples for high-precision ¹⁸²W analysis.
Caption: Workflow for high-precision ¹⁸²W isotope analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-precision analysis of 182W/184W and 183W/184W by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured 18O/16O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fractionation of Oxygen Isotopes by Thermal Ionization Mass Spectrometry Inferred from Simultaneous Measurement of (17)O/(16)O and (18)O/(16)O Ratios and Implications for the (182)Hf-(182)W Systematics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.nau.edu [experts.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 10. m.youtube.com [m.youtube.com]
- 11. blog.txscientific.com [blog.txscientific.com]
- 12. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 13. Spectrophotometric determination of tungsten in rocks by an isotope dilution procedure [pubs.usgs.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Tungsten Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate tungsten contamination from laboratory equipment.
Troubleshooting Guides
Issue 1: Unexpected Results or Artifacts in Biological Assays
Q: My protein therapeutic is showing aggregation during stability studies. Could tungsten be the cause?
A: Yes, tungsten contamination is a known cause of protein aggregation.[1][2][3] Tungsten can leach from various sources, such as prefillable syringes that use tungsten pins in their manufacturing process, and interact with sensitive biologic drug products.[1][2] These interactions can be electrostatic or involve the formation of chelate complexes, leading to the unfolding and aggregation of proteins.[2][4]
Troubleshooting Steps:
-
Identify Potential Sources: Review your experimental workflow to identify all potential sources of tungsten contamination. Common sources include:
-
Quantify Tungsten Levels: If a potential source is identified, quantify the amount of tungsten in your sample. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for this purpose.[6]
-
Perform a Spiking Study: To confirm if tungsten is the causative agent, a spiking study is recommended. This involves intentionally adding known concentrations of tungsten to your protein solution and observing the aggregation effect.
-
Mitigation: If tungsten contamination is confirmed, consider the following mitigation strategies:
-
Alternative Materials: Switch to tungsten-free syringes or labware made from alternative materials.
-
Coated Components: Use components with coatings that act as a barrier to tungsten leaching, such as Teflon-coated stoppers.[4]
-
Issue 2: Suspected Tungsten Interference in Analytical Measurements
Q: I am observing unexplained peaks and inaccuracies in my ICP-MS analysis of trace elements. Could this be due to tungsten interference?
A: Yes, tungsten can cause significant spectral interferences in ICP-MS analysis, particularly for elements like mercury.[7][8] Tungsten oxides (WO+) and tungsten hydroxides (WOH+) formed in the plasma can have the same mass-to-charge ratio as isotopes of other elements, leading to false positive results.[8]
Troubleshooting Workflow:
References
- 1. icpms.labrulez.com [icpms.labrulez.com]
- 2. mdpi.com [mdpi.com]
- 3. Extractables from integrated single-use systems in biopharmaceutical manufacturing. Part I. Study on components (Pall Kleenpak connector and Kleenpak filter capsule) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tungsten - Wikipedia [en.wikipedia.org]
- 5. Bead Mills - for ultrafine grinding | RETSCH [retsch.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 182Hf-182W Dating: Validation Against Other Chronometers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 182-Hafnium-182-Tungsten (182Hf-182W) dating system with other established geochronometers. Experimental data and detailed methodologies are presented to offer a comprehensive validation of this critical tool in early solar system chronology.
The 182Hf-182W isotopic system is a powerful short-lived chronometer used to date events in the first ~60 million years of our solar system's history, such as planetary core formation and differentiation.[1] Its utility stems from the distinct geochemical behaviors of Hafnium (Hf), a lithophile element, and Tungsten (W), a moderately siderophile element.[2] This guide compares the 182Hf-182W system with other key radiometric dating methods, including the Uranium-Lead (U-Pb), Lead-Lead (Pb-Pb), Samarium-Neodymium (Sm-Nd), and Aluminum-Magnesium (Al-Mg) systems, providing a critical assessment of its accuracy and reliability.
Data Presentation: Comparative Chronology of Early Solar System Materials
The following table summarizes published age data for various meteorites and their components, offering a direct comparison between the 182Hf-182W chronometer and other dating methods applied to the same materials. Ages are typically expressed in millions of years (Ma) after the formation of Calcium-Aluminum-rich Inclusions (CAIs), which are considered the oldest solids in the solar system.
| Sample Type | Meteorite | 182Hf-182W Age (Ma after CAIs) | Other Chronometer Age (Ma) | Chronometer | Reference(s) |
| CAI | Allende (CV3) | Defines initial Solar System 182Hf/180Hf | 4567.30 ± 0.16 | U-Pb | [3] |
| CAI | NWA 2364 (CV3) | Consistent with other CAIs | 4568.22 ± 0.17 | Pb-Pb | [4] |
| Angrite | D'Orbigny | 4.8 ± 0.6 | 4562.5 ± 0.3 | Pb-Pb | [3][5] |
| Angrite | Sahara 99555 | 4.8 ± 0.6 | 4562.89 ± 0.15 | Pb-Pb | [5] |
| Eucrite | Juvinas | - | 4560 ± 80 | Sm-Nd | |
| Eucrite Parent Body | - | Hf-W isochron age of 4563.2 ± 1.4 Ma | - | - | [6] |
| Chondrules | Acfer 059 (CR) | - | 4564.7 ± 0.6 | Pb-Pb | [7] |
| Pallasite | Brenham | Formation within a few Ma after CAIs | - | Mn-Cr | [8] |
Note: The 182Hf-182W system primarily provides relative ages referenced to the initial isotopic composition of the solar system, often anchored by the U-Pb ages of CAIs. There is an excellent agreement between uranium-corrected Pb–Pb and Hf–W ages of rapidly cooled magmatic meteorites.[3] However, discrepancies can arise due to secondary disturbances of the isotopic systems or initial heterogeneities of short-lived radionuclides like 26Al.[9][10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: 182Hf decay and its geochemical fractionation during planetary core formation.
Caption: Workflow for comparing 182Hf-182W dating with other chronometers.
Experimental Protocols
A generalized overview of the methodologies for the key chronometers is provided below. Specific procedures can vary between laboratories.
182Hf-182W Isotope Analysis
-
Sample Preparation: Meteorite samples are crushed into a powder. For internal isochrons, mineral separates are obtained through density and magnetic separation techniques.
-
Digestion: The powdered sample or mineral separate is dissolved using a mixture of strong acids (e.g., HF-HNO3-HClO4) in a clean laboratory environment to minimize contamination.[5]
-
Chemical Separation: Tungsten and Hafnium are chemically separated and purified from the sample matrix using anion exchange chromatography.[5] This is a critical step to remove elements that can interfere with mass spectrometric analysis.
-
Mass Spectrometry: The isotopic compositions of W and Hf are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS).[11] The 182W/184W ratio is measured with high precision.
-
Data Analysis: An isochron is constructed by plotting 182W/184W against 180Hf/184W. The slope of this isochron is proportional to the initial 182Hf/180Hf ratio, from which the age is calculated relative to a known initial solar system value.[12]
U-Pb Geochronology
-
Sample Preparation: U-bearing minerals like zircon or phosphates are separated from the meteorite sample. The grains are often imaged to identify different growth zones.
-
Leaching/Abrasion: To remove areas of Pb loss, mineral grains may be chemically leached or physically abraded.
-
Digestion: The mineral grains are dissolved in strong acids. A 202Pb-205Pb double spike may be added to improve the precision of Pb isotope measurements.
-
Chemical Separation: U and Pb are separated from the sample matrix and from each other using ion exchange chromatography.
-
Mass Spectrometry: Isotopic ratios of U and Pb are measured using TIMS or MC-ICP-MS.
-
Data Analysis: Ages are typically calculated from the 207Pb/206Pb ratio, as this "Pb-Pb age" is less sensitive to recent Pb loss. Data are often plotted on a concordia diagram to assess the degree of concordance.
Sm-Nd Geochronology
-
Sample Preparation: Whole-rock powders or mineral separates (e.g., pyroxene, plagioclase) are prepared.
-
Digestion: The sample is dissolved in a mixture of HF and HNO3. A spike with known Sm and Nd isotopic composition may be added for isotope dilution analysis.
-
Chemical Separation: Sm and Nd are separated from other elements, particularly other rare earth elements, using a two-step ion exchange chromatography process.[13]
-
Mass Spectrometry: The isotopic ratios of Sm and Nd are measured using TIMS or MC-ICP-MS.
-
Data Analysis: An isochron is created by plotting 143Nd/144Nd versus 147Sm/144Nd. The slope of the isochron yields the age of the sample.[2]
Al-Mg Chronometry
-
Sample Preparation: Al-rich phases such as anorthite (B1171534) and spinel are identified and targeted for analysis within polished sections of meteorites.
-
In-situ Analysis: The 26Al-26Mg system is typically analyzed in-situ using a Secondary Ion Mass Spectrometer (SIMS). A primary ion beam sputters material from the sample surface, and the secondary ions are analyzed by a mass spectrometer.
-
Data Analysis: An isochron is constructed by plotting the measured 26Mg/24Mg ratios against the 27Al/24Mg ratios. The slope of the isochron gives the initial 26Al/27Al ratio at the time of the sample's formation. This ratio is then used to calculate a relative age compared to the canonical 26Al/27Al ratio of CAIs.[14]
Conclusion
The 182Hf-182W dating system is a cornerstone of early solar system chronology, providing invaluable insights into the timescales of planetary formation and differentiation. When compared with other long-lived and short-lived chronometers, it generally shows good agreement, particularly with the robust U-Pb system in undisturbed samples.[3] Discrepancies, when they arise, often highlight complex geological histories or initial isotopic heterogeneities in the early solar nebula, providing further avenues for research. The continued refinement of analytical techniques and the cross-calibration of different chronometers will further solidify our understanding of the earliest epochs of our solar system's history.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 3. 182Hf–182W age dating of a 26Al-poor inclusion and implications for the origin of short-lived radioisotopes in the early Solar System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. christoph-burkhardt.org [christoph-burkhardt.org]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. PSRD: Dating the Earliest Solids in our Solar System [psrd.hawaii.edu]
- 8. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Modern U-Pb chronometry of meteorites: advancing to higher time resolution reveals new problems [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. geolsoc.org.uk [geolsoc.org.uk]
- 14. hou.usra.edu [hou.usra.edu]
A Comparative Analysis of Tungsten-182 in Diverse Meteorite Classes: Insights into Early Solar System Chronology
A deep dive into the isotopic composition of tungsten in meteorites offers a unique window into the formation and evolution of planetary bodies. This guide provides a comparative analysis of Tungsten-182 (¹⁸²W) abundances across various meteorite classes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals with an interest in cosmochemistry and planetary science.
The isotopic ratio of ¹⁸²W, a product of the decay of the now-extinct Hafnium-182 (¹⁸²Hf), serves as a powerful chronometer for early solar system events. The short half-life of ¹⁸²Hf (approximately 8.9 million years) makes it particularly sensitive to processes that occurred within the first few tens of millions of years of our solar system's history, such as planetary accretion and core formation. Variations in the abundance of ¹⁸²W, typically expressed in epsilon units (ε¹⁸²W) as a deviation from the terrestrial standard, provide critical constraints on the timescales of these fundamental processes.
The Hafnium-Tungsten Decay System
The ¹⁸²Hf-¹⁸²W isotopic system is based on the beta decay of ¹⁸²Hf to ¹⁸²W. Hafnium is a lithophile element, meaning it preferentially partitions into the silicate (B1173343) mantle of a planetary body, while tungsten is a siderophile element, with an affinity for the metallic core. This geochemical fractionation during planetary differentiation leads to distinct Hf/W ratios in the mantle and core. Consequently, the silicate mantle develops a radiogenic ¹⁸²W signature over time, while the core retains the initial, less radiogenic tungsten isotopic composition.
Comparative Abundance of ¹⁸²W in Meteorite Classes
Meteorites, remnants of the early solar system, preserve a record of the initial isotopic heterogeneity and the subsequent differentiation events. The ε¹⁸²W values in different meteorite classes reflect the distinct histories of their parent bodies. Iron meteorites, originating from the cores of differentiated planetesimals, generally exhibit negative ε¹⁸²W values, indicating their formation before the complete decay of ¹⁸²Hf. Chondrites, which are primitive, undifferentiated meteorites, provide a baseline for the initial solar system composition. Achondrites, originating from the crust and mantle of differentiated bodies, show a range of ε¹⁸²W values that reflect the timing of melting and crystallization on their parent bodies.
| Meteorite Class | Sub-Class/Group | Representative ε¹⁸²W Values |
| Iron Meteorites | IAB | -3.61 to -2.73[1] |
| IC | ~-3.2 to -3.8[2] | |
| IIAB | -3.5 to -2.8 | |
| IIE | -2.6 ± 0.1[2] | |
| IIIAB | ~-3.2 to -3.8[2] | |
| IIICD | Data not readily available | |
| IVA | ~-3.2 to -3.8[2] | |
| IVB | Data not readily available | |
| Chondrites | Carbonaceous | |
| CI | ~-1.9 | |
| CM | ~-1.9 | |
| CO | ~-1.9 | |
| CV | ~-1.9[3] | |
| CR | Metal has a corrected model age of 7.0 ± 3.6 Ma[4] | |
| Ordinary | ||
| H | Variable, with metal-silicate fractionation between 2 and 2.7 Ma after CAI formation[1] | |
| L | Variable, with metal-silicate fractionation between 2 and 2.7 Ma after CAI formation[1] | |
| LL | Variable, with metal-silicate fractionation between 2 and 2.7 Ma after CAI formation[1] | |
| Enstatite | ||
| EH | Evolved with a uniform Hf/W ratio with EL chondrites[5] | |
| EL | Evolved with a uniform Hf/W ratio with EH chondrites[5] | |
| Achondrites | HED Clan | |
| Howardites | +10 to +21[6] | |
| Eucrites | +10 to +21[6] | |
| Diogenites | +10 to +21[6] | |
| SNC Group | ||
| Shergottites | 0.27 ± 0.13 to 0.66 ± 0.11[7] | |
| Nakhlites | ~3.07 ± 0.14[7] | |
| Chassignites | ~2.14 ± 0.62[7] |
Experimental Protocol for ¹⁸²W Isotopic Analysis
The precise and accurate measurement of ¹⁸²W abundances in meteorites is a complex analytical challenge. The following protocol outlines the key steps involved in a typical analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
1. Sample Preparation:
-
A representative sample of the meteorite (typically 100-500 mg) is carefully selected and cleaned to remove any terrestrial contamination.
-
The sample is then crushed into a fine powder using an agate mortar and pestle to ensure homogeneity.
-
The powdered sample is dissolved in a mixture of strong acids, commonly hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids, in a clean laboratory environment to minimize contamination. This process is typically carried out in sealed Teflon vials at elevated temperatures for several days to ensure complete dissolution.
2. Chemical Separation of Tungsten:
-
Following dissolution, tungsten must be chemically separated from the bulk sample matrix to eliminate isobaric interferences during mass spectrometric analysis.
-
Anion exchange chromatography is the most common method for tungsten purification. The dissolved sample is loaded onto a column containing an anion exchange resin.
-
A sequence of different acid mixtures is passed through the column to selectively elute other elements, while tungsten remains bound to the resin.
-
Finally, a specific acid mixture is used to elute the purified tungsten fraction. This process is often repeated to ensure high purity.
3. Isotopic Analysis by MC-ICP-MS:
-
The purified tungsten solution is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
The sample is nebulized and introduced into a high-temperature argon plasma, which ionizes the tungsten atoms.
-
The ions are then accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Multiple detectors simultaneously measure the ion beams of different tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W), allowing for high-precision isotopic ratio measurements.
-
The measured ratios are typically normalized to a stable isotope ratio (e.g., ¹⁸⁶W/¹⁸³W) to correct for instrumental mass fractionation.
4. Correction for Cosmogenic Effects:
-
Meteorites are exposed to galactic cosmic rays (GCRs) during their time in space, which can induce nuclear reactions that alter the isotopic composition of certain elements, including tungsten.
-
This "cosmogenic effect" can lead to a burnout of ¹⁸²W, resulting in artificially low ε¹⁸²W values.
-
To obtain accurate Hf-W ages, it is crucial to correct for these cosmogenic effects. This is often achieved by measuring the isotopic composition of other elements that are sensitive to neutron capture, such as platinum (Pt) or osmium (Os), in the same sample.[2][4][8][9] The magnitude of the isotopic anomaly in the chosen monitor element is then used to calculate and correct for the cosmogenic effect on ¹⁸²W.
Logical Relationship of ¹⁸²W Variation and Planetary Differentiation
The variation in ¹⁸²W among different meteorite classes is a direct consequence of the timing of metal-silicate differentiation in their parent bodies relative to the decay of ¹⁸²Hf. This relationship provides a powerful tool for understanding the early stages of planet formation.
References
- 1. oca.eu [oca.eu]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hou.usra.edu [hou.usra.edu]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. whoi.edu [whoi.edu]
- 8. arxiv.org [arxiv.org]
- 9. [2109.15250] Nucleosynthetic Pt isotope anomalies and the Hf-W chronology of core formation in inner and outer solar system planetesimals [arxiv.org]
A Comparative Guide to Tungsten-182 Anomalies in Terrestrial vs. Lunar Samples
Introduction
The short-lived ¹⁸²Hf-¹⁸²W isotopic system, with a half-life of 8.9 million years for the decay of Hafnium-182 (¹⁸²Hf) to Tungsten-182 (¹⁸²W), serves as a critical chronometer for early solar system events.[1][2] Because Hf is a lithophile element (it prefers to stay in silicate (B1173343) phases) and W is moderately siderophile (it has an affinity for metal), the system is exceptionally sensitive to the timing of planetary core formation.[3] This process fractionates Hf from W, leading to distinct isotopic signatures in the silicate mantle versus the metallic core.[2] High-precision measurements of ¹⁸²W abundances have revealed a significant discrepancy between terrestrial and lunar samples, providing profound insights into the formation of the Earth-Moon system and the subsequent accretion history of both bodies.[4][5]
Quantitative Data Summary: ¹⁸²W Abundances
The abundance of ¹⁸²W is typically reported as µ¹⁸²W, which represents the parts-per-million deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample relative to the modern Bulk Silicate Earth (BSE) standard.[4][5] The BSE is, by definition, assigned a µ¹⁸²W value of 0.
Recent high-precision analyses have revealed a distinct positive ¹⁸²W anomaly in the lunar mantle compared to the terrestrial mantle.[1][6]
| Reservoir | Average µ¹⁸²W Value (ppm) | Key References |
| Bulk Silicate Earth (BSE) | 0 (by definition) | [7] |
| Lunar Mantle | +20.6 ± 5.1 | [1][6][8] |
| Chondrites (Late Veneer Proxy) | ~ -190 to -200 | [7][8] |
This dataset shows that the lunar mantle is enriched in ¹⁸²W by approximately 20-25 parts per million relative to the Earth's mantle.[4][5][9]
Primary Explanatory Model: Disproportional Late Accretion
The most widely accepted explanation for the observed ¹⁸²W offset between the Earth and Moon is the disproportional late accretion of chondritic material, often termed the "late veneer".[6][10] This model posits that after the Moon-forming giant impact and the cessation of core formation, both bodies continued to be bombarded by smaller planetesimals.
-
Initial State: Immediately following the giant impact, it is hypothesized that the Earth and Moon had identical W isotopic compositions.[1][6]
-
Late Accretion: In the subsequent period, Earth, due to its larger gravitational cross-section, accreted a significantly greater mass of chondritic material compared to the Moon.[6] Estimates suggest Earth added 0.3-0.8 wt.% of its mass through late accretion, while the Moon added only about 0.05 wt.%.[6][8]
-
Isotopic Shift: Chondrites have a strongly negative µ¹⁸²W value (around -200) because they did not experience the Hf-W fractionation associated with core formation.[8] The massive influx of this ¹⁸²W-depleted material to Earth lowered the µ¹⁸²W value of its mantle to the present-day value of 0. The Moon, having received a much smaller amount of this material, largely retained its more radiogenic, higher µ¹⁸²W signature.[6][8]
This logical relationship is visualized in the diagram below.
Caption: Logical flow of the disproportional late accretion model.
Experimental Protocols
The determination of µ¹⁸²W values at the parts-per-million level of precision requires rigorous and meticulous analytical procedures. The two primary techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[10][11][12]
General Workflow:
-
Sample Preparation & Digestion:
-
Lunar or terrestrial rock samples are crushed into a fine powder.
-
For lunar samples, metal phases are often physically separated from silicates to analyze tungsten that is less affected by cosmogenic neutron capture by Tantalum-181, which can artificially produce ¹⁸²W.[6]
-
The powdered sample or metal separate is dissolved using a mixture of strong acids (e.g., HF, HNO₃) in a clean laboratory environment to minimize contamination.
-
-
Chemical Separation of Tungsten:
-
A multi-stage anion-exchange chromatography process is employed to isolate tungsten from the sample matrix.[11] This is a critical step to remove elements that could cause isobaric interferences during mass spectrometry (e.g., Osmium, Hafnium, Rhenium).
-
The process is carefully calibrated to ensure high recovery of tungsten.
-
-
Mass Spectrometry:
-
MC-ICP-MS: The purified tungsten solution is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer that separates them by their mass-to-charge ratio, allowing for the simultaneous measurement of different tungsten isotopes in multiple detectors (Faraday cups).[11]
-
TIMS: Tungsten is loaded onto a metal filament (e.g., Rhenium) and heated under vacuum until it ionizes.[13] TIMS can offer extremely high precision and is often used for these demanding measurements, sometimes analyzing the tungsten as a WO₃⁻ ion in negative-TIMS (N-TIMS) mode.[14]
-
-
Data Reduction and Correction:
-
Raw isotope ratios are corrected for instrumental mass fractionation using a known, stable isotope ratio (e.g., ¹⁸⁶W/¹⁸³W or ¹⁸⁶W/¹⁸⁴W).[13]
-
Corrections are applied for any remaining isobaric interferences (e.g., from Re, Ta, or Os).[13]
-
For lunar samples, a correction for cosmogenic ¹⁸²W production is essential and can be estimated using neutron dosimeters or by analyzing Ta-free metal separates.[6][10]
-
The final, corrected ¹⁸²W/¹⁸⁴W ratio is compared to a terrestrial standard to calculate the µ¹⁸²W value.
-
The following diagram illustrates this analytical workflow.
Caption: General experimental workflow for ¹⁸²W isotopic analysis.
References
- 1. Tungsten isotopic evidence for disproportional late accretion to the Earth and Moon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. Tungsten Isotopes in Planets | Annual Reviews [annualreviews.org]
- 4. psrd.hawaii.edu [psrd.hawaii.edu]
- 5. psrd.hawaii.edu [psrd.hawaii.edu]
- 6. TUNGSTEN ISOTOPIC EVIDENCE FOR DISPROPORTIONAL LATE ACCRETION TO THE EARTH AND MOON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound evidence for an ancient kimberlite source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hou.usra.edu [hou.usra.edu]
- 9. Tungsten isotopic evidence for disproportional late accretion to the Earth and Moon [ideas.repec.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
A deep dive into the isotopic fingerprints of our planet's formative years reveals a complex history of core formation and silicate (B1173343) differentiation. This guide provides a comparative analysis of the correlated anomalies of tungsten-182 (¹⁸²W) and neodymium-142 (B577217) (¹⁴²Nd) in early Earth materials, offering researchers a comprehensive resource for understanding these crucial isotopic tracers.
The short-lived ¹⁸²Hf-¹⁸²W (half-life of ~9 million years) and ¹⁴⁶Sm-¹⁴²Nd (half-life of ~103 million years) isotope systems are powerful tools for deciphering the processes that shaped the nascent Earth. Anomalies in the daughter isotopes, ¹⁸²W and ¹⁴²Nd, in ancient rock archives provide temporal constraints on the segregation of the metallic core and the differentiation of the silicate mantle. This guide synthesizes key findings, presents comparative data from seminal studies, details the analytical methodologies, and visualizes the complex geochemical pathways involved.
Quantitative Comparison of ¹⁸²W and ¹⁴²Nd Anomalies
The following tables summarize the reported ¹⁸²W and ¹⁴²Nd anomalies in key early Earth materials. The data are presented in epsilon (ε) and mu (μ) notation, representing parts per 10,000 and parts per million deviation, respectively, from a standard reference material.
Table 1: ¹⁸²W Isotopic Compositions in Early Earth and Related Materials
| Sample Type | Location | Age (Ga) | µ¹⁸²W | Reference |
| Metavolcanics | Isua Supracrustal Belt, Greenland | ~3.8 | +5 to +20 | [1][2] |
| Komatiites | Schapenburg Greenstone Belt, South Africa | ~3.55 | -8.4 ± 4.5 | [3][4] |
| Granitoids | Slave Craton, Canada | 4.02 - 2.94 | Elevated, ~+10 to +15 | [5] |
| Modern Ocean Island Basalts (OIB) | Various | Modern | -20 to +5 | [1][2] |
| Modern Mid-Ocean Ridge Basalts (MORB) | Various | Modern | -1.9 ± 3.5 | [6][7] |
| Carbonaceous Chondrites | Allende | - | -1.9 ± 0.1 | [2] |
Table 2: ¹⁴²Nd Isotopic Compositions in Early Earth and Related Materials
| Sample Type | Location | Age (Ga) | µ¹⁴²Nd | Reference |
| Metavolcanics | Isua Supracrustal Belt, Greenland | ~3.8 | up to +20 | [2][8] |
| Faux-Amphibolites | Nuvvuagittuq Greenstone Belt, Canada | up to 4.28 | -7 to -15 | [8] |
| Komatiites | Schapenburg Greenstone Belt, South Africa | ~3.55 | -4.9 ± 2.8 | [3][4] |
| Granitoids | Slave Craton, Canada | 4.02 - 2.94 | Negative to near-zero | [5] |
| Modern Mantle-Derived Rocks | Various | Modern | ~0 ± 5 | [2] |
| Ordinary Chondrites | - | - | -18 | [2] |
Experimental Protocols
Accurate and precise measurement of ¹⁸²W and ¹⁴²Nd anomalies is critical for interpreting early Earth processes. The following sections detail the state-of-the-art analytical techniques employed in leading geochemistry laboratories.
Tungsten (¹⁸²W) Isotope Analysis by MC-ICP-MS
The analysis of tungsten isotopes is typically performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
1. Sample Digestion:
-
Approximately 100-500 mg of powdered whole-rock sample is weighed into a clean Savillex® PFA vial.
-
A mixed acid solution, typically composed of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃), is added to the sample.
-
The vial is sealed and placed on a hotplate at approximately 120-150°C for 48-72 hours to ensure complete dissolution.
-
The sample is then evaporated to dryness. This step is often repeated with concentrated HNO₃ to break down any remaining fluorides.
-
The final residue is dissolved in a dilute acid, such as 6M hydrochloric acid (HCl), in preparation for chemical separation.
2. Chemical Separation:
-
Tungsten is separated from the sample matrix using a multi-step anion exchange chromatography procedure.
-
The sample solution is loaded onto a column containing an anion exchange resin (e.g., Bio-Rad AG1-X8).
-
Matrix elements are eluted using a series of acid mixtures of varying concentrations (e.g., HF-HCl, HNO₃-HCl).
-
Tungsten is finally eluted from the column using a specific acid mixture, such as concentrated HNO₃.
-
The purified W fraction is evaporated to dryness and redissolved in a dilute HNO₃ solution for isotopic analysis.
3. Mass Spectrometry:
-
The purified tungsten solution is introduced into the MC-ICP-MS.
-
Isotope ratios of ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W are measured simultaneously using Faraday cups.
-
Instrumental mass bias is corrected using the stable isotope ratio of ¹⁸⁶W/¹⁸⁴W and an exponential law.
-
The ¹⁸²W/¹⁸⁴W ratio is reported as a µ¹⁸²W value, representing the parts-per-million deviation from a standard tungsten reference material.
Neodymium (¹⁴²Nd) Isotope Analysis by TIMS
High-precision neodymium isotope analysis is typically carried out using Thermal Ionization Mass Spectrometry (TIMS).
1. Sample Digestion:
-
A powdered rock sample (typically 50-100 mg) is accurately weighed into a clean Teflon® beaker.
-
A mixture of concentrated HF and HNO₃ is added, and the sample is digested on a hotplate at around 120°C for several days.
-
The solution is evaporated to dryness, and the residue is treated with concentrated HNO₃ to break down fluorides.
-
The final residue is dissolved in HCl.
2. Chemical Separation:
-
A two-stage ion exchange chromatography process is commonly used to separate Nd from other elements.
-
Step 1: Bulk Rare Earth Element (REE) Separation: The sample solution is loaded onto a cation exchange column (e.g., Dowex AG50W-X8). Major elements are washed away, and the REE fraction is collected using a stronger acid.
-
Step 2: Neodymium Separation: The collected REE fraction is then passed through a second column packed with a resin that has a high affinity for specific REEs (e.g., Eichrom Ln Resin). A specific acid (e.g., dilute HCl) is used to selectively elute Nd, separating it from other REEs, particularly Samarium (Sm) which has an isobaric interference on ¹⁴⁴Nd.[4]
3. Mass Spectrometry:
-
The purified Nd solution is loaded onto a pre-cleaned rhenium (Re) filament assembly for the TIMS source.
-
The filaments are heated in a high-vacuum source chamber, causing the Nd to ionize.
-
The ion beam is accelerated and focused, then passed through a magnetic field that separates the ions based on their mass-to-charge ratio.
-
The intensities of the different Nd isotope beams (e.g., ¹⁴²Nd, ¹⁴³Nd, ¹⁴⁴Nd, ¹⁴⁵Nd, ¹⁴⁶Nd) are measured simultaneously using multiple Faraday collectors.
-
The measured isotope ratios are corrected for instrumental mass fractionation by normalizing to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio.
-
The ¹⁴²Nd/¹⁴⁴Nd ratio is reported as a µ¹⁴²Nd value, representing the parts-per-million deviation from a standard Nd reference material.[9][10]
Visualizing Early Earth Differentiation
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and logical relationships in early Earth differentiation that lead to the observed ¹⁸²W and ¹⁴²Nd anomalies.
Caption: A schematic workflow of early Earth differentiation events leading to correlated ¹⁸²W and ¹⁴²Nd anomalies.
This diagram illustrates a simplified, sequential model of early Earth evolution. The process begins with the accretion of planetesimals, leading to the formation of a magma ocean. The segregation of the core from the silicate mantle results in a significant fractionation of hafnium (lithophile) from tungsten (siderophile). Subsequent crystallization of this magma ocean leads to the differentiation of the silicate Earth into enriched and depleted reservoirs with distinct Sm/Nd and Hf/W ratios. The decay of the short-lived radionuclides ¹⁸²Hf and ¹⁴⁶Sm within these reservoirs generates the characteristic ¹⁸²W and ¹⁴²Nd isotopic anomalies. Later events, such as the addition of a "late veneer" of chondritic material and long-term mantle mixing, have further modified these isotopic signatures over geological time. The coupled study of these anomalies in ancient rocks allows scientists to place constraints on the timing and nature of these fundamental planetary processes.[1][11][12][13][14][15][16]
References
- 1. [1504.05417] Mechanisms and Geochemical Models of Core Formation [arxiv.org]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. jgeosci.org [jgeosci.org]
- 5. nhm.uio.no [nhm.uio.no]
- 6. Comparative 142Nd and 182W study of MORBs and the 4.5 Gyr evolution of the upper mantle | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 7. researchgate.net [researchgate.net]
- 8. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. timslab.princeton.edu [timslab.princeton.edu]
- 10. TIMS – Laboratory for Isotopes and Metals in the Environment (LIME) [lime.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. nhm.uio.no [nhm.uio.no]
- 14. english.gyig.cas.cn [english.gyig.cas.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Tungsten-182 Signatures in Archean and Modern Mantle Rocks
A clear distinction in the Tungsten-182 isotopic signatures of mantle-derived rocks from the Archean eon compared to the modern era provides a window into the early Earth's evolution. Archean rocks predominantly exhibit a positive this compound anomaly, while modern mantle rocks display a range from slightly positive to significantly negative anomalies. This isotopic variance points to fundamental differences in mantle dynamics, core-mantle interactions, and the degree of mantle homogenization between the early Earth and today.
The this compound (¹⁸²W) isotope is the decay product of the now-extinct Hafnium-182 (¹⁸²Hf), which had a short half-life of approximately 8.9 million years. This short-lived isotopic system is a powerful tool for tracing processes that occurred within the first ~60 million years of Solar System history, such as planetary core formation and accretion. Variations in the abundance of ¹⁸²W are expressed as μ¹⁸²W, representing the parts-per-million deviation from a modern terrestrial standard.
Quantitative Comparison of μ¹⁸²W Signatures
The isotopic composition of tungsten in Archean and modern mantle-derived rocks shows a distinct secular evolution. The following tables summarize the representative μ¹⁸²W values for both periods.
Table 1: Representative μ¹⁸²W Values in Archean Mantle-Derived Rocks
| Rock Type/Location | Age (Ga) | Average μ¹⁸²W (ppm) | Reference |
| Isua Supracrustal Belt, Greenland | ~3.8 | +13.0 ± 4.0 | [1] |
| Komatiites, Kaapvaal Craton | ~3.48 | Variable, some near 0 | [1] |
| Tholeiites, Theo's Flow | 2.7 | Positive anomaly | [2] |
| Mt. Ada Basalts, Pilbara Craton | ~3.475 | +13.1 to +15.3 | [3] |
| Various Hadean-Archean Volcanics | >2.7 | +5 to +20 | [3][4] |
Table 2: Representative μ¹⁸²W Values in Modern Mantle-Derived Rocks
| Rock Type/Location | Average μ¹⁸²W (ppm) | Reference |
| Ocean Island Basalts (OIBs) | -20 to +5 | [3][4] |
| Mid-Ocean Ridge Basalts (MORB) | Generally close to 0 | [4] |
| Hawaiian Basalt (BHVO-2) | -6.6 ± 1.9 | [3] |
| Kimberlites (some primitive) | ~ -6 | [5] |
| Plume-related samples | -5.2 to -20.2 | [3] |
Interpreting the Isotopic Dichotomy
The positive μ¹⁸²W signature in many Archean rocks is thought to reflect an early mantle that had not been fully mixed with the last dregs of planetary building blocks, a process known as "late accretion".[3] This late veneer of chondritic material, which is characterized by a negative μ¹⁸²W signature, would have progressively mixed into the mantle over geological time, gradually lowering the overall μ¹⁸²W value. The persistence of positive anomalies into the Archean suggests that mantle convection was not as efficient at homogenizing these signatures as it is today.[2]
In contrast, the negative μ¹⁸²W values observed in some modern ocean island basalts (OIBs) are often attributed to interaction between the mantle and the Earth's core.[3][4] The core is expected to have a strongly negative μ¹⁸²W composition because tungsten is siderophile (iron-loving) and would have been sequestered into the core during its formation, while its parent, hafnium, is lithophile (rock-loving) and remained in the mantle.[4] Plumes of hot rock rising from the core-mantle boundary may entrain small amounts of core material or mantle that has isotopically equilibrated with the core, leading to the negative ¹⁸²W anomalies observed at the surface.
Experimental Protocols
The determination of high-precision ¹⁸²W isotopic compositions in geological samples is a complex analytical procedure that requires meticulous sample preparation and the use of sophisticated mass spectrometry techniques. The following is a generalized methodology based on protocols described in the literature.
1. Sample Preparation and Digestion:
-
Rock samples are first crushed into a fine powder.
-
A precise amount of the powdered sample is weighed and placed in a clean Teflon beaker.
-
A mixed acid solution, typically containing hydrofluoric acid (HF) and nitric acid (HNO₃), is added to the sample to dissolve the silicate (B1173343) matrix. The beakers are sealed and heated to ensure complete digestion.
2. Tungsten Separation:
-
Given the low concentrations of tungsten in most rocks, it must be separated and purified from other elements that could interfere with the isotopic analysis.
-
This is typically achieved through a multi-step ion-exchange chromatography process. The digested sample solution is passed through columns containing specialized resins that selectively bind tungsten.
-
Other elements are washed away with various acid solutions, and finally, the purified tungsten is eluted from the column.
3. Mass Spectrometry Analysis:
-
The isotopic composition of the purified tungsten is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
The sample is introduced into the plasma, which ionizes the tungsten atoms. The ions are then accelerated into a magnetic field that separates them based on their mass-to-charge ratio.
-
Sensitive detectors simultaneously measure the ion beams of the different tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).
-
To correct for instrumental mass bias, a double-spike technique is often employed, where a solution with a known, artificial isotopic composition of two tungsten isotopes (e.g., ¹⁸⁰W and ¹⁸³W) is added to the sample before analysis.
Visualizing Mantle Evolution and Analytical Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the key processes influencing this compound signatures and a simplified experimental workflow.
Caption: A simplified model of Earth's mantle evolution and its impact on ¹⁸²W signatures.
Caption: A streamlined workflow for the isotopic analysis of this compound in rock samples.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. 182W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 3. Rapid determination of tungsten in rocks using183mW | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Calibration of Tungsten Isotope Reference Materials
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of tungsten isotopes is critical for a range of applications, from geological dating to understanding metabolic pathways. This guide provides an objective comparison of key tungsten isotope reference materials, supported by experimental data, to aid in the selection and use of appropriate standards for high-precision isotopic analysis.
The robust cross-calibration of tungsten (W) isotope reference materials is fundamental to ensuring the interoperability and comparability of data between laboratories worldwide. This guide focuses on the most commonly utilized reference materials and the state-of-the-art analytical protocols for their measurement.
Performance Comparison of Tungsten Isotope Reference Materials
The primary reference material for tungsten isotopic measurements is the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 3163. By convention, the isotopic composition of NIST SRM 3163 is defined as having a δ¹⁸⁶/¹⁸⁴W value of 0‰. All other materials are reported relative to this standard. The delta notation (δ) represents the parts per thousand (‰) deviation of a sample's isotope ratio from that of the standard.
Below is a summary of the reported δ¹⁸⁶/¹⁸⁴W values for several key commercially available and geological reference materials. These values are critical for normalizing and validating isotopic measurements.
| Reference Material | Type | Supplier/Source | Reported δ¹⁸⁶/¹⁸⁴W (‰ vs. NIST SRM 3163) | 2σ Uncertainty (‰) |
| NIST SRM 3163 | Primary Isotopic Standard | NIST | 0 (by definition) | - |
| Alfa Aesar W Standard | Commercial Solution | Alfa Aesar | +0.054[1] | ± 0.007[1] |
| JMC-22841 | Commercial Solution | Johnson Matthey | Lighter than NIST-3163 by 0.06‰ amu⁻¹[2] | - |
| BHVO-2 | Geological Reference Material | USGS | +0.082[3] | ± 0.010[3] |
| AGV-2 | Geological Reference Material | USGS | +0.016[3] | ± 0.032[3] |
| NOD-A-1 | Geological Reference Material | USGS | +0.029[3] | ± 0.014[3] |
| NOD-P-1 | Geological Reference Material | USGS | +0.154[3] | ± 0.013[3] |
| SDC-1 | Geological Reference Material | USGS | +0.049 | ± 0.012 |
| W-2a | Geological Reference Material | USGS | +0.081 | ± 0.014 |
| SCo-1 | Geological Reference Material | USGS | +0.056 | ± 0.017 |
Note: The uncertainty values represent the 2 standard deviation of the measurements. It is crucial to consult the original publications for detailed information regarding the analytical methods and uncertainty budgets.
Experimental Protocol for High-Precision Tungsten Isotope Analysis
The current benchmark for accurate and precise tungsten isotope analysis is the use of a ¹⁸⁰W-¹⁸³W double-spike in conjunction with multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS).[3][4] This technique effectively corrects for instrumental mass bias and any isotopic fractionation that may occur during the chemical purification of tungsten.
Below is a detailed, step-by-step experimental protocol synthesized from established methodologies.
I. Sample Preparation and Dissolution
-
Sample Weighing: Accurately weigh an appropriate amount of the sample material. For geological samples, this is typically in the range of 50-200 mg, depending on the expected tungsten concentration.
-
Spiking: Add a precisely calibrated ¹⁸⁰W-¹⁸³W double-spike solution to the sample prior to dissolution. The amount of spike added should be optimized to achieve a spike-to-sample ratio that minimizes the error propagation.
-
Dissolution: For silicate (B1173343) rock matrices, dissolve the spiked sample in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon beaker on a hotplate at approximately 120°C for 48-72 hours. For metal samples or solutions, the dissolution procedure should be adjusted accordingly.
-
Evaporation and Re-dissolution: After complete dissolution, evaporate the acid mixture to dryness. Subsequently, re-dissolve the residue in a suitable acid, such as 6M hydrochloric acid (HCl), to convert the sample into a chloride form for ion exchange chromatography.
II. Chemical Purification of Tungsten
A multi-step ion exchange chromatography procedure is essential to separate tungsten from the sample matrix and potential isobaric interferences (e.g., hafnium, osmium).
-
First Stage Anion Exchange Chromatography:
-
Resin: Use a strong-base anion exchange resin (e.g., AG1-X8).
-
Column Preparation: Pre-clean and condition the column with appropriate acids.
-
Sample Loading: Load the re-dissolved sample onto the column.
-
Matrix Elution: Elute the majority of matrix elements with a low-concentration acid mixture (e.g., 1M HCl).
-
Tungsten Elution: Elute the tungsten fraction with a higher concentration acid mixture (e.g., 6M HCl / 1M HF).
-
-
Second and Third Stage Anion Exchange Chromatography:
-
To achieve the high purity required for precise isotopic analysis, the tungsten fraction from the first column is typically passed through one or two additional anion exchange columns using a similar elution scheme. This ensures the complete removal of any remaining matrix elements and isobaric interferences.
-
III. MC-ICP-MS Analysis
-
Instrument Tuning: Tune the MC-ICP-MS for optimal sensitivity, stability, and mass resolution.
-
Sample Introduction: Introduce the purified tungsten fraction into the plasma source using a suitable nebulizer and spray chamber.
-
Data Acquisition: Measure the ion beams of the tungsten isotopes (¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) simultaneously using the Faraday collectors.
-
Data Correction: Utilize the measured ratios of the ¹⁸⁰W-¹⁸³W double-spike to correct for instrumental mass bias and any fractionation introduced during the chemical separation process.
IV. Data Reporting and Normalization
-
Calculation of δ-values: Calculate the δ¹⁸⁶/¹⁸⁴W and δ¹⁸³/¹⁸⁴W values of the samples relative to the bracketing measurements of the NIST SRM 3163 standard.
-
Normalization: It is imperative to analyze at least two different reference materials with well-characterized isotopic compositions in each analytical session.[5] This allows for the proper normalization of the measured delta values to the internationally accepted scale and ensures the accuracy and comparability of the data.
Visualizing the Workflow
To better illustrate the experimental and logical relationships in the cross-calibration process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for tungsten isotope analysis.
Caption: Logical relationship for data normalization and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Tungsten isotopic analysis on six geochemical reference materials using multiple collector-ICP-mass spectrometry coupled with a rhenium-external correction technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of mass-dependent variations in tungsten stable isotope compositions of geological reference materials by double-spike and MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
Assessing the homogeneity of Tungsten-182 in standard reference materials
A definitive assessment of Tungsten-182 (¹⁸²W) homogeneity in standard reference materials (SRMs) is critical for researchers in geochemistry and cosmochemistry, particularly for studies involving the ¹⁸²Hf-¹⁸²W isotopic system which is a powerful tool for dating early solar system events. This guide provides a comparative overview of the reported ¹⁸²W isotopic compositions in several commonly used geological SRMs, supported by experimental data from various studies.
Comparative Analysis of ¹⁸²W in Standard Reference Materials
The homogeneity of an SRM with respect to its ¹⁸²W isotopic composition is paramount for ensuring the accuracy and comparability of data between different laboratories and studies. While dedicated homogeneity studies for ¹⁸²W in a wide range of SRMs are not extensively published, repeated analyses of these materials as part of various research endeavors provide a strong indication of their isotopic consistency. The data presented below are compiled from multiple high-precision studies and are expressed as μ¹⁸²W, which represents the parts-per-million deviation of the ¹⁸²W/¹⁸⁴W ratio of a sample from a standard reference value.
| Standard Reference Material | Description | Reported μ¹⁸²W Value (ppm) | n (replicates) | 2SD (ppm) | Reference |
| BHVO-2 | Hawaiian Basalt, USGS | -0.09 ± 0.05 | 10 | 0.05 | [1] |
| -6.6 ± 1.9 | - | - | [2] | ||
| Consistent with published values | 5 | 0.000006 (¹⁸²W/¹⁸⁴W) | [3][4] | ||
| JB-3 | Basalt, GSJ | Consistent with published values | 8 | 0.000005 (¹⁸²W/¹⁸⁴W) | [3][4] |
| Normal ε182W | - | - | [1] | ||
| RGM-2 | Rhyolite, USGS | Normal ε182W | - | < 5 | [1] |
| GSP-2 | Granodiorite, USGS | Normal ε182W | - | - | [1] |
| AGV-2 | Andesite, USGS | Normal ε182W | - | - | [1] |
| BCR-2 | Basalt, USGS | Normal ε182W | - | - | [1] |
| Alfa Aesar W Standard | Pure Tungsten Solution | 0 (by definition in many studies) | 11 | 4.7 | [5] |
Note: "Normal ε182W" or "consistent with published values" indicates that the measured value is identical to that of the terrestrial standard within the analytical uncertainty, suggesting good homogeneity. The μ¹⁸²W values are relative to the Alfa Aesar W terrestrial standard in the respective studies. USGS refers to the United States Geological Survey, and GSJ refers to the Geological Survey of Japan.
Experimental Protocols
The high-precision measurement of ¹⁸²W isotopic compositions requires meticulous and standardized laboratory procedures to minimize contamination and analytical artifacts. The following is a generalized experimental protocol based on methods described in the cited literature.[3][4][6][7][8]
Sample Digestion
-
Sample Preparation: Approximately 0.1 to 1 gram of the powdered rock SRM is accurately weighed into a clean Savillex PFA beaker.
-
Acid Digestion: A mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) is added to the sample powder. The beaker is then sealed and placed on a hotplate at a controlled temperature (e.g., 120-150°C) for several days to ensure complete dissolution of the silicate (B1173343) matrix.
-
Evaporation: The acid mixture is evaporated to dryness. This step may be repeated with the addition of aqua regia or perchloric acid to ensure the complete removal of fluorides and organic matter.
Tungsten Separation
A multi-stage chromatographic separation is employed to isolate tungsten from the sample matrix and other interfering elements.
-
Cation Exchange Chromatography: The dried sample residue is redissolved in a dilute acid mixture (e.g., 0.6 M HCl) and loaded onto a cation exchange resin column (e.g., AG50W-X8). Tungsten, being anionic or neutral in this medium, passes through the column while major cations are retained.
-
Anion Exchange Chromatography: The tungsten-bearing fraction is then loaded onto an anion exchange resin column (e.g., AG1-X8).[3][4] This step is crucial for separating tungsten from other high field strength elements.
-
The column is first washed with a mixture of HF and H₂O₂ to elute elements like Fe and Ti.
-
Tungsten is subsequently eluted using a specific mixture of HCl and HF.
-
-
Extraction Chromatography (Optional): For samples with complex matrices or very low tungsten concentrations, an additional extraction chromatography step using a resin like TEVA or TODGA may be employed for further purification.[7]
Mass Spectrometric Analysis
The isotopic composition of the purified tungsten fraction is determined using either Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Negative Thermal Ionization Mass Spectrometry (N-TIMS).
-
Instrument Setup: The mass spectrometer is tuned for optimal sensitivity and stability. For MC-ICP-MS, a desolvating nebulizer system is often used to enhance signal intensity.[9][10]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the ion beams of the different tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) are measured simultaneously in multiple Faraday cups or ion counters.
-
Mass Bias Correction: Instrumental mass fractionation is corrected for using a double-spike technique (e.g., a ¹⁸⁰W-¹⁸³W double spike) or by sample-standard bracketing, where the sample measurement is bracketed by measurements of a well-characterized standard solution (e.g., Alfa Aesar W standard).[1]
-
Data Reduction: The measured isotope ratios are corrected for mass bias, blank contributions, and any isobaric interferences (e.g., from Os on ¹⁸⁴W and ¹⁸⁶W). The final ¹⁸²W/¹⁸⁴W ratio is then reported as a μ¹⁸²W value relative to the standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved in assessing ¹⁸²W homogeneity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ¹⁸²W isotopic analysis in SRMs.
Caption: Logical flow for assessing ¹⁸²W homogeneity in SRMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CMR Preview [cmr.earthdata.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - High-Precision Isotopic Measurement for 182W/184W Using Nu Sapphire MCâICPâMS - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Study of Stable Tungsten Isotopes: 182W, 183W, 184W, and 186W
A comprehensive guide for researchers, scientists, and drug development professionals on the fundamental properties, experimental characterization, and applications of the stable isotopes of Tungsten.
This guide provides a detailed comparison of the four stable isotopes of Tungsten: ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. Naturally occurring tungsten is a mixture of five isotopes, with these four being considered stable for all practical purposes.[1] This document summarizes their key nuclear properties, outlines the detailed experimental protocols used for their characterization, and highlights their primary applications in research and industry.
Comparative Data of Tungsten Isotopes
A summary of the fundamental nuclear properties of the stable tungsten isotopes is presented in the table below. These properties are crucial for various applications, from nuclear physics research to the development of radiopharmaceuticals.
| Property | ¹⁸²W | ¹⁸³W | ¹⁸⁴W | ¹⁸⁶W |
| Natural Abundance (%) | 26.50 | 14.31 | 30.64 | 28.43 |
| Atomic Mass (amu) | 181.948206 | 182.950224 | 183.950933 | 185.954365 |
| Neutrons (N) | 108 | 109 | 110 | 112 |
| Nuclear Spin (I) | 0+ | 1/2- | 0+ | 0+ |
| Electric Quadrupole Moment (barns) | -1.86 | +1.77 | -1.94 | -1.74 |
| Stability | Stable | Stable | Stable | Stable |
Experimental Methodologies
The precise and accurate determination of the nuclear properties of tungsten isotopes relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experimental procedures.
Isotopic Abundance and Atomic Mass Determination
The determination of the isotopic composition and precise atomic masses of tungsten isotopes is primarily achieved through mass spectrometry techniques, namely Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).
1. Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is a powerful tool for obtaining high-precision isotope ratio measurements.[2] The following protocol outlines the general steps for tungsten isotope analysis.
-
Sample Preparation:
-
Dissolution of the tungsten-containing sample in a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids.
-
For geological samples, a three-step anion-exchange chromatography is employed to separate tungsten from the sample matrix.[2]
-
For high-precision measurements, a ¹⁸⁰W-¹⁸³W double-spike can be added to the sample prior to dissolution to correct for instrumental mass bias and isotope fractionation during chemical separation.[2]
-
-
Instrumentation and Analysis:
-
A multicollector inductively coupled plasma mass spectrometer equipped with multiple Faraday cups and potentially ion counters for low-abundance isotopes is used.
-
The purified tungsten solution is introduced into the plasma source, typically via a nebulizer and spray chamber, to generate ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio by a magnetic sector.
-
The ion beams of the different tungsten isotopes are simultaneously collected by the Faraday cups, allowing for precise ratio measurements.
-
Data is corrected for mass bias using either an external standard with a known isotopic composition or the double-spike method.
-
-
Data Analysis:
-
Isotope ratios (e.g., ¹⁸²W/¹⁸⁴W, ¹⁸³W/¹⁸⁴W, ¹⁸⁶W/¹⁸⁴W) are calculated from the measured ion beam intensities.
-
The natural abundance of each isotope is determined from the corrected isotope ratios.
-
The atomic mass is calculated by summing the products of the exact mass and the natural abundance of each isotope.
-
2. Thermal Ionization Mass Spectrometry (TIMS)
TIMS is another high-precision technique for isotope ratio measurements, particularly for elements with relatively low ionization potentials.[3]
-
Sample Preparation:
-
A purified liquid sample of tungsten is deposited onto a metal filament, typically made of rhenium (Re).[4]
-
The filament is outgassed at high temperatures prior to sample loading to remove any contaminants.[5]
-
To enhance ionization, an activator solution (e.g., containing La and Gd) may be added to the sample on the filament.[5]
-
-
Instrumentation and Analysis:
-
The filament is heated in the high-vacuum source of the mass spectrometer.
-
Thermal energy causes the tungsten atoms to be ionized.[4]
-
The ions are then accelerated and focused into a beam.
-
A magnetic sector separates the ions based on their mass-to-charge ratio.
-
The separated ion beams are measured using a detector array, often consisting of multiple Faraday cups.
-
-
Data Analysis:
-
The measured isotope ratios are corrected for mass fractionation, which occurs during the heating and ionization process.[6] This can be done by normalizing to a known, non-radiogenic isotope ratio.
-
Subsequent data analysis to determine isotopic abundance and atomic mass follows the same principles as for MC-ICP-MS.
-
Nuclear Structure and Properties
1. Neutron Capture Gamma-Ray Spectroscopy
This technique is used to study the nuclear structure of tungsten isotopes by analyzing the gamma rays emitted following neutron capture.[7]
-
Experimental Setup:
-
A sample of a separated tungsten isotope is irradiated with a beam of thermal neutrons, typically from a nuclear reactor.[7]
-
The gamma rays produced are detected using a high-resolution gamma-ray spectrometer, such as a high-purity germanium (HPGe) detector.[8]
-
The experimental setup often includes shielding to reduce background radiation and collimators to define the gamma-ray beam.
-
-
Procedure:
-
The tungsten target is placed in the neutron beam.
-
The energy spectrum of the emitted gamma rays is recorded over a period of time.
-
Coincidence measurements, where two or more gamma rays are detected simultaneously, can be performed to establish decay schemes.
-
-
Data Analysis:
-
The energies and intensities of the gamma-ray peaks in the spectrum are determined.
-
From this information, the energy levels of the nucleus, their spin and parity, and the transition probabilities between them can be deduced.[8]
-
2. ¹⁸³W Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its nuclear spin of 1/2, ¹⁸³W is the only stable tungsten isotope that is NMR active.[9] This technique provides valuable information about the chemical environment of tungsten atoms in molecules.
-
Sample Preparation:
-
The tungsten-containing compound is dissolved in a suitable deuterated solvent.
-
For polyoxotungstates, a concentration of 0.3 to 0.5 g in 2.5 mL of solvent with the addition of D₂O is often used.
-
-
Instrumentation and Analysis:
-
A high-field NMR spectrometer equipped with a broadband probe is required due to the low gyromagnetic ratio and natural abundance of ¹⁸³W.
-
The ¹⁸³W NMR spectrum is typically recorded at room temperature.
-
Chemical shifts are referenced to an external standard, such as a 2M Na₂WO₄ solution in D₂O.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and relaxation times of the ¹⁸³W signals are analyzed.
-
This information provides insights into the structure, symmetry, and dynamics of the tungsten-containing species in solution.
-
3. Determination of Nuclear Quadrupole Moment
The nuclear electric quadrupole moment is a measure of the deviation of the nuclear charge distribution from spherical symmetry. Its determination often involves a combination of experimental measurements and theoretical calculations.
-
Methodology:
-
The experimental part involves measuring the nuclear quadrupole coupling constant (νQ) using techniques such as Nuclear Quadrupole Resonance (NQR), Mössbauer spectroscopy, or Perturbed Angular Correlation (PAC).
-
The theoretical part requires the calculation of the electric field gradient (EFG) at the nucleus, which is typically performed using advanced quantum chemical methods like Density Functional Theory (DFT).
-
The nuclear quadrupole moment (Q) is then determined from the relationship: νQ = eQVzz/h, where e is the elementary charge, Vzz is the principal component of the EFG tensor, and h is Planck's constant.
-
Applications of Tungsten Isotopes
The stable isotopes of tungsten have a range of applications across various scientific and industrial fields:
-
¹⁸²W: This isotope is of significant interest in geochemistry and cosmochemistry as the daughter product of the extinct radionuclide ¹⁸²Hf. The ¹⁸²Hf-¹⁸²W chronometer is used to date early solar system events, such as planetary core formation.
-
¹⁸³W: As the only NMR-active stable isotope, ¹⁸³W is invaluable for structural studies of tungsten-containing compounds, particularly polyoxometalates, which have applications in catalysis and materials science.[9]
-
¹⁸⁴W: This isotope has been used in studies of the elastic and inelastic scattering of heavy ions.
-
¹⁸⁶W: Enriched ¹⁸⁶W is used as a target material in nuclear reactors for the production of the radioisotope ¹⁸⁸W. ¹⁸⁸W is the parent isotope in tungsten-rhenium generators, which produce ¹⁸⁸Re, a therapeutic radioisotope used in nuclear medicine for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. nf-itwg.org [nf-itwg.org]
- 3. Thermal ionization mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fiveable.me [fiveable.me]
- 6. scispace.com [scispace.com]
- 7. osti.gov [osti.gov]
- 8. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 9. arxiv.org [arxiv.org]
Validating Planetary Formation Models with Experimental ¹⁸²W Data: A Comparative Guide
The short-lived ¹⁸²Hf-¹⁸²W isotope system, with a half-life of approximately 8.9 million years, serves as a critical chronometer for dating the high-temperature events that characterized the birth of our solar system. This guide provides an objective comparison of how theoretical models of planetary accretion and differentiation are validated and refined using high-precision experimental ¹⁸²W data, primarily from terrestrial rocks, lunar samples, and meteorites.
The foundation of the Hf-W chronometer lies in the different behaviors of Hafnium (Hf) and Tungsten (W). Hf is a lithophile element, meaning it preferentially bonds with silicates, while W is moderately siderophile, showing an affinity for iron-rich metals. During the formation of a planetary body, as molten metal segregates to form a core, W is largely partitioned into the core while Hf remains in the silicate (B1173343) mantle. If this core formation happens while the parent isotope ¹⁸²Hf is still "alive," the silicate mantle will have a high Hf/W ratio. The subsequent decay of ¹⁸²Hf to ¹⁸²W leads to an excess of ¹⁸²W in the mantle relative to chondritic meteorites, which are considered the primitive building blocks of planets.[1][2][3] The magnitude of this ¹⁸²W excess is a direct constraint on the timing of core formation.[4][5][6]
Logical Framework: From Theory to Validation
The process of validating theoretical models with ¹⁸²W data is an iterative cycle of prediction, measurement, and refinement. A theoretical model of a planet's growth and differentiation generates a specific prediction for the ¹⁸²W isotopic signature of its mantle. This prediction is then tested against high-precision measurements of natural samples. Discrepancies between the model and the data lead to a refinement of the model's parameters or underlying assumptions.
Comparison of Theoretical Models and Constraining ¹⁸²W Data
Theoretical models for the formation of Earth and other planetary bodies make distinct predictions that can be tested with ¹⁸²W data. The data is typically presented as ε¹⁸²W or µ¹⁸²W, which represent deviations in parts per 10,000 or parts per million, respectively, from a terrestrial standard.[7][8]
| Theoretical Model | Key Prediction | Supporting Experimental ¹⁸²W Data | Alternative Models / Interpretations |
| Early & Rapid Core Formation | A superchondritic ¹⁸²W signature (positive ε¹⁸²W) in the bulk silicate mantle of differentiated bodies. | The Bulk Silicate Earth (BSE) has a uniform ε¹⁸²W of ~+1.9 relative to chondrites, constraining the mean time of Earth's core formation to ~30-50 Myr after the start of the solar system.[6] Martian meteorites also show superchondritic ε¹⁸²W values, indicating rapid core formation on Mars.[1] | Models invoking heterogeneous accretion or inefficient core formation can produce different timelines. The exact timing depends on the assumed initial ¹⁸²Hf abundance and the extent of metal-silicate equilibration during impacts.[2][3] |
| Late Veneer Hypothesis | The addition of chondritic material after core formation would slightly lower the mantle's ε¹⁸²W. The magnitude of this effect depends on the mass and timing of the late veneer. | The highly siderophile element budget of the mantle is the primary constraint. ¹⁸²W data from late Archean rocks can be used to test for the preservation of pre-late veneer mantle domains. | Some models propose that the highly siderophile element budget can be explained by inefficient core formation rather than a late veneer, which would have different implications for the final ¹⁸²W signature of the mantle. |
| Core-Mantle Interaction | Chemical exchange between the core (with a very low, non-radiogenic ¹⁸²W signature) and the mantle could create domains in the deep mantle with lower-than-BSE ε¹⁸²W values. | Some Ocean Island Basalts (OIBs), thought to sample deep mantle plumes, exhibit negative µ¹⁸²W anomalies (e.g., -5 to -20 ppm). This is interpreted as evidence for the entrainment of core material or an outer core component into the mantle source of these plumes.[8][9] | Early silicate differentiation could also create mantle reservoirs with variable Hf/W ratios, potentially leading to ¹⁸²W deficits without direct core-mantle interaction.[8] Secondary alteration of samples can also affect W isotope signatures.[10][11] |
| Giant Impact & Moon Formation | The Moon-forming impact would have reset the Hf-W system. The timing of this event relative to core formation completion is critical. | Lunar samples show a more radiogenic ε¹⁸²W than the BSE. This can be explained if the Moon-forming impact occurred ~30-50 Myr after the solar system's start, allowing for some ¹⁸²W to be produced in the proto-Earth's mantle before the impact. | The exact ¹⁸²W signature of the Moon depends on the degree of isotopic equilibration between the impactor and the proto-Earth's mantle and the subsequent evolution of the lunar magma ocean. |
Experimental Protocols
The measurement of subtle ¹⁸²W isotopic variations requires meticulous analytical procedures to achieve the necessary precision, often at the parts-per-million level.[12]
1. Sample Preparation and Digestion:
-
Interior chips of rock or meteorite samples are selected to avoid terrestrial weathering and fusion crust.[1]
-
Samples are typically leached, often with dilute acids like 0.5 N HNO₃, to remove any surface contamination.[1]
-
The cleaned sample is then dissolved (digested) using a mixture of strong acids (e.g., HF, HNO₃) in a clean laboratory environment.
2. Chemical Separation of Tungsten:
-
Tungsten must be chemically separated and purified from the sample matrix to avoid isobaric interferences during mass spectrometric analysis.
-
This is achieved using multi-stage anion and cation exchange chromatography. This process isolates W from elements that could interfere with the measurement, such as Hafnium (Hf) and Osmium (Os).
3. Mass Spectrometry:
-
High-precision W isotope ratios are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
-
For TIMS, the purified W is loaded onto a metal filament (e.g., Rhenium) and heated to high temperatures to create ions.[12]
-
The instrument measures the ratios of different W isotopes (e.g., ¹⁸²W/¹⁸⁴W, ¹⁸³W/¹⁸⁴W).[12]
4. Data Reduction and Normalization:
-
The raw data must be corrected for instrumental mass fractionation. This is typically done by normalizing to a constant ¹⁸⁶W/¹⁸³W ratio.[12]
-
Results are reported as ε¹⁸²W or µ¹⁸²W values, representing the deviation from a standard reference material (e.g., Alfa Aesar W standard).[7][8]
¹⁸²Hf-¹⁸²W Systematics: Decay and Fractionation
The utility of the Hf-W system is a direct result of the radioactive decay of ¹⁸²Hf and the geochemical fractionation of Hf and W during planetary core formation. This process creates the isotopic signatures that are used to date these early events.
References
- 1. whoi.edu [whoi.edu]
- 2. oca.eu [oca.eu]
- 3. hou.usra.edu [hou.usra.edu]
- 4. Coupled 182W-142Nd constraint for early Earth differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 9. researchgate.net [researchgate.net]
- 10. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 11. Stable W isotope evidence for redistribution of homogeneous 182W anomalies in SW Greenland | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Tungsten-182 Systematics in Chondrites and Achondrites
For Researchers, Scientists, and Drug Development Professionals
The short-lived ¹⁸²Hf-¹⁸²W isotopic system, with a half-life of approximately 8.9 million years, is a powerful chronometer for elucidating the processes of planetary accretion and differentiation in the early Solar System.[1][2] This guide provides a comparative analysis of Tungsten-182 (¹⁸²W) systematics in chondrites (undifferentiated meteorites) and achondrites (differentiated meteorites), offering insights into the formation and evolution of their parent bodies.
Data Presentation: ¹⁸²W Systematics in Meteorites
The abundance of ¹⁸²W is typically expressed as the ε¹⁸²W value, which represents the deviation in parts per 10,000 of the ¹⁸²W/¹⁸⁴W ratio of a sample from a terrestrial standard.[1] Chondrites, representing primitive, undifferentiated material, provide a baseline for the initial isotopic composition of the Solar System, while achondrites, originating from differentiated parent bodies, exhibit variations in ε¹⁸²W that reflect the timing of metal-silicate separation (core formation).
| Meteorite Type | Classification | Key Characteristics | ε¹⁸²W (relative to terrestrial standard) | Hf-W Model Age (relative to CAIs) |
| Chondrites | Undifferentiated | Primitive, unmelted meteorites representing early Solar System matter. | ||
| Carbonaceous | Rich in carbon, water, and organic compounds. | -1.9 ± 0.1[3] | Accretion post-dated chondrule formation (~2 Ma after CAIs)[4][5] | |
| Ordinary | Most common type of meteorite; composed of chondrules and metal grains. | Deviations from parent body compositions noted due to metal abundance variations.[6] | Hf-W closure ages reflect cooling after metamorphism.[7] | |
| Enstatite | Formed in a reducing environment, rich in the mineral enstatite. | Distinctly lower ε¹⁸²W values than carbonaceous chondrites.[3] | Hf-W isochrons yield closure ages of ~4.5 to ~10 Ma after CAIs.[2] | |
| Achondrites | Differentiated | Originated from parent bodies that underwent melting and differentiation. | ||
| Iron Meteorites | Primarily composed of iron-nickel metal; represent the cores of differentiated planetesimals. | Values similar to or below the initial ε¹⁸²W of CAIs, indicating very early core formation.[4][5] | < 1 to ~3 Ma after CAIs for different groups.[1] | |
| Eucrites | Basaltic rocks from the crust of a differentiated asteroid, likely 4 Vesta. | Whole-rock and silicate (B1173343) fractions have ε¹⁸²W between ~15 and ~25.[8] | Mantle differentiation at ~4 Ma after CAIs; basalt crystallization at ~7 Ma after CAIs.[5] | |
| Martian Meteorites | Igneous rocks from Mars. | Indicate that Mars may have fully formed within 10 Ma of CAI formation.[1] | Core formation on Mars is suggested to have occurred within the first 10 million years of the Solar System.[1] |
Note: CAIs (Calcium-Aluminum-rich Inclusions) are considered the first solids to have formed in the Solar System and serve as the primary time reference.
Experimental Protocols
The precise determination of ¹⁸²W isotopic compositions is critical for Hf-W chronometry. The following provides a generalized methodology for these key experiments.
1. Sample Preparation and Digestion:
-
Meteorite samples (chondrites or separated mineral/metal fractions from achondrites) are first cleaned to remove any terrestrial contamination.
-
For bulk-rock analysis, samples are crushed into a fine, homogeneous powder. For internal isochrons, mineral and metal fractions are separated using magnetic and heavy liquid separation techniques.
-
The powdered sample or mineral separate is then dissolved in a mixture of concentrated acids (e.g., HF-HNO₃-HCl) in a clean laboratory environment to minimize contamination.
2. Chemical Separation of Hafnium and Tungsten:
-
A crucial step is the separation of Hf and W from each other and from the sample matrix to avoid isobaric interferences during mass spectrometric analysis.
-
This is typically achieved using multi-stage ion exchange chromatography. The dissolved sample solution is passed through columns containing anion and cation exchange resins that selectively bind and elute different elements.
-
This process isolates Hf and W into separate, purified fractions.
3. Isotopic Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
-
The purified W fractions are introduced into an MC-ICP-MS instrument. The high-temperature plasma of the ICP ionizes the W atoms.
-
The ions are then accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Multiple detectors (collectors) simultaneously measure the ion beams of the different W isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).
-
The measured isotopic ratios are corrected for mass fractionation using a stable isotope ratio (e.g., ¹⁸⁶W/¹⁸⁴W).
-
The ¹⁸²W/¹⁸⁴W ratio is then used to calculate the ε¹⁸²W value relative to a terrestrial standard.
-
For Hf, the isotopic composition is also measured by MC-ICP-MS to determine the Hf/W ratio, which is essential for constructing isochrons and calculating model ages.
Mandatory Visualizations
Caption: Experimental workflow for ¹⁸²Hf-¹⁸²W dating of meteorites.
Caption: Comparison of ε¹⁸²W in chondrites and achondrites.
References
Verifying Tungsten-182 Data: A Comparative Guide to Replicating Published Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published methodologies for the analysis of the Tungsten-182 (¹⁸²W) isotope, a critical tool in geochemistry and cosmochemistry for dating early solar system events.[1] By presenting a side-by-side view of experimental data and detailed protocols, this document aims to assist researchers in replicating published findings and verifying their own data.
Comparative Analysis of Analytical Methods
The two primary techniques for high-precision measurement of ¹⁸²W/¹⁸⁴W isotope ratios are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Both methods offer the high precision required to detect the subtle isotopic variations found in geological samples.[2][3]
TIMS is often considered a reference technique for isotope ratio measurements of heavier elements due to its high precision and accuracy.[2] MC-ICP-MS, on the other hand, provides higher sample throughput and is effective for analyzing elements that are difficult to ionize by TIMS.[2][4] The choice between these techniques often depends on the specific research question, sample matrix, and available instrumentation.
Quantitative Performance of Published ¹⁸²W Analyses
The following table summarizes the performance of ¹⁸²W analysis as reported in various studies, providing a baseline for researchers aiming to replicate these results. The data is typically reported as the deviation of the ¹⁸²W/¹⁸⁴W ratio in a sample from a standard reference material, expressed in parts per million (ppm), and denoted as µ¹⁸²W.
| Reference Material/Sample Type | Analytical Method | Reported Precision (2σ) | Reported µ¹⁸²W Value | Reference |
| Alfa Aesar W standard | TIMS | ≤2 ppm | Not Applicable (Standard) | [1] |
| Primitive Kimberlites | TIMS | ±3.3 ppm (2SD) | -5.9 ± 3.6 ppm (2SD) | [5] |
| Isua Supracrustal Belt, Greenland | TIMS | < 6 ppm (2SD) | ~+13 ppm | [6] |
| Baffin Island Lavas | TIMS | ±6.6 ppm (2SD) | -2.7 ± 6.6 ppm (2SD) | [7] |
| Geological Reference Materials (BHVO-2, AGV-2, etc.) | MC-ICP-MS with double-spike | ±0.018‰ (δ¹⁸⁶/¹⁸⁴W) | BHVO-2: +0.082 ± 0.006‰ | [8] |
Note: The precision and reported values can vary depending on the specific instrumentation, analytical protocol, and the nature of the sample matrix. Direct comparison between studies should be made with caution.
Experimental Protocols for ¹⁸²W Analysis
The accurate determination of ¹⁸²W isotopic compositions requires meticulous sample preparation and analytical procedures. The following sections outline the key steps involved in a typical workflow.
Sample Preparation
-
Sample Digestion: Geological samples are typically digested using a mixture of strong acids, such as hydrofluoric acid (HF) and nitric acid (HNO₃), in a clean laboratory environment to minimize contamination.
-
Chromatographic Separation: Tungsten is chemically separated from the sample matrix using anion exchange chromatography. This is a critical step to remove elements that can cause isobaric interferences during mass spectrometric analysis.
Mass Spectrometry Analysis
-
Instrumentation: High-precision isotope ratio measurements are performed using either a TIMS or a MC-ICP-MS instrument.
-
Data Acquisition: Data is typically acquired in static mode, measuring the ion beams of the different tungsten isotopes simultaneously.
-
Data Correction: Raw data is corrected for mass fractionation, instrumental drift, and any potential isobaric interferences.
Workflow and Methodological Diagrams
To visually represent the analytical process, the following diagrams illustrate the general workflow for ¹⁸²W analysis and a comparison of the ionization processes in TIMS and MC-ICP-MS.
Data Verification and Interlaboratory Comparison
To ensure the accuracy and comparability of ¹⁸²W data, participation in interlaboratory comparison studies is highly recommended. These studies involve the analysis of the same reference materials by multiple laboratories, allowing for an independent assessment of analytical performance. While specific interlaboratory comparison data for ¹⁸²W is not widely published, the use of certified reference materials, such as those from the National Institute of Standards and Technology (NIST) and geological reference materials from the United States Geological Survey (USGS), is crucial for data validation.[9][10] Researchers should report their results for these reference materials alongside their sample data to facilitate comparison and verification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. TIMS or MC-ICP-MS – which do I need? [isotopx.com]
- 5. pnas.org [pnas.org]
- 6. The tungsten isotopic composition of the Earth's mantle before the terminal bombardment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tungsten isotopes in Baffin Island lavas: Evidence of Iceland plume evolution | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 8. researchgate.net [researchgate.net]
- 9. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Tungsten Separation Techniques
For Researchers, Scientists, and Drug Development Professionals
Tungsten, a refractory metal with a unique combination of high density, hardness, and melting point, is a critical component in a myriad of applications, from industrial cutting tools and alloys to filaments in lighting and electronics. The increasing demand for high-purity tungsten necessitates efficient and selective separation techniques to isolate it from its ores and secondary sources. This guide provides a comparative overview of the primary methods employed for tungsten separation: solvent extraction, ion exchange, precipitation, and pyrometallurgical processes. The performance of these techniques is evaluated based on experimental data, and detailed protocols for key experiments are provided to facilitate their application in a research and development setting.
Comparative Performance of Tungsten Separation Techniques
The selection of an appropriate tungsten separation technique is contingent on various factors, including the composition of the feed material, the desired purity of the final product, economic considerations, and environmental impact. The following table summarizes the quantitative performance of the major separation methods based on data reported in the literature.
| Technique | Key Reagents/Materials | Typical Feed Solution/Ore | Extraction/Recovery Efficiency (%) | Purity of Final Product | Key Advantages | Key Disadvantages |
| Solvent Extraction | Amine-based extractants (e.g., Alamine 336, N1923), LIX 63, TBP | Acidic or alkaline leach solutions | >98%[1] | >99%[1] | High selectivity, continuous process possible, high purity products | Use of organic solvents, potential for emulsification, requires stripping and solvent regeneration steps |
| Ion Exchange | Strong or weak base anion exchange resins (e.g., D201, D213, D309, Purolite A830) | Acidic or alkaline leach solutions | >99%[2] | High, can be tailored by elution process | High selectivity, effective for low concentrations, reusable resins | Resin fouling by impurities, requires elution and regeneration, can be a slower process |
| Precipitation | Acids (e.g., HCl), Ammonium (B1175870) hydroxide, Ammonium chloride | Concentrated tungstate (B81510) solutions | >98% (for tungsten precipitation)[3] | Variable, depends on co-precipitation of impurities | Simple process, can handle high concentrations | Lower selectivity, potential for co-precipitation of impurities, requires further purification steps |
| Pyrometallurgy | Sodium carbonate, Sodium hydroxide, Carbon | Wolframite, Scheelite concentrates | >95%[4][5] | Lower, requires further hydrometallurgical purification | Effective for refractory ores, can handle complex mineralogy | High energy consumption, generation of slag and off-gases, requires subsequent hydrometallurgical processing |
Detailed Experimental Protocols
Solvent Extraction of Tungsten from an Acidic Leach Solution
This protocol describes the extraction of tungsten from a synthetic acidic leach solution using an amine-based extractant.
Materials:
-
Synthetic tungsten leach solution (e.g., 10 g/L W in 2M HCl)
-
Organic phase: 20% (v/v) Aliquat 336 and 10% (v/v) 1-decanol (B1670082) in a suitable diluent (e.g., kerosene)[1]
-
Stripping solution: 1 M NH₄Cl / 1 M NH₄OH[1]
-
Scrubbing solution: Deionized water
-
Separatory funnels, mechanical shaker, pH meter, ICP-OES for analysis
Procedure:
-
Extraction:
-
In a separatory funnel, combine the aqueous tungsten solution and the organic phase at a desired phase ratio (e.g., Aqueous/Organic = 1:1).
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
Collect both the aqueous (raffinate) and organic (loaded organic) phases.
-
Analyze the tungsten concentration in the raffinate to determine the extraction efficiency.
-
-
Scrubbing (optional):
-
To remove co-extracted impurities, contact the loaded organic phase with a scrubbing solution (e.g., deionized water) at a specific phase ratio (e.g., Organic/Aqueous = 1:1).
-
Shake for a set time (e.g., 15 minutes) and allow the phases to separate.
-
Discard the aqueous scrubbing solution.
-
-
Stripping:
-
Contact the scrubbed loaded organic phase with the stripping solution at a chosen phase ratio (e.g., Organic/Aqueous = 2:1).
-
Shake for a defined period (e.g., 30 minutes) to transfer the tungsten back to an aqueous phase.
-
Separate the organic phase (now stripped) and the aqueous strip solution containing the purified tungsten.
-
Analyze the tungsten concentration in the stripped organic and the aqueous strip solution to determine the stripping efficiency.
-
Ion Exchange Separation of Tungsten from Molybdenum
This protocol outlines the separation of tungsten from a mixed solution containing molybdenum using a strong base anion exchange resin.
Materials:
-
Mixed tungsten and molybdenum solution (e.g., 10 g/L WO₃, 4.12 g/L Mo)[6]
-
Strong base anion exchange resin (e.g., D213 resin)[6]
-
Hydrochloric acid (HCl) for pH adjustment
-
Eluent: A solution of appropriate chloride concentration (e.g., 1 M NaCl) to selectively elute molybdenum.[3]
-
Desorbing agent: An alkaline solution with a high chloride concentration (e.g., 5 M NaCl and 2 M NaOH) to desorb tungsten.[3]
-
Glass column for chromatography, peristaltic pump, fraction collector, ICP-OES for analysis
Procedure:
-
Solution Preparation and pH Adjustment:
-
Adjust the pH of the mixed tungsten-molybdenum solution to approximately 7.0 using HCl.[6] At this pH, tungstate ions polymerize, while molybdate (B1676688) ions remain as monomers, facilitating separation.
-
-
Resin Packing and Conditioning:
-
Prepare a slurry of the ion exchange resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle and pack uniformly.
-
Wash the packed resin with several column volumes of deionized water.
-
-
Loading:
-
Pump the pH-adjusted feed solution through the resin column at a controlled flow rate.
-
Collect the effluent in fractions and analyze for tungsten and molybdenum concentrations to monitor the breakthrough of each metal.
-
-
Selective Elution of Molybdenum:
-
After loading, pass the eluent (e.g., 1 M NaCl) through the column to selectively remove the adsorbed molybdenum.[3]
-
Collect the eluate in fractions and analyze for molybdenum to determine when elution is complete.
-
-
Desorption of Tungsten:
-
Once molybdenum has been eluted, pass the desorbing agent (e.g., 5 M NaCl and 2 M NaOH) through the column to desorb the tungsten.[3]
-
Collect the desorbed tungsten solution.
-
-
Resin Regeneration:
-
Wash the resin with deionized water to remove any remaining desorbing agent and prepare it for the next cycle.
-
Precipitation of Ammonium Paratungstate (APT)
This protocol describes the crystallization of Ammonium Paratungstate (APT) from a purified ammonium tungstate solution.
Materials:
-
Purified ammonium tungstate solution
-
Hydrochloric acid (HCl) or nitric acid (HNO₃) for pH adjustment
-
Beaker, magnetic stirrer, pH meter, filtration apparatus, drying oven
Procedure:
-
Concentration and pH Adjustment:
-
Concentrate the ammonium tungstate solution by evaporation to a desired tungsten concentration.
-
While stirring, slowly add acid (e.g., HCl) to the solution to adjust the pH to a range of 7.0-7.5.[7]
-
-
Crystallization:
-
Continue to evaporate the solution while maintaining the pH in the target range.
-
As the solution becomes supersaturated, APT crystals will start to precipitate.
-
The temperature of the solution can influence the hydration state of the APT crystals.[7]
-
-
Filtration and Washing:
-
Once crystallization is complete, filter the solution to separate the APT crystals from the mother liquor.
-
Wash the crystals with deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the washed APT crystals in an oven at a controlled temperature (e.g., 80-100°C) to remove residual moisture.
-
Visualizing the Separation Workflows
To better understand the logical flow of each separation technique, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Tungsten Separation by Solvent Extraction.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Separation Of Tungsten And Molybdenum By Ion Exchange - tungsten - News - BAOJI TIANBO METAL MATERIALS CO.,LTD [bjtianbometal.com]
- 3. CN102162030A - Ion-exchange separation method for tungsten and molybdenum in tungstate and molybdate mixed solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Sodium Tungstate from Tungsten Ore by Pyrometallurgical Smelting | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Evaluating the Robustness of the ¹⁸²Hf-¹⁸²W Decay Constant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ¹⁸²Hf-¹⁸²W isotopic system is a cornerstone of early Solar System chronology, providing critical insights into the timescales of planetary formation and differentiation. The accuracy and precision of this chronometer are fundamentally tied to the robustness of the ¹⁸²Hf decay constant. This guide offers an objective comparison of the experimentally determined values of this constant, details the methodologies employed in its measurement, and discusses the factors influencing its reliability.
At a Glance: Comparison of ¹⁸²Hf Decay Constant and Half-Life Measurements
The robustness of the ¹⁸²Hf-¹⁸²W chronometer has been significantly enhanced by the refinement of the ¹⁸²Hf half-life and its corresponding decay constant. Below is a summary of key measurements that have shaped our current understanding.
| Publication | Half-Life (T₁₂) in million years (Ma) | Decay Constant (λ) in Ma⁻¹ | Notes |
| Wing et al. (1964) (historical) | 9 ± 2 | ~0.077 ± 0.017 | Early measurement with considerable uncertainty, used for several decades. |
| Vockenhuber et al. (2004) | 8.90 ± 0.09 | 0.0778 ± 0.0008 | A significant improvement in precision (20-fold smaller uncertainty) through two independent methods, now the widely accepted value.[1][2][3] |
| MDPI Review (2022) - Citing Vockenhuber et al. | 8.9 ± 0.09 | 0.078 ± 0.002 | A recent review reaffirming the Vockenhuber et al. (2004) value.[4] |
Note: The decay constant λ is calculated as ln(2)/T₁₂.
The ¹⁸²Hf-¹⁸²W Decay Scheme
The foundation of the Hf-W chronometer is the beta decay of Hafnium-182 to the stable Tungsten-182. This is a two-step process, but the intermediate isotope, Tantalum-182, has a very short half-life, making the decay of ¹⁸²Hf the rate-limiting step for the production of radiogenic ¹⁸²W.
Caption: The decay pathway of Hafnium-182 to the stable this compound.
Experimental Protocols for Determination and Application
The precise determination of the ¹⁸²Hf decay constant and its application in geochemistry rely on sophisticated laboratory procedures. These involve the chemical separation of hafnium and tungsten from geological samples followed by high-precision isotopic analysis.
Key Experimental Methodologies
1. Sample Digestion:
-
Objective: To dissolve the sample matrix and ensure isotopic equilibration between the sample and an isotopic tracer (spike).
-
Procedure: Rock or meteorite samples are powdered and dissolved in a mixture of strong acids, typically hydrofluoric acid (HF) and nitric acid (HNO₃), often in a high-pressure vessel at elevated temperatures for several days.
2. Chemical Separation of Hafnium and Tungsten:
-
Objective: To isolate pure Hf and W fractions from the dissolved sample to avoid isobaric interferences during mass spectrometric analysis.
-
Technique: Multi-column anion exchange chromatography is the most common method.[5][6]
-
Step 1: Bulk Separation: The dissolved sample is loaded onto a primary anion exchange column. A sequence of different acid mixtures is used to elute various elements, with Hf and W being collected in separate fractions.
-
Step 2: Purification: The initial Hf and W fractions are further purified using additional chromatography columns with different resins (e.g., LN resin, TRU resin) and acid molarities to remove any remaining interfering elements like titanium (Ti), zirconium (Zr), and rare earth elements.[5][6]
-
3. Isotopic Analysis:
-
Objective: To precisely measure the isotopic ratios of Hf and W.
-
Instrumentation:
-
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the most widely used technique for Hf-W analysis due to its high ionization efficiency for refractory elements like hafnium. The sample solution is introduced as an aerosol into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by mass in a magnetic sector and measured simultaneously in multiple detectors (Faraday cups).[7][8]
-
Thermal Ionization Mass Spectrometry (TIMS): While less common for Hf due to its high ionization potential, TIMS can provide very precise measurements. A purified sample is loaded onto a metal filament, which is heated to produce ions.[9]
-
4. Data Correction:
-
Mass Bias Correction: Instrumental effects that favor the transmission of heavier isotopes are corrected for by normalizing to a stable isotope ratio (e.g., ¹⁷⁹Hf/¹⁷⁷Hf for hafnium).
-
Isobaric Interference Correction: Overlaps of isotopes of different elements at the same mass-to-charge ratio (e.g., ¹⁸²W and ¹⁸²Hf) are corrected for by monitoring other isotopes of the interfering element.
-
Cosmic Ray Exposure Correction: For meteoritic samples, corrections may be necessary for changes in W isotopic composition due to exposure to cosmic rays in space. This is often done by analyzing platinum group element isotopes.
Experimental Workflow for ¹⁸²Hf-¹⁸²W Geochronology
The following diagram illustrates the logical flow of an experiment to determine the age of a geological sample using the ¹⁸²Hf-¹⁸²W system.
Caption: A generalized workflow for Hf-W geochronology experiments.
Factors Affecting the Robustness of the ¹⁸²Hf-¹⁸²W Decay Constant
The reliability of the ¹⁸²Hf-¹⁸²W chronometer depends not only on the precision of the decay constant but also on several other factors:
-
Initial ¹⁸²Hf/¹⁸⁰Hf Ratio: A precise and uniform initial abundance of ¹⁸²Hf in the early Solar System is crucial for accurate age calculations. Variations in this initial ratio could introduce systematic errors.
-
Nucleosynthetic Anomalies: The isotopic composition of tungsten in the early Solar System may not have been perfectly homogeneous. Small variations due to the influx of material from different stellar sources (nucleosynthetic anomalies) can affect the measured ¹⁸²W/¹⁸⁴W ratio and need to be accounted for.
-
Cosmic Ray Effects: For extraterrestrial materials, prolonged exposure to cosmic rays can alter the isotopic composition of tungsten, requiring careful correction.
-
Analytical Precision: The ability to perform high-precision isotopic measurements is paramount. Advances in mass spectrometry, particularly MC-ICP-MS, have been instrumental in improving the reliability of Hf-W data.
Conclusion
The robustness of the ¹⁸²Hf-¹⁸²W decay constant has been significantly strengthened over the past two decades, primarily due to the high-precision redetermination of the ¹⁸²Hf half-life by Vockenhuber and colleagues in 2004.[1][2][3] This has solidified the Hf-W system as a reliable and high-resolution chronometer for early Solar System events. However, researchers must remain vigilant to the other potential sources of uncertainty, including initial isotopic heterogeneity and secondary alteration processes. The continued refinement of analytical techniques and a thorough understanding of the potential pitfalls are essential for the continued successful application of this powerful isotopic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. New half-life measurement of 182Hf: improved chronometer for the early solar system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lehre4.rad.univie.ac.at [lehre4.rad.univie.ac.at]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the isotopic composition of tungsten using MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Tungsten-182
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tungsten-182, a stable isotope of tungsten. While not radioactive, its disposal requires adherence to chemical waste protocols, particularly when in powdered form due to its flammability.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with care, especially in its powdered form, which is a flammable solid.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and protective clothing.[1]
-
Inert Atmosphere: Handle this compound powder under an inert gas to prevent contact with air and moisture.[1]
-
Ignition Sources: Keep the material away from heat, sparks, open flames, and other ignition sources.[1]
-
Ventilation: Use in a well-ventilated area to avoid inhalation.[1]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1]
In case of a spill, immediately vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
Quantitative Data for Disposal
Currently, there are no specific federal quantitative disposal limits established by the EPA for this compound.[3] Disposal is governed by local and national regulations for chemical waste. Researchers must consult their institution's Environmental Health & Safety (EH&S) department for specific guidance.
| Parameter | Regulatory Limit | Citation |
| EPA Hazardous Waste Number | Not listed | [1] |
| Federal Drinking Water Standard | Not established | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the proper disposal of this compound waste from a laboratory setting. This procedure is based on standard practices for chemical waste management.
-
Waste Identification and Segregation:
-
Identify the waste as non-radioactive this compound.
-
Segregate the this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Containerization:
-
Place the this compound waste in a compatible, leak-proof container with a secure lid.
-
For powdered forms, ensure the container is suitable for flammable solids.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
-
Labeling:
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's policy), submit a hazardous waste pickup request to your institution's EH&S department.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
-
Final Disposal:
-
The institutional EH&S department will arrange for a licensed professional waste disposal company to transport and dispose of the waste in accordance with all local and national regulations.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Tungsten-182
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Tungsten-182. As a stable isotope of tungsten, the primary hazards associated with this compound are chemical and physical, not radiological. The guidance herein is designed to ensure a safe laboratory environment and to build trust in our commitment to safety beyond the product itself.
Immediate Safety and Hazard Information
This compound, particularly in powdered form, presents several potential hazards that require strict adherence to safety protocols. The primary risks are associated with inhalation of dust, skin and eye contact, and the flammability of finely divided powders.
Key Hazards:
-
Inhalation: Inhaling tungsten dust may cause irritation to the nose, throat, and respiratory system.[1] Prolonged or repeated exposure to high levels of tungsten dust can lead to diffuse interstitial pulmonary fibrosis.[2][3]
-
Skin and Eye Contact: Direct contact with tungsten powder can cause skin and eye irritation.[1][4][5]
-
Flammability: Finely divided tungsten powder is a flammable solid and may ignite spontaneously in the air.[1][2] Dust clouds of tungsten powder can also pose a fire or explosion hazard when exposed to an ignition source.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to mitigate the risks of exposure and injury. The following table summarizes the required PPE for handling this compound, particularly in powder form.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator | An N100, R100, or P100 filter is recommended for operations that generate dust.[3] Ensure proper fit and consult your institution's respiratory protection program. |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact.[6] |
| Eyes/Face | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[5] A face shield may be necessary for procedures with a high risk of splashing or dust generation. |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin exposure.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps for safe handling in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound powder or the specific tungsten compound being used.[1]
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the work area by ensuring it is clean and that all necessary equipment is readily available.
-
-
Handling:
-
Conduct all work with this compound powder in a well-ventilated area, preferably within a chemical fume hood or a powder handling enclosure.[1]
-
Minimize dust generation by handling the material gently. Avoid actions such as shaking or pouring from a height that could create airborne dust.[7]
-
Use non-sparking tools and avoid open flames, hot surfaces, and other sources of ignition in the vicinity of the powder.[8]
-
-
Cleanup:
-
Storage:
Occupational Exposure Limits
Adherence to established occupational exposure limits is essential for personnel safety. The following table summarizes the limits for tungsten and its insoluble compounds.
| Organization | Exposure Limit (Time-Weighted Average, TWA) | Short-Term Exposure Limit (STEL) |
| NIOSH | 5 mg/m³ (10-hour TWA)[2][3][9] | 10 mg/m³ (15-minute STEL)[2][3][9] |
| OSHA | 5 mg/m³ (8-hour TWA for insoluble compounds)[2] | 10 mg/m³ (15-minute STEL for insoluble compounds)[2] |
| ACGIH | 5 mg/m³ (8-hour TWA)[10] | 10 mg/m³ (15-minute STEL)[10] |
Experimental Protocol: Synthesis of Tungsten Oxide Nanoparticles
Given the interest in tungsten-based nanomaterials for biomedical applications, this section provides a representative protocol for the synthesis of tungsten oxide (WO₃) nanoparticles via an acid precipitation method. This is a common application of tungsten compounds in a research setting.
Materials:
-
This compound powder
-
Hydrogen peroxide (30%)
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Dissolution of this compound:
-
Carefully add a measured amount of this compound powder to a solution of hydrogen peroxide.
-
Stir the mixture gently until the tungsten powder is completely dissolved, forming a tungstic acid solution.
-
-
Precipitation:
-
Slowly add nitric acid to the tungstic acid solution while stirring continuously. This will initiate the precipitation of tungsten oxide hydrates.
-
Adjust the pH of the solution with ammonium hydroxide to control the particle size and morphology.
-
-
Aging and Washing:
-
Allow the precipitate to age for a specified period (e.g., 24 hours) to ensure complete formation.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) to remove water.
-
Calcine the dried powder in a furnace at a higher temperature (e.g., 500°C) to obtain crystalline tungsten oxide nanoparticles.
-
Experimental Workflow Diagram:
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is not radioactive, it should be disposed of as a chemical waste.
Disposal Workflow:
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. Tungsten Powder: Types, Installation, and Guide - Jinchun [jinchunmetal.com]
- 3. Tungsten Powder - ESPI Metals [espimetals.com]
- 4. Synthesis of Tungsten Oxide Nanoflakes and Their Antibacterial and Photocatalytic Properties | MDPI [mdpi.com]
- 5. New composition of tungsten has a broad range of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tungsten in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
